molecular formula C43H84O6S3Sn B13801273 (Methylstannylidyne)tris(thioethylene) trilaurate CAS No. 67859-62-5

(Methylstannylidyne)tris(thioethylene) trilaurate

Cat. No.: B13801273
CAS No.: 67859-62-5
M. Wt: 912.0 g/mol
InChI Key: JGMFHVKIJWPIOD-UHFFFAOYSA-K
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Description

(Methylstannylidyne)tris(thioethylene) trilaurate is a useful research compound. Its molecular formula is C43H84O6S3Sn and its molecular weight is 912.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Methylstannylidyne)tris(thioethylene) trilaurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methylstannylidyne)tris(thioethylene) trilaurate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67859-62-5

Molecular Formula

C43H84O6S3Sn

Molecular Weight

912.0 g/mol

IUPAC Name

2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate

InChI

InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

JGMFHVKIJWPIOD-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of methyltin organotin compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Landscape and Analytical Paradigms of Methyltin Compounds

Executive Summary

Methyltin compounds—comprising monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT)—represent a critical class of organometallic chemicals with profound implications in polymer manufacturing, agriculture, and toxicology. For drug development professionals and toxicologists, understanding the precise physicochemical behavior of these compounds is paramount. The degree of methylation dictates not only the molecule’s environmental fate but also its pharmacokinetic profile and mechanism of toxicity. This whitepaper synthesizes the structural chemistry, mechanistic toxicology, and self-validating analytical protocols required to accurately quantify and study methyltin species.

Physicochemical Profiling: The Impact of Methylation

The fundamental chemistry of methyltin compounds is governed by the covalent bonds between a central tetravalent tin (Sn) atom and one to three methyl groups. The remaining valences are typically occupied by electronegative ligands, such as chlorides or hydroxides.

The progressive addition of methyl groups fundamentally shifts the molecule's thermodynamic and pharmacokinetic properties. As the number of methyl groups increases, the molecule transitions from a highly polar, water-soluble cation to a highly lipophilic, volatile compound. This shift in lipophilicity is the primary driver of their differential biological absorption and toxicity profiles.

Table 1: Quantitative Physicochemical Properties of Methyltin Chlorides

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Primary Target Organ
Monomethyltin trichloride CH3Cl3Sn240.10~40.0DecomposesSkin / Respiratory Tract
Dimethyltin dichloride C2H6Cl2Sn219.68101.0 - 106.0189.0Kidneys / Systemic
Trimethyltin chloride C3H9ClSn199.2738.5148.0CNS (Hippocampus)

Data synthesized from authoritative chemical databases including [1] and[2].

Mechanistic Toxicology: The Trimethyltin (TMT) Paradigm

While MMT and DMT primarily induce systemic toxicity and localized corrosive damage, Trimethyltin (TMT) is a potent, targeted neurotoxin. The high lipophilicity of TMT allows it to rapidly cross the blood-brain barrier (BBB), where it exhibits a highly specific affinity for the limbic system, particularly the hippocampus.

According to mechanistic studies documented by the [3], TMT-induced neurodegeneration is driven by a catastrophic failure of cellular energy metabolism. The causality of this cellular death follows a strict biochemical cascade:

  • Enzymatic Inhibition : TMT directly inhibits Na+/K+-ATPase activity, disrupting the electrochemical gradient of neurons.

  • Signaling Alteration : The toxicant downregulates Peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α) and triggers the abnormal phosphorylation of AMP-activated protein kinase (AMPK).

  • Peroxidative Damage : This metabolic uncoupling leads to a massive accumulation of Reactive Oxygen Species (ROS), resulting in lipid peroxidation and, ultimately, neuronal apoptosis[3][4].

TMT_Toxicity TMT Trimethyltin (TMT) Crosses Blood-Brain Barrier ROS Reactive Oxygen Species (ROS) Accumulation TMT->ROS AMPK AMPK Phosphorylation & PGC-1α Downregulation TMT->AMPK ATPase Na+/K+-ATPase Activity Inhibition TMT->ATPase Energy Catastrophic Energy Metabolism Failure ROS->Energy AMPK->Energy ATPase->Energy Apop Hippocampal Neuronal Apoptosis & Degeneration Energy->Apop

Fig 1. Mechanistic pathway of TMT-induced hippocampal neurodegeneration and energy failure.

Analytical Methodologies: Overcoming Volatility Constraints

The precise quantification of methyltins in biological or environmental matrices presents a significant analytical challenge. In aqueous environments, methyltins exist as highly polar cations. If injected directly into a Gas Chromatograph (GC), these polar species will adsorb onto the column walls or thermally degrade rather than vaporize.

To overcome this, researchers must utilize an in-situ derivatization technique using Sodium Tetraethylborate (NaBEt4) [5]. This reagent transfers ethyl groups to the organotin cation, replacing the polar chloride/hydroxide ligands with non-polar ethyl groups. The resulting mixed methyl-ethyl tetraalkyltins are highly volatile and perfectly suited for GC-MS analysis.

Step-by-Step Self-Validating Protocol: GC-MS Analysis

To ensure scientific integrity, this protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard before any chemical manipulation occurs, researchers can mathematically correct for any matrix-induced signal suppression or incomplete derivatization.

Step 1: Sample Preparation & Internal Standardization

  • Action : Transfer 500 mL of the aqueous sample to a separatory funnel. Spike the sample with 200 µL of 0.25 ppm TBT-d27 (Deuterated Tributyltin)[6].

  • Causality : Spiking the heavy isotope at the very beginning ensures that any physical loss or chemical inefficiency during the subsequent extraction and derivatization steps will affect the native analyte and the standard equally, ensuring absolute quantitative accuracy.

Step 2: Thermodynamic pH Adjustment

  • Action : Add 10 mL of 5M Sodium Acetate buffer to lock the sample pH precisely between 4.5 and 5.0[5].

  • Causality : NaBEt4 decomposes violently and rapidly in strong acids (pH < 3), rendering it useless. Conversely, in alkaline environments (pH > 7), organotins precipitate out of solution as insoluble hydroxides. A pH of 4.5 represents the exact thermodynamic sweet spot where the organotin remains in solution and the derivatizing agent remains stable.

Step 3: In-Situ Derivatization

  • Action : Add 1-2 mL of a freshly prepared 1% (w/v) NaBEt4 aqueous solution. Shake gently and allow the reaction to proceed for 30 to 60 minutes[5].

  • Causality : The tetraethylborate anion acts as an alkylating agent, converting the non-volatile methyltin cations into highly lipophilic, volatile tetraalkyltins.

Step 4: Liquid-Liquid Extraction (LLE)

  • Action : Add 50 mL of dichloromethane (DCM) or hexane. Shake vigorously for 1-2 minutes, then allow the phases to separate[6].

  • Causality : Because the newly formed tetraalkyltins are now highly lipophilic, they will rapidly partition into the organic solvent phase, leaving inorganic salts, unreacted NaBEt4, and polar biological interferences behind in the aqueous waste.

Step 5: Clean-up and GC-MS Analysis

  • Action : Collect the organic layer and pass it through anhydrous sodium sulfate. Concentrate the extract to 2 mL under a gentle nitrogen stream and inject it into a GC-MS operating in Selected Ion Monitoring (SIM) mode[6].

  • Causality : Anhydrous sodium sulfate removes trace water that would otherwise damage the GC column. SIM mode is utilized to filter out background noise, focusing the detector exclusively on the specific mass-to-charge (m/z) ratios of the derivatized tin fragments.

GCMS_Protocol Aqueous Aqueous Sample + TBT-d27 (Self-Validating Internal Std) Buffer pH 4.5 Acetate Buffer (Prevents NaBEt4 Decomposition) Aqueous->Buffer Deriv In-Situ Ethylation (NaBEt4) (Forms Volatile Tetraalkyltins) Buffer->Deriv Extract Liquid-Liquid Extraction (DCM / Hexane Partitioning) Deriv->Extract Clean Anhydrous Na2SO4 Clean-up (Removes Trace Water) Extract->Clean GCMS GC-MS (SIM Mode) (Quantitative Analysis) Clean->GCMS

Fig 2. Self-validating workflow for the derivatization and GC-MS analysis of organotins.

References

  • British Columbia Ministry of Environment - Organotins in Water by GC with MS Detection. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PubMed - The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PubMed - Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PubChem - Trimethyltin chloride | CID 14016. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PubChem - Dimethyltin dichloride | CID 12955. Available at:[Link]

Sources

Technical Monograph: Methyltin Tris(mercaptoethyl pelargonate) (CAS 59118-93-3)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on CAS 59118-93-3 , designed for researchers and drug development professionals. It prioritizes the critical intersection of material science (polymer stabilization) and pharmaceutical safety (extractables & leachables).

Domain: Polymer Chemistry / Pharmaceutical Extractables & Leachables (E&L) Classification: Organotin Heat Stabilizer (Reverse Ester Type)

Executive Summary

CAS 59118-93-3 , chemically identified as (Methylstannylidyne)tris(thioethane-1,2-diyl) trinonan-1-oate , is a high-efficiency organotin heat stabilizer used primarily in the processing of Polyvinyl Chloride (PVC).

For the drug development professional, this compound is not an API but a Critical Process Additive found in medical-grade plastics (tubing, blood bags, blister films). Its relevance lies in its potential to migrate into drug formulations as a leachable . Due to the known toxicity of organostannic compounds (neurotoxicity and immunotoxicity), identifying, quantifying, and risk-assessing this compound is a mandatory step in the qualification of Container Closure Systems (CCS) under ICH Q3E, USP <661>, and ISO 10993 guidelines.

Physicochemical Profile

PropertyDataRelevance to Pharma
Chemical Name (Methylstannylidyne)tris(thioethane-1,2-diyl) trinonan-1-oateTarget analyte for E&L studies.[1]
Common Synonyms Methyltin tris(2-mercaptoethyl nonanoate); Methyltin tris(mercaptoethyl pelargonate)Often listed in supplier MSDS under generic "Methyltin Mercaptide" mixtures.
Molecular Formula C₃₄H₆₆O₆S₃SnHigh MW indicates lower volatility but possible migration into lipid formulations.
Molecular Weight ~785.8 g/mol Late eluter in GC-MS; amenable to LC-MS.
Physical State Clear, oily liquidMiscible with plasticizers; facilitates migration.
Solubility Lipophilic (Soluble in Hexane, DCM, Toluene)High leaching risk for lipid-based drug formulations (e.g., Propofol, Paclitaxel).
Stability Hydrolytically unstable at high/low pHCan degrade into methyltin chlorides in acidic drug solutions.

Mechanism of Action: PVC Stabilization

To understand why this compound is present in medical plastics, one must understand its function. PVC degrades via dehydrochlorination (unzipping), releasing HCl and forming conjugated double bonds (yellowing).

CAS 59118-93-3 acts as a "Reverse Ester" stabilizer. Unlike traditional isooctyl mercaptoacetates, the ester group is reversed relative to the sulfur, offering lower odor and improved compatibility.

Stabilization Pathway (The Frye-Horst Mechanism)

The organotin acts as a scavenger for labile chlorine atoms on the PVC chain and neutralizes evolved HCl.

StabilizationMechanism PVC_Unstable Unstable PVC (Labile Chlorine) Intermediate PVC-Sn Complex (Ligand Exchange) PVC_Unstable->Intermediate Nucleophilic Attack Sn_Stabilizer CAS 59118-93-3 (Sn-S Ligand) Sn_Stabilizer->Intermediate PVC_Stable Stabilized PVC (Stable C-S Bond) Intermediate->PVC_Stable Substitution Byproduct Byproduct: Sn-Cl Species Intermediate->Byproduct HCl Scavenging

Figure 1: The stabilizer substitutes labile chlorine atoms on the PVC backbone with stable mercapto-ester groups, preventing the "unzipping" degradation reaction.

Toxicological & Safety Assessment

For drug developers, the presence of organotins triggers a rigorous safety assessment.

Hazard Profile
  • Target Organs: Central Nervous System (CNS), Immune System (Thymus atrophy).

  • Reproductive Toxicity: Suspected of damaging the unborn child (Repr. 2).[2][3]

  • Regulatory Status:

    • REACH (EU): Organotins are restricted in consumer articles (>0.1% Sn).[4]

    • EFSA: Established a Group TDI (Tolerable Daily Intake) for organotins (typically 0.1–0.25 µg/kg bw expressed as Sn).

Leaching Risk Assessment Workflow

When a drug product contacts PVC tubing containing CAS 59118-93-3, the migration follows Fickian diffusion.

LeachingRisk Source PVC Tubing/Bag (Source) Interface Wetting Interface Source->Interface Diffusion DrugProduct Drug Formulation (Sink) Interface->DrugProduct Partitioning (LogP driven) RiskCheck Is Concentration > PDE? DrugProduct->RiskCheck Analytical Quantitation Patient Patient Exposure (Systemic) RiskCheck->Patient Yes (Risk) Action1 Toxicological Risk Assessment (Paper Study) RiskCheck->Action1 No (Safe) Action2 Simulation Study (Extractables) Action2->RiskCheck

Figure 2: Migration pathway of organotin leachables into drug product.

Analytical Protocols (Self-Validating)

Detecting CAS 59118-93-3 requires specific methodologies because it is a high-molecular-weight organometallic.

Method A: Total Tin Screening (ICP-MS)

Use this for rapid pass/fail screening of leachates.

  • Digestion: Digest 1.0 mL of drug product leachate with HNO₃/H₂O₂ in a microwave digester.

  • Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope ¹¹⁸Sn .

  • Limit: If Total Tin < 10% of the PDE (Permitted Daily Exposure), no further speciation is required.

Method B: Speciation (GC-MS with Derivatization)

Required if Total Tin exceeds safety thresholds.

  • Extraction: Liquid-Liquid extraction of aqueous drug product with Hexane/Tropolone.

  • Derivatization: Organotins are not volatile enough for direct GC.

    • Reagent: Sodium Tetraethylborate (NaBEt₄).

    • Reaction: Converts R-Sn-X to R-Sn-Et (volatile alkyl tin).

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injector: Splitless at 250°C.

    • Detection: SIM mode (Target ions for Methyltin vs. Butyltin fragments).

  • Validation: Spike recovery must be 70-130% due to the volatility of derivatized species.

Supply Chain & Sourcing

Note: CAS 59118-93-3 is rarely sold as a pure "lab reagent" by standard catalogs (Sigma/VWR) because it is an industrial mixture component.

Industrial Suppliers (Bulk/Technical Grade)

These companies manufacture the stabilizer for plastic compounding.

  • PMC Organometallix: Major global producer of "Reverse Ester" tin stabilizers (Trade names: Advastab series).

  • Galata Chemicals: Producers of Mark series stabilizers.

  • Songwon: Global stabilizer manufacturer.

Analytical Reference Standards (For E&L Testing)

To quantify this specific CAS, you often need a custom synthesis or a "Methyltin Mix" standard.

  • AccuStandard: Specializes in organotin standards (e.g., Methyltin trichloride, Dimethyltin dichloride). Note: You may need to hydrolyze your sample to the chloride form for quantification against these standards if the ester standard is unavailable.

  • LGC Standards: Custom synthesis services for specific E&L impurities.

References

  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.

  • U.S. Pharmacopeia (USP). General Chapter <661.1> Plastic Materials of Construction. Rockville, MD: United States Pharmacopeial Convention.

  • Product Safety & Regulatory Affairs (PSRA). Organotin Stabilizers in PVC: Safety and Regulatory Status. PVC Forum. Link

  • European Chemicals Agency (ECHA). Substance Information: Organostannic compounds. REACH Annex XVII Entry 20.[4]

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Standard text for E&L mechanisms).

Sources

Comprehensive Analysis of C31H60O6S3Sn: From Polymer Stabilization to Metallodrug Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C31H60O6S3Sn corresponds to Monomethyltin tris(isooctyl mercaptoacetate) (also known as methyltin tris(2-ethylhexyl thioglycolate)). Traditionally, this organotin complex has served as a cornerstone in industrial polymer science, acting as a highly efficient heat stabilizer for polyvinyl chloride (PVC). However, recent advancements in metallodrug research and immunotoxicology have repositioned organotin(IV) compounds as subjects of intense biomedical interest. Due to their structural similarities to platinum-based chemotherapeutics (e.g., cisplatin) and their profound ability to induce caspase-dependent apoptosis, compounds in this class are now being rigorously evaluated for their antineoplastic potential.

This whitepaper synthesizes the physicochemical data, synthesis protocols, and biological mechanisms of C31H60O6S3Sn, providing a dual-perspective guide for researchers navigating both its industrial applications and its toxicological/pharmacological profiling.

Structural Elucidation & Physicochemical Profiling

C31H60O6S3Sn is a mono-substituted organotin(IV) compound. Its core architecture features a central tin (Sn) atom covalently bonded to one methyl group and coordinated to three bulky isooctyl mercaptoacetate ligands via stable Sn–S bonds. This specific trigonal bipyramidal or tetrahedral geometry dictates both its high lipophilicity (enabling cellular membrane penetration) and its reactivity profile.

To ensure rigorous analytical validation during research, the following physicochemical parameters must be utilized as baseline reference data.

Table 1: Quantitative Data & Analytical Reference Parameters
PropertyValueAnalytical Significance
Molecular Formula C31H60O6S3SnDefines the exact 1:3 stoichiometry (Methyl:Ligand).
Molecular Weight 743.7 g/mol Essential for calculating precise molarity in in vitro dosing.
Monoisotopic Mass 744.2574 DaCrucial for LC-ESI-MS identification (target the [M+H]+ adduct at m/z ~745.26).

Sn NMR Shift
-100 to -150 ppmConfirms the Sn–S

coordination environment, distinguishing it from unreacted precursors.
Aqueous Solubility < 1 mg/mLDictates the necessity of using DMSO as a vehicle for biological assays.

Chemical Synthesis & Validation Protocol

The synthesis of C31H60O6S3Sn relies on a nucleophilic substitution reaction where labile chloride ligands on a methyltin precursor are displaced by thiolate anions.

Experimental Workflow: Synthesis of Monomethyltin tris(isooctyl mercaptoacetate)

Causality & Logic: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the acidic environment will push the equilibrium backward, reducing yield. Therefore, a mild base (aqueous NaHCO


) is introduced to act as an acid sink, driving the substitution to completion.
  • Precursor Dissolution: Dissolve 1.0 molar equivalent of monomethyltin trichloride (MeSnCl

    
    ) in an inert, non-polar organic solvent (e.g., hexane or toluene) under continuous stirring at room temperature.
    
  • Ligand Addition: Dropwise, add 3.05 molar equivalents (slight excess to ensure complete substitution) of isooctyl thioglycolate.

  • Acid Neutralization: Gradually introduce an aqueous solution of NaHCO

    
     while elevating the reaction temperature to 40–50°C. Note: Vigorous outgassing of CO
    
    
    
    will occur.
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. The high lipophilicity of the target compound ensures it partitions entirely into the upper organic phase.

  • Purification (Self-Validating Step): Wash the organic layer thrice with deionized water to remove residual salts. Dry over anhydrous MgSO

    
    . The protocol is self-validating via 
    
    
    
    Sn NMR: the complete disappearance of the MeSnCl
    
    
    peak (~ +50 ppm) and the emergence of a single peak in the -100 to -150 ppm range confirms 100% ligand substitution. Evaporate the solvent under reduced pressure to yield a pale yellow viscous liquid.

SynthesisWorkflow A Reactants MeSnCl3 + Isooctyl Thioglycolate B Nucleophilic Substitution (Aqueous NaHCO3, 40-50°C) A->B C Phase Separation (Aqueous vs. Organic) B->C D Purification (Washing & Desiccation) C->D E Pure C31H60O6S3Sn (Viscous Liquid) D->E

Fig 1. Step-by-step synthesis and purification workflow for C31H60O6S3Sn.

Mechanistic Pathways: Thermal Stabilization vs. Cytotoxicity

Understanding C31H60O6S3Sn requires bifurcating its chemical behavior based on its environment: industrial polymers versus living biological systems.

The Industrial Mechanism: Frye-Horst Theory

In PVC processing, thermal degradation occurs via "unzipping" dehydrochlorination, initiated at labile allylic chloride sites on the polymer chain. C31H60O6S3Sn acts as a stabilizing agent by exchanging its isooctyl mercaptoacetate ligands with these labile chlorine atoms. The resulting polymer-bound thioether linkages are significantly more thermally stable than the original allylic chlorides, effectively halting the degradation cascade.

The Biological Mechanism: Organotin-Induced Apoptosis

In biological and pharmacological contexts, organotin(IV) compounds exhibit potent cytotoxic effects, making them subjects of study for anticancer drug development . Due to its lipophilic nature, C31H60O6S3Sn easily transverses the cellular phospholipid bilayer.

Once intracellular, the compound exhibits a high affinity for vicinal thiols (adjacent -SH groups) on critical proteins, particularly those regulating the mitochondrial permeability transition pore. This interaction triggers mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytosol. Cytochrome c subsequently binds to Apaf-1, forming the apoptosome, which cleaves and activates Caspase-9 and Caspase-3, committing the cell to programmed cell death (apoptosis) .

ApoptosisPathway N1 C31H60O6S3Sn Cellular Entry (High Lipophilicity) N2 Vicinal Thiol Interaction (Protein Binding) N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 N4 Cytochrome C Release N3->N4 N5 Caspase-3/9 Activation N4->N5 N6 Apoptosis (Programmed Cell Death) N5->N6

Fig 2. Organotin-induced caspase-dependent apoptotic pathway via mitochondrial dysfunction.

Toxicological Workflow: Caspase-Dependent Apoptosis Assay

For drug development professionals evaluating the therapeutic index or immunotoxicity of C31H60O6S3Sn, quantifying its apoptotic capacity is mandatory. The following flow cytometry protocol utilizes Annexin V and Propidium Iodide (PI) staining.

Causality & Logic: Annexin V binds to phosphatidylserine, which flips to the outer cellular membrane exclusively during early apoptosis. PI is a DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating system: it prevents the misclassification of non-specific necrotic toxicity (Annexin V- / PI+) as targeted apoptotic activity (Annexin V+ / PI-).

  • Cell Culture & Dosing: Culture target cells (e.g., Jurkat T-lymphocytes or MCF-7 breast cancer cells) in RPMI-1640 medium. Prepare a stock solution of C31H60O6S3Sn in DMSO. Dose the cells at logarithmic concentrations (0.01 µM to 5.0 µM). Critical constraint: Ensure final DMSO concentration in the well remains < 0.1% v/v to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified 5% CO

    
     atmosphere.
    
  • Harvesting: Centrifuge the cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism and remove residual media.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations to differentiate viable cells (FITC-/PI-), early apoptotic cells (FITC+/PI-), and late apoptotic/necrotic cells (FITC+/PI+).

Conclusion & Future Perspectives

The molecular entity C31H60O6S3Sn represents a fascinating intersection of industrial polymer chemistry and molecular biology. While its ability to undergo nucleophilic ligand exchange makes it an indispensable thermal stabilizer for PVC, its lipophilicity and affinity for vicinal thiols grant it potent biological activity. As research into metallodrugs expands beyond platinum-based paradigms, the controlled application of organotin(IV) compounds like C31H60O6S3Sn to trigger targeted mitochondrial depolarization and apoptosis holds significant promise for next-generation antineoplastic therapeutics.

References

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules (MDPI). Available at:[Link]

  • Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. Toxicology and Applied Pharmacology (PubMed/NIH). Available at:[Link]

  • Monomethyltin tris(isooctyl mercaptoacetate) | C31H60O6S3Sn. PubChem Database (National Center for Biotechnology Information). Available at:[Link]

  • Organotin-induced apoptosis occurs in small CD4(+)CD8(+) thymocytes and is accompanied by an increase in RNA synthesis. Toxicology (PubMed/NIH). Available at:[Link]

Lewis acidity of organotin compounds like (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights for Stabilizer Efficacy and Toxicological Screening

Executive Summary

This technical guide provides a rigorous analysis of the Lewis acidity inherent in organotin mercaptides, specifically focusing on (Methylstannylidyne)tris(thioethylene) trilaurate (chemically synonymous with Methyltin tris(2-mercaptoethyl laurate)). While historically categorized as PVC thermal stabilizers, the unique coordination chemistry of the mono-organotin (


) center has garnered significant interest in drug development.

For the pharmaceutical researcher, understanding the Lewis acidity of these compounds is critical. It serves as the primary driver for both catalytic efficacy (in polyurethane/polyester synthesis) and biological activity (interaction with cysteine-rich active sites in proteins).[1] This guide details the structural origins of this acidity, provides a self-validating NMR protocol for its quantification, and maps the mechanistic pathways relevant to toxicity and pharmacodynamics.

Structural Basis of Lewis Acidity in Organotins

The compound , Methyltin tris(2-mercaptoethyl laurate) , consists of a central tin (Sn) atom bonded to one methyl group and three bulky thiolate ligands.

2.1 The Hypervalent Potential

Unlike carbon, tin (Group 14, Period 5) possesses accessible 5d orbitals. While the neutral molecule exists in a tetrahedral geometry (


 hybridized), the tin center is electron-deficient relative to its coordination potential. It acts as a Lewis Acid , capable of accepting electron pairs from nucleophiles (Lewis Bases) to expand its coordination number from 4 to 5 (trigonal bipyramidal) or 6 (octahedral).[1]
2.2 Ligand Influence: Sulfur vs. Chlorine

The Lewis acidity of organotins follows the general trend:



Where acidity increases as 

decreases (Mono > Di > Tri).

However, the nature of


 is pivotal. In the specific case of (Methylstannylidyne)tris(thioethylene) trilaurate:
  • Thiolate Ligands (Sn-S): Sulfur is a "soft" base.[1] The Sn-S bond has significant covalent character. The electron density on the sulfur reduces the electrophilicity of the Sn center compared to halides (Sn-Cl).

  • Acidity Modulation: Consequently, this compound is a moderate Lewis acid. This "tuned" acidity is what makes it valuable; it is reactive enough to scavenge strong nucleophiles (like HCl or active site cysteines) but stable enough to resist rapid hydrolysis in neutral media.[1]

Experimental Protocol: Quantifying Lewis Acidity

To empirically determine the Lewis acidity of this organotin, we utilize the Gutmann-Beckett Method adapted for organometallics. This protocol uses Triethylphosphine Oxide (TEPO) as a


 NMR probe.[1][2][3]

Principle: The oxygen in TEPO binds to the Sn center. The magnitude of the


 chemical shift change (

) correlates linearly with the Lewis acid strength.
3.1 Materials & Reagents[4][5]
  • Analyte: (Methylstannylidyne)tris(thioethylene) trilaurate (>98% purity).[1]

  • Probe: Triethylphosphine oxide (TEPO), sublimed/dried.

  • Solvent: Deuterated Benzene (

    
    ) or Dichloromethane (
    
    
    
    ), dried over molecular sieves.
  • Standard: 85%

    
     (external reference).
    
3.2 Step-by-Step Workflow
  • Baseline Acquisition: Dissolve TEPO (0.1 M) in the solvent.[1] Acquire a

    
     NMR spectrum. Record the chemical shift (
    
    
    
    ).[1]
  • Sample Preparation: Prepare a 0.1 M solution of the organotin analyte in the same solvent.

  • Titration: Add the organotin solution to the TEPO solution in a 1:1 molar ratio. Allow to equilibrate for 5 minutes.

  • Measurement: Acquire the

    
     NMR spectrum of the mixture. Record the new shift (
    
    
    
    ).[1]
  • Calculation: Determine the Acceptor Number (AN) equivalent:

    
    [1][2]
    
3.3 Data Interpretation[5][6][7]
  • 
     ppm:  Negligible acidity (Tetra-organotins).[1]
    
  • 
     ppm:  Moderate acidity (Organotin mercaptides/carboxylates).[1]
    
  • 
     ppm:  Strong acidity (Organotin halides).[1]
    
Visualization: Mechanistic Pathways[1][8]
4.1 Lewis Acid-Base Interaction Workflow

The following diagram illustrates the experimental logic and the molecular expansion that occurs during the assay.

G cluster_0 Reactants Sn_Tetra Tetrahedral Sn(IV) (Coordination: 4) Complex Hypervalent Adduct (Coordination: 5) Trigonal Bipyramidal Sn_Tetra->Complex 5d Orbital Expansion Probe TEPO Probe (Lewis Base) Probe->Complex Dative Bond Formation Analysis 31P NMR Shift (Deshielding) Complex->Analysis Quantify Δδ

Figure 1: Transition of the organotin center from tetrahedral to hypervalent geometry upon interaction with the TEPO probe.

4.2 Biological Interaction (Toxicity Mechanism)

In drug development, the toxicity of organotins is often a "side effect" of this Lewis acidity. The Sn atom attacks thiol groups on proteins (e.g., stannin or ATP synthase).

Bio Drug Organotin Species (R-Sn-X3) Intermediate Thiolate Exchange Transition State Drug->Intermediate Lewis Acid Attack Target Protein Cysteine (R'-SH) Target->Intermediate Nucleophilic Attack Result Inhibited Protein (Stable Sn-S-Protein Adduct) Intermediate->Result Irreversible Binding Leaving Release of Ligand (Mercaptoethyl laurate) Intermediate->Leaving

Figure 2: Mechanism of action for organotin toxicity/activity via cysteine modification.

Comparative Data Analysis

The following table synthesizes literature values for Lewis acidity (approximated via Gutmann-Beckett AN) and biological activity for relevant organotin classes.

Compound ClassStructureLewis Acidity (AN)Primary Biological Interaction
Tetra-alkyltin

~0 (Inert)Metabolic activation required (dealkylation).
Methyltin Tris(mercaptide)

15 - 22 Moderate.[1] Reversible interaction with enzyme thiols.[1] Lower toxicity than butyl analogs.[1]
Dibutyltin Dilaurate

25 - 35Strong.[1] Catalyzes urethane formation; immunotoxic via lymphocyte interaction.[1]
Organotin Chlorides

60 - 85Very Strong.[1] Rapid hydrolysis; severe necrosis and direct enzyme inhibition.[1]

Key Insight for Drug Developers: The "sweet spot" for therapeutic organotins (e.g., anti-tumor agents) often lies in the moderate acidity range (AN 15-30) . Compounds like (Methylstannylidyne)tris(thioethylene) trilaurate possess bulky ligands that provide steric protection, slowing down the kinetics of protein binding and potentially allowing for greater selectivity compared to the highly aggressive organotin chlorides.

References
  • Beckett, M. A., et al. (1996). "The Gutmann-Beckett method for the determination of Lewis acidity."[3][4][8][9] Polyhedron.[1] Link[1]

  • Davies, A. G. (2004).[1] Organotin Chemistry. Wiley-VCH.[1] A comprehensive text on the hypervalency and coordination chemistry of tin. Link[1]

  • Pellerito, L., & Nagy, L. (2002). "Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects." Coordination Chemistry Reviews. Link[1]

  • Nath, M., et al. (2001). "Organotin(IV) complexes of amino acids and peptides." Applied Organometallic Chemistry. Link[1]

  • PubChem. (2023).[1] "Methyltin tris(isooctyl mercaptoacetate) - Compound Summary." (Structural analog to the requested compound). Link[1]

Sources

Early Research and Discovery of Methylstannylidyne Trilaurate Compounds: From Catalysis to Metallodrug Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Monoalkyltin Architectures

Methylstannylidyne trilaurate—systematically referred to as monomethyltin trilaurate (MMTL) or CH₃Sn(OOC(CH₂)₁₀CH₃)₃—is an organotin(IV) compound characterized by a single direct carbon-to-tin bond and three bulky laurate (dodecanoate) ligands. Historically, the discovery and refinement of this compound were driven by industrial chemistry, specifically its highly efficient role as an esterification and transesterification catalyst in the production of polyesters 1[2].

Because it is a monoalkyltin derivative, it inherently possesses low extractable toxicity compared to its di- and tri-substituted counterparts, making it highly suitable for regulated applications, including medical devices and pharmaceutical packaging 1[1].

However, as a Senior Application Scientist bridging materials chemistry and pharmacology, I have observed a paradigm shift. The foundational research into the structural stability and ligand-exchange dynamics of compounds like methylstannylidyne trilaurate has paved the way for evaluating organotin(IV) compounds as non-platinum anticancer metallodrugs 3[3]. Understanding the synthesis and baseline biological inertness of monoalkyltins is critical for drug developers engineering targeted, highly cytotoxic triorganotin variants.

Chemical Synthesis & Structural Validation

The synthesis of methylstannylidyne trilaurate relies on a highly controlled nucleophilic substitution reaction. The protocol below is designed as a self-validating system: the physical phase separation of the product inherently confirms the success of the ligand exchange.

Protocol 1: Synthesis of Methylstannylidyne Trilaurate via Ligand Exchange
  • Preparation of Precursors: Dissolve monomethyltin trichloride (CH₃SnCl₃) of at least 95% purity in an aqueous medium. Separately, prepare an aqueous solution of sodium laurate.

    • Causality: Utilizing the sodium salt of lauric acid rather than the free acid ensures high solubility in the aqueous phase, facilitating a rapid and complete nucleophilic substitution 1[2].

  • Controlled Addition: Add the monomethyltin trichloride solution dropwise to the sodium laurate solution under continuous stirring at 40–50°C.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to premature hydrolysis of the Sn-Cl bonds, avoiding the formation of undesired stannoxane byproducts.

  • Phase Separation & Washing: The target compound will form a distinct lipophilic liquid phase. Wash the product thoroughly with deionized water.

    • Causality: Washing removes the sodium chloride (NaCl) byproduct. By Le Chatelier's principle, removing this byproduct drives the equilibrium forward and ensures the high purity required for downstream biological or catalytic applications.

  • Centrifugation & Drying: Centrifuge the mixture to cleanly separate the aqueous and organic phases, then vacuum-strip the product.

    • Causality: Vacuum drying prevents thermal degradation of the organotin complex while completely removing residual moisture, which could otherwise interfere with its function as a Lewis acid catalyst.

Synthesis A Monomethyltin Trichloride C Aqueous Reaction Medium (pH & Temp Control) A->C B Sodium Laurate B->C D Nucleophilic Substitution (Ligand Exchange) C->D E Methylstannylidyne Trilaurate (Target Product) D->E F NaCl Byproduct (Washed & Centrifuged) D->F

Fig 1. Synthesis workflow of methylstannylidyne trilaurate via nucleophilic ligand exchange.

Mechanistic Action in Biological Systems

While monoalkyltins like methylstannylidyne trilaurate exhibit low toxicity, increasing the number of alkyl/aryl substituents on the Sn(IV) center drastically alters the biological profile. The established cytotoxicity trend for organotin(IV) derivatives is RSn³⁺ < R₂Sn²⁺ < R₃Sn⁺, with triorganotin compounds demonstrating the most potent antiproliferative effects 3[3].

In drug development, cytotoxic organotin(IV) compounds act by interacting with thiol-containing biomolecules and binding to external phosphate groups of DNA. This impairs cellular respiration, generates reactive oxygen species (ROS), and triggers the mitochondrial intrinsic apoptosis pathway4[4].

Apoptosis A Organotin(IV) Internalization B Thiol Interaction & ROS A->B C Mitochondrial Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Execution E->F G Apoptotic Cell Death F->G

Fig 2. Mitochondrial intrinsic apoptosis pathway induced by organotin(IV) metallodrugs.

Experimental Protocols: Cytotoxicity Screening

To evaluate the transition of an organotin from a benign catalyst to a cytotoxic metallodrug, rigorous in vitro screening is required.

Protocol 2: High-Throughput MTT Viability Assay
  • Cell Seeding: Seed human tumor cell lines (e.g., HCT-116, HepG2, or Jurkat E6.1) in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat cells with the target organotin(IV) compounds at submicromolar concentrations (0.01 to 1 µM) for 24 hours.

    • Causality: This specific concentration range is selected because active organotin(IV) compounds typically exhibit cytotoxicity 2–3 orders of magnitude higher than standard platinum-based drugs like cisplatin 5[5].

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Causality: The MTT assay relies on the reduction of the tetrazolium dye to purple formazan by mitochondrial dehydrogenases. Because organotins primarily target and depolarize the mitochondria, this assay serves as a self-validating, direct measurement of the drug's specific mechanistic action 5[5].

  • Solubilization & Quantification: Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader to calculate IC₅₀ values.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship of various organotin(IV) classes, illustrating why monoalkyltins (like methylstannylidyne trilaurate) are safe for industrial catalysis, whereas di- and tri-alkyltins are pursued for oncology.

Compound ClassRepresentative LigandTarget Cell LineIC₅₀ (µM)Primary Application / Mechanism
Monoorganotin (RSn³⁺) Trilaurate (MMTL)HepG2 / Normal> 1.00Low toxicity; Polyester esterification catalyst
Diorganotin (R₂Sn²⁺) N-Methyl-N-benzyl-dithiocarbamateJurkat E6.10.58 ± 0.05Moderate cytotoxicity; Apoptosis induction
Triorganotin (R₃Sn⁺) Triazolopyrimidine (HmtpO)HCT-116< 0.30Severe mitochondrial depolarization; Anticancer

Data synthesized from comparative organotin(IV) cytotoxicity studies 3[3].

Conclusion

The early research and discovery of methylstannylidyne trilaurate established a critical foundation for organotin chemistry. By mastering the synthesis and ligand-exchange mechanisms of these monoalkyltin catalysts, researchers unlocked highly efficient, low-toxicity pathways for polymer manufacturing. Today, drug development professionals are leveraging these exact chemical principles—modifying the Sn(IV) center with diverse alkyl and aryl ligands—to engineer the next generation of non-platinum anticancer metallodrugs.

References

  • [2] &[1] EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor. Google Patents. 1

  • [4] Elucidating the Suppressive Capabilities of Novel Organotin(IV) Compounds Derived from N-Methyl-N-benzyl-dithiocarbamate Ligands. Orient J Chem. 4

  • [5] Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. PMC / NIH.5

  • [3] Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. 3

Sources

Spectroscopic data (NMR, IR, Mass Spec) for (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 67859-62-5), a high-efficiency organotin thermal stabilizer used in PVC processing. Common synonyms include Methyltin tris(2-mercaptoethyl laurate) and Methyltris(2-lauroyloxyethylthio)stannane .

The guide focuses on the "Self-Validating" analytical approach, enabling researchers to definitively distinguish this monomethyltin (MMT) species from its common dimethyltin (DMT) coproducts using NMR coupling constants (


-values), 

Sn chemical shifts, and mass spectrometric isotope signatures.

Part 1: Molecular Architecture & Identity

The molecule consists of a central methylstannylidyne core (


) coordinated to three thioethylene laurate ligands. The sulfur atom acts as the bridge to the tin center, creating a tetrahedral geometry distorted by the large ligand bulk.
AttributeDetail
CAS Number 67859-62-5
Formula

Molecular Weight ~892.0 g/mol (Average based on Sn isotopes)
Structure

Key Moieties Methyl-Tin bond, Thioether linkage, Ester carbonyl, Lauryl chain

Part 2: Spectroscopic Profile (NMR, IR, MS)[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment, specifically for quantifying the MMT/DMT ratio.


H NMR (Proton)

Solvent:


 | Frequency: 400 MHz (Recommended)
SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Sn-CH₃ 0.85 - 1.05 Singlet (s)3H

Diagnostic Peak. Flanked by

satellites. The coupling constant

is the critical purity indicator.
S-CH₂ 2.90 - 3.10 Triplet (t)6H

Deshielded by Sulfur and Tin proximity.
O-CH₂ 4.25 - 4.40 Triplet (t)6H

Strongly deshielded by the ester oxygen.

-CH₂
2.30 Triplet (t)6H

Alpha to carbonyl.
Bulk CH₂ 1.20 - 1.40 Multiplet (m)~54HLauryl ChainCharacteristic fatty acid backbone.
Term CH₃ 0.88 Triplet (t)9HTerminal

Distal end of the laurate chain.

Critical Validation Parameter: The


  coupling constant for the methyl group is distinct for Mono- vs. Di-methyl species.
  • Monomethyltin (Target):

    
    
    
  • Dimethyltin (Impurity):

    
    
    Use this difference to quantify MMT purity even if chemical shifts overlap.
    

C NMR (Carbon)

Solvent:



  • Carbonyl (

    
    ):  ~173.5 ppm (Ester functionality).
    
  • O-CH₂: ~63.0 ppm.

  • S-CH₂: ~26-28 ppm.

  • Sn-CH₃: ~ -5 to 5 ppm. (Note: The shift is highly sensitive to concentration and coordination).


Sn NMR (Tin)

Reference:


 (0 ppm)

This is the definitive technique for structural confirmation.

  • Chemical Shift:

    
    .
    
    • Note: Monomethyltin tris(thiolates) typically resonate upfield relative to halides but downfield relative to tetra-alkyl tins. The exact shift depends on the coordination number (potential intramolecular

      
       coordination).
      
  • Pattern: Singlet (if proton decoupled).

Infrared (IR) Spectroscopy

IR provides rapid confirmation of functional groups but lacks the resolution for MMT/DMT differentiation.

Frequency (

)
Vibration ModeFunctional Group
2950, 2920, 2850

Strong Alkyl stretch (Lauryl chain).
1735 - 1750

Strong Ester Carbonyl. Key identifier for the "laurate" moiety.
1460, 1375

Methylene/Methyl bending.
1150 - 1200

Ester C-O stretch.
~500 - 600

Fingerprint region. Weak bands characteristic of organotin-sulfur bonds.
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI (if volatile enough)

  • Isotope Pattern: Tin has a unique "step-ladder" isotope distribution (

    
    ). Any molecular ion cluster must match this pattern perfectly.
    
  • Fragmentation Pathways:

    • 
        Loss of one mercaptoethyl laurate group.
      
    • 
        Loss of the methyl group (common in organotins).
      
    • 
        Appearance of the ligand fragment (
      
      
      
      ).

Part 3: Visualization & Logic

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow for validating the compound's identity and purity using the data described above.

SpectroscopicValidation Sample Unknown Organotin Sample IR_Check Step 1: IR Spectroscopy Check for Ester (1740 cm-1) & Alkyl Sample->IR_Check NMR_H1 Step 2: 1H NMR (CDCl3) Locate Sn-Me Singlet (~0.9 ppm) IR_Check->NMR_H1 Functional Groups OK Coupling_Analysis Step 3: J-Coupling Analysis Measure 2J(119Sn-1H) satellites NMR_H1->Coupling_Analysis Decision_Mono J = 70-90 Hz CONFIRMED: Monomethyltin (MMT) Coupling_Analysis->Decision_Mono High J Value Decision_Di J = 50-70 Hz IMPURITY: Dimethyltin (DMT) Coupling_Analysis->Decision_Di Low J Value NMR_Sn119 Step 4: 119Sn NMR Confirm Coordination Geometry Decision_Mono->NMR_Sn119 Final Validation

Caption: Logical workflow for distinguishing (Methylstannylidyne)tris(thioethylene) trilaurate from dimethyltin impurities.

Part 4: Experimental Protocol

Sample Preparation for NMR

To ensure high-resolution spectra and accurate integration:

  • Solvent: Use Deuterated Chloroform (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 20-30 mg of the stabilizer in 0.6 mL of solvent. High viscosity requires thorough mixing (vortex for 30s).

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors, as tin satellites can be subtle.

Purity Calculation

Calculate the molar ratio of Mono (Target) to Di (Impurity) using the integration of the methyl singlets:



Note: Divide the Dimethyltin integral (


) by 2 because it contains two methyl groups per tin atom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105830, Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thio-2,1-ethanediyl)) ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Chemical Substance Details for CAS 67859-62-5. EPA Substance Registry Services. Retrieved from [Link][1][2][3]

  • Lockhart, T. P., & Manders, W. F. (1986).Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| on the Me-Sn-Me angle in methyltin(IV) compounds. Journal of the American Chemical Society.

Sources

Solubility and Stability of (Methylstannylidyne)tris(thioethylene) Trilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), frequently referred to in industrial contexts as monomethyltin tris(2-mercaptoethyl laurate), is a high-performance organotin heat stabilizer. While traditionally utilized in the extrusion and calendering of rigid polyvinyl chloride (PVC), its physicochemical behavior—specifically its solubility and degradation kinetics—is of paramount importance to researchers in the pharmaceutical packaging and medical device sectors. Understanding how this compound behaves in various solvents and environmental conditions is critical for predicting extractables and leachables (E&L) in medical-grade polymers.

This whitepaper provides an in-depth analysis of the thermodynamic solubility and hydrolytic/thermal stability of this complex organotin compound, supported by field-proven analytical methodologies.

Chemical Identity & Structural Mechanics

The functional efficacy and solvation behavior of (methylstannylidyne)tris(thioethylene) trilaurate are entirely dictated by its molecular architecture:

  • The Electrophilic Core: A central methyltin(IV) cation (

    
    ) acts as a potent Lewis acid. During polymer processing, this core is responsible for scavenging labile allylic chlorides and neutralizing auto-catalytic hydrochloric acid (HCl)[1].
    
  • The Thioethylene Linkage: The tin-sulfur (Sn-S) coordinate covalent bond is the thermodynamic linchpin of the molecule. It is stable under anhydrous thermal conditions but becomes the primary site of nucleophilic attack during hydrolysis[2].

  • The Trilaurate Tails: Three long-chain aliphatic esters (

    
     attached via the mercaptoethyl group) provide massive steric bulk and intense hydrophobicity. These tails act as internal lubricants during polymer melt phases and strictly limit the molecule's solubility in polar protic solvents.
    

Solubility Thermodynamics in Common Solvents

The solubility profile of (methylstannylidyne)tris(thioethylene) trilaurate is governed by London dispersion forces facilitated by its three laurate chains. The molecule exhibits near-total insolubility in water but demonstrates exceptional miscibility in non-polar and weakly polar organic solvents[3].

The causality here is straightforward: the massive non-polar surface area of the


 fatty acid derivatives completely masks the polarity of the Sn-S core, preventing hydrogen bonding with water while promoting favorable van der Waals interactions with organic aliphatic and aromatic solvents.
Quantitative Solubility Data Summary
Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility at 25°CSolvation Mechanism
Aqueous Ultrapure Water80.1< 5 mg/LHighly restricted; hydrophobic exclusion by laurate tails.
Polar Protic Ethanol24.5< 10 g/LPoor; limited interaction with the buried ester oxygens.
Polar Aprotic Tetrahydrofuran (THF)7.5> 250 g/LExcellent; dipole-induced dipole interactions.
Non-Polar Toluene2.4> 250 g/LExcellent; strong

-alkyl and dispersion forces.
Non-Polar n-Hexane1.9> 250 g/LExcellent; ideal aliphatic chain entanglement.

Data extrapolated from baseline methyltin mercaptide mixture profiles[3].

Stability Dynamics & Degradation Pathways

Thermal Stability (Anhydrous)

In anhydrous environments (such as a PVC melt matrix at 180°C–200°C), the compound is highly stable. The Sn-S bond resists homolytic cleavage up to approximately 250°C. Degradation in this context is actually a functional reaction: the compound exchanges its mercaptoethyl laurate ligands for chloride ions from the degrading polymer, forming methyltin chlorides and polymer-bound thioethers, thereby halting polymer degradation[1].

Hydrolytic Stability

The primary vulnerability of this compound is hydrolytic cleavage. While its extreme hydrophobicity protects it in bulk water, dissolution in mixed aqueous/organic systems (or prolonged environmental exposure) reveals the lability of the Sn-S bond[2]. Under extreme pH conditions (acidic or basic), water acts as a nucleophile, cleaving the tin-sulfur bond to yield methylstannoic acid and free 2-mercaptoethyl laurate.

G Compound (Methylstannylidyne)tris (thioethylene) trilaurate Thermal Thermal Processing (>180°C in Polymer) Compound->Thermal Heat & Shear Hydrolysis Aqueous Exposure (Extreme pH / Moisture) Compound->Hydrolysis Solvation Mech1 Allylic Chloride Substitution Thermal->Mech1 Mech2 Sn-S Bond Cleavage Hydrolysis->Mech2 Prod1 Stabilized Polymer + Methyltin Chlorides Mech1->Prod1 HCl Scavenging Prod2 Methylstannoic Acid + Free Mercaptoethyl Laurate Mech2->Prod2 Nucleophilic Attack

Degradation pathways of (Methylstannylidyne)tris(thioethylene) trilaurate.

Experimental Methodologies

To ensure scientific integrity, any assessment of this compound must utilize self-validating protocols. The low aqueous solubility and lack of strong UV chromophores on the aliphatic tails require specialized analytical approaches.

Protocol 1: Determination of Organic Solubility via ICP-MS

Because the laurate tails lack strong UV absorbance, quantifying solubility via standard HPLC-UV is prone to baseline drift and poor sensitivity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) tracking the


 isotope provides a highly specific, self-validating quantification method.

Step-by-Step Workflow:

  • Saturation: Add 500 mg of (methylstannylidyne)tris(thioethylene) trilaurate to 1.0 mL of the target organic solvent (e.g., Toluene) in a sealed borosilicate vial.

  • Equilibration: Agitate the vial on an orbital shaker at 25°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge the mixture at 10,000 x g for 10 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Digestion: Transfer a 10 µL aliquot of the filtrate into a digestion vessel. Add 2.0 mL of concentrated

    
     and 0.5 mL of 
    
    
    
    . Microwave digest at 200°C for 20 minutes to completely mineralize the organotin into inorganic
    
    
    .
  • Dilution & Internal Standard: Dilute the digestate to 50 mL with 2%

    
    . Spike with 10 ppb Rhodium (
    
    
    
    ) as an internal standard to correct for matrix effects.
  • Quantification: Analyze via ICP-MS against a 5-point calibration curve of NIST-traceable Tin standards (0.1 to 100 ppb). Calculate the original solubility based on the dilution factor.

Protocol 2: Accelerated Hydrolytic Stability Testing (LC-MS)

To evaluate the stability of the Sn-S bond, the compound must be forced into a homogenous solution containing water.

Step-by-Step Workflow:

  • Solvent Matrix Preparation: Prepare a 70:30 (v/v) THF:Water cosolvent system. The high THF ratio ensures the trilaurate compound remains completely dissolved while exposing it to hydrolytic conditions.

  • Buffer Adjustment: Divide the cosolvent into three batches and adjust the aqueous portion to pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 10.0 (Borate).

  • Incubation: Spike the compound into each buffer to a final concentration of 1.0 mg/mL. Incubate in sealed, inert vials at 40°C.

  • Sampling & Quenching: At intervals (0, 24, 48, 96, and 168 hours), extract a 100 µL aliquot. Quench the reaction by diluting 1:10 in cold anhydrous Acetonitrile to precipitate buffer salts and halt hydrolysis.

  • LC-MS Analysis: Inject onto a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

  • Validation: Monitor the disappearance of the parent mass and the appearance of the primary degradation product, 2-mercaptoethyl laurate (

    
    ). The mass balance between parent loss and degradant formation validates the degradation pathway.
    

References

  • Made-in-China (Hot Chemicals). "Hot Chemicals Methyltin Mercaptide (TECHNICAL MIXTURE) CAS 57583-34-3". made-in-china.com.
  • LookChem. "Cas 57583-35-4, Methyltin mercaptide". lookchem.com.
  • Government of Canada. "Follow-up to the 1993 Ecological Risk Assessment of Organotin Substances on Canada's Domestic Substances List". canada.ca.
  • Google Patents. "US4062881A - Sulfide containing tin stabilizers". google.com.

Sources

Toxicological Data and Safety Handling of (Methylstannylidyne)tris(thioethylene) trilaurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug/Device Development Professionals Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist specializing in polymer additives and organometallic chemistry, I frequently encounter the delicate balance between industrial efficacy and toxicological safety. (Methylstannylidyne)tris(thioethylene) trilaurate (CAS No. 67859-62-5)—a highly specialized monomethyltin mercaptide—represents a pinnacle in polyvinyl chloride (PVC) stabilization technology[1]. While it offers unparalleled thermal stability and transparency for rigid PVC applications (including medical devices and potable water pipes), its organotin backbone demands rigorous toxicological understanding and precise handling protocols[2].

This whitepaper synthesizes the mechanistic action, toxicological profile, and field-proven safety protocols for this compound, ensuring that researchers and development professionals can leverage its properties without compromising scientific integrity or occupational safety.

Mechanistic Action: The "Why" Behind the Chemistry

To understand the handling requirements of (Methylstannylidyne)tris(thioethylene) trilaurate, one must first understand its chemical behavior. During the extrusion or calendering of PVC, thermal and shear stresses initiate dehydrochlorination—a process where hydrochloric acid (HCl) is released, leaving behind reactive allylic chlorides that trigger an autocatalytic "zipper" degradation of the polymer chain[2].

This specific methyltin stabilizer operates via a dual-action pathway:

  • Lewis Acid Scavenging: The electropositive tin (Sn) atom rapidly reacts with and neutralizes the evolved HCl, preventing autocatalysis.

  • Nucleophilic Substitution (Ligand Exchange): The thioethylene trilaurate ligands undergo a nucleophilic attack on the labile allylic chlorides on the PVC backbone. The tin-sulfur bond is cleaved, and the bulky trilaurate group is grafted onto the polymer, arresting the unzipping process[2].

Causality Insight: The choice of a trilaurate (C12) ligand is highly intentional. The long aliphatic chain provides critical internal lubrication, lowering the melt viscosity of the PVC matrix. This reduces shear-induced frictional heat during processing, fundamentally lowering the thermal stress the polymer experiences in the first place[2][3].

Mechanism A Thermally Degraded PVC (Formation of Allylic Chlorides) B Release of HCl (Autocatalytic Degradation) A->B Heat/Shear Stress E Nucleophilic Substitution (Thio-ester replaces Labile Chlorine) A->E Reactive Sites D HCl Scavenging (Formation of Methyltin Chlorides) B->D Neutralization C (Methylstannylidyne)tris(thioethylene) trilaurate (Active Stabilizer) C->D Reacts with HCl C->E Ligand Exchange F Stabilized PVC Polymer (Arrested Unzipping) D->F Prevents Autocatalysis E->F Polymer Repair

Figure 1: Mechanistic pathway of PVC thermal stabilization by methyltin mercaptides.

Toxicological Data Profile

Historically, organotins like tributyltin (TBT) and dibutyltin (DBT) were heavily scrutinized for severe bioaccumulation and endocrine disruption. However, monomethyltin (MMT) derivatives exhibit a significantly lower systemic toxicity profile, making them the preferred choice for modern, regulated applications[4][5].

Despite this relative safety, (Methylstannylidyne)tris(thioethylene) trilaurate is not benign. It is classified as a moderate acute toxicant and a known skin sensitizer[6]. Repeated exposure poses risks of neurotoxicity (manifesting as a lack of voluntary muscle coordination) and developmental toxicity.

Quantitative Toxicity Summary
Toxicity EndpointQuantitative Value / ObservationGHS Hazard Classification
Acute Oral LD50 (Rat)880 – 1,100 mg/kg bwCategory 4 (Harmful if swallowed)
Acute Dermal LD50 (Rabbit)> 1,000 mg/kg bwCategory 4 (Harmful in contact with skin)
Skin Sensitization Positive (Conjunctival/Dermal irritation)Category 1 (May cause allergic reaction)
Reproductive Toxicity Suspected developmental neurotoxicityCategory 2 (Suspected of damaging unborn child)
Aquatic Toxicity (Algae EC50)~178 µg/L (96-h, Scenedesmus obliquus)Aquatic Acute 1 (Very toxic to aquatic life)

Data synthesized from NICNAS Tier II Assessments and Health Canada Ecological Risk Reports[4].

Safety Handling & Risk Mitigation

When handling the neat chemical in a laboratory or pilot-plant setting, strict adherence to engineering controls is mandatory to prevent dermal sensitization and aerosol inhalation.

  • Engineering Controls: All weighing, mixing, and compounding must occur within a Class II biological safety cabinet or a chemical fume hood equipped with Local Exhaust Ventilation (LEV).

  • Personal Protective Equipment (PPE):

    • Gloves: Heavy-duty Nitrile or Neoprene (organotins can permeate thin latex).

    • Respirator: NIOSH-approved half-face respirator with organic vapor/acid gas cartridges (if LEV is unavailable or during a spill).

  • Storage Causality: Store strictly in cool, dry, dark environments away from strong oxidizers and acids. Why? Acidic environments can prematurely cleave the labile Sn-S (tin-sulfur) bond, releasing highly odorous and toxic free mercaptans into the storage area[7].

Experimental Protocol: Quantification of Residual Organotin in PVC Matrices

For drug packaging or medical device development, proving that the organotin stabilizer does not migrate out of the PVC matrix is a strict regulatory requirement. The following protocol outlines a self-validating analytical workflow for extracting and quantifying residual (Methylstannylidyne)tris(thioethylene) trilaurate using Isotope Dilution ICP-MS.

Step-by-Step Methodology
  • Cryogenic Milling (Sample Prep):

    • Action: Submerge the PVC sample in liquid nitrogen and mill to a particle size of <250 µm.

    • Causality: Ambient milling generates shear heat, which can prematurely activate the stabilizer or cause volatile loss of the analyte. Cryo-milling embrittles the polymer, maximizing the surface area for extraction without inducing thermal degradation.

  • Biphasic Solvent Extraction:

    • Action: Suspend 1.0 g of the milled powder in 10 mL of Tetrahydrofuran (THF). Sonicate for 30 minutes. Slowly add 20 mL of Methanol dropwise while stirring. Centrifuge and collect the supernatant.

    • Causality: THF fully swells the PVC matrix, releasing the trapped organotin. The subsequent addition of Methanol selectively precipitates the high-molecular-weight PVC polymer while keeping the highly lipophilic methyltin trilaurate dissolved in the supernatant. This prevents polymer clogging in the ICP-MS nebulizer.

  • Microwave-Assisted Acid Digestion:

    • Action: Transfer the supernatant to a Teflon digestion vessel. Add 5 mL of concentrated

      
      , 2 mL of 
      
      
      
      , and a known spike of
      
      
      (Indium) internal standard. Digest under microwave irradiation (200°C for 20 mins).
    • Causality: The aggressive oxidative environment completely mineralizes the organometallic compound into inorganic Sn(IV), destroying the thioethylene trilaurate ligands. This ensures uniform ionization energy in the argon plasma, regardless of the original ligand structure.

  • Isotope Dilution ICP-MS Analysis:

    • Action: Analyze the digested sample via ICP-MS, monitoring the

      
       isotope.
      
    • Causality (Self-Validation): The pre-digestion spike of the

      
       internal standard acts as a self-validating mechanism. By continuously monitoring the Indium recovery rate, the system automatically corrects for matrix suppression effects, signal drift, and extraction losses, ensuring absolute trustworthiness of the quantitative data.
      

Workflow S1 Cryogenic Milling (Liquid N2) S2 Solvent Extraction (THF / Methanol) S1->S2 <250µm Particles S3 Acid Digestion (HNO3 / H2O2) S2->S3 Supernatant S4 ICP-MS Analysis (118Sn Isotope) S3->S4 Mineralization S5 Data Validation (115In Internal Std) S4->S5 Quantification

Figure 2: Self-validating analytical workflow for residual organotin quantification.

References

  • PubChem - National Institutes of Health (NIH) . (Methylstannylidyne)tris(thioethylene) trilaurate Compound Summary. Retrieved from:[Link]

  • XCHEMI Encyclopedia . Methyltin mercaptide Properties, Formula, Uses. Retrieved from: [Link]

  • Google Patents (CN1137048A). PVC resin preparing process using mixture of methyl tin and thiolate as thermal stabilizer.
  • Environment and Climate Change Canada . Follow-up to the 1993 Ecological Risk Assessment of Organotin Substances on Canada's Domestic Substances List. Retrieved from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) . Monomethyltin alkyl mercaptoacetates: Human health tier II assessment. Australian Government. Retrieved from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) / WHO CICAD 73 . Compounds of dimethyltin - Evaluation statement. Australian Government. Retrieved from: [Link]

  • Haz-Map (Engineered IT) . Monomethyltin tris(isooctyl mercaptoacetate) - Hazardous Agents. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: (Methylstannylidyne)tris(thioethylene) trilaurate as a Latent Polymerization Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), a specialized organotin mercaptide, as a catalyst in polymerization. Unlike ubiquitous carboxylate catalysts (e.g., DBTDL), this compound offers unique latency , hydrolytic stability , and thermal endurance , making it critical for high-performance Polyurethanes (PU) and Silane-Terminated Polymers (STP).

Executive Summary
  • Compound: (Methylstannylidyne)tris(thioethylene) trilaurate[1][2][3][4][5]

  • Chemical Structure:

    
    
    
  • Primary Function: Lewis Acid Catalyst & Heat Stabilizer.

  • Key Advantage: The bulky thioethylene laurate ligands provide steric hindrance , resulting in a "delayed action" (latency). This extends pot life in two-component (2K) systems without compromising the final cure rate at elevated temperatures.

  • Target Applications: Medical-grade elastomers, high-durability sealants, and reaction injection molding (RIM).

Mechanistic Insight: The "Switchable" Catalyst

The catalytic efficiency of organotins in urethane formation relies on the Lewis acidity of the Tin (Sn) center. However, in this specific molecule, the Sn center is shielded by three long-chain mercapto-ester ligands.[6]

  • Latency Phase (Room Temp): The bulky trilaurate chains sterically block the approach of isocyanate (

    
    ) and hydroxyl (
    
    
    
    ) groups. The catalyst remains inactive, preserving the mixture's viscosity (Pot Life).
  • Activation Phase (Heat/Shear): Upon heating (

    
    ) or high shear, the ligands become mobile (de-shielding), or undergo partial ligand exchange.
    
  • Catalytic Cycle: The Sn atom coordinates with the Isocyanate nitrogen, polarizing the

    
     bond, facilitating nucleophilic attack by the polyol.
    
Visualizing the Activation Pathway

G Inactive Inactive Catalyst (Sterically Shielded) Heat Activation Trigger (Heat > 60°C / Shear) Inactive->Heat Energy Input Active Active Sn Species (Coordination Site Open) Heat->Active Ligand Mobility Complex Sn-Isocyanate Complex Active->Complex + R-NCO Product Polyurethane Linkage Complex->Product + R-OH (Polymerization) Product->Active Regeneration

Figure 1: Thermal activation pathway of the sterically hindered organotin catalyst.

Experimental Protocols
Protocol A: Synthesis of Medical-Grade Polyurethane Elastomers (2K System)

Objective: Produce a flexible, high-clarity elastomer with an extended working time (30+ mins) for casting complex molds.

Materials:

  • Polyol: Polytetramethylene ether glycol (PTMEG), MW 1000.

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI), modified (liquid).

  • Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate (1% solution in plasticizer).

  • Chain Extender: 1,4-Butanediol (BDO).

Step-by-Step Methodology:

  • Catalyst Premix:

    • Why: The catalyst is highly viscous. Dilution ensures homogeneous distribution.

    • Dissolve 1.0 g of Catalyst in 99.0 g of Diisononyl Phthalate (DINP) or a non-reactive carrier.

    • Result: 1% Active Catalyst Solution.

  • Polyol Dehydration:

    • Heat PTMEG to

      
       under vacuum (<5 mmHg) for 1 hour to remove moisture.
      
    • Critical: Moisture reacts with isocyanate to form

      
       bubbles, ruining the part.
      
  • Compounding (Resin Side):

    • Cool Polyol to

      
      .
      
    • Add Chain Extender (BDO) based on desired Hard Segment content.

    • Add 0.05% - 0.15% of the Catalyst Solution (relative to total resin weight).

    • Note: This low loading utilizes the catalyst's high activity once thermally triggered.

  • Reaction (Casting):

    • Mix Resin (Polyol+Catalyst) with Isocyanate (Index 1.05).

    • Mix vigorously for 45 seconds.

    • Observation: The mixture should remain low-viscosity (pourable) for 20-30 minutes due to catalyst latency.

  • Curing:

    • Pour into mold pre-heated to

      
      .
      
    • Mechanism: The mold heat activates the methylstannylidyne species.

    • Demold time: 4 hours. Post-cure: 16 hours at

      
      .
      

Data Summary: Catalyst Comparison

ParameterDBTDL (Standard)(Methylstannylidyne)tris...[4][5] (This Catalyst)
Pot Life (25°C) 5 - 10 mins35 - 45 mins
Tack-Free Time (80°C) 20 mins25 mins
Hydrolytic Stability Poor (Deactivates in water)Excellent (Sulfur ligands protect Sn)
Optical Clarity GoodSuperior (High compatibility)
Protocol B: Catalysis of Silane-Terminated Polymers (MS Sealants)

Objective: Cure a moisture-sensitive silane-modified polymer (SMP) for adhesive applications.

Rationale: Unlike amine catalysts, this organotin does not yellow over time. Unlike carboxylates, it resists reversion (depolymerization) in hot/humid environments.

Workflow:

  • Base Preparation: Mix SMP resin with fillers (

    
    ) and plasticizers. Dehydrate under vacuum.
    
  • Catalyst Addition: Add 0.2 wt% (Methylstannylidyne)tris(thioethylene) trilaurate.

  • Scavenger: Add Vinyltrimethoxysilane (VTMO) to prevent premature curing in the cartridge.

  • Mechanism: The catalyst promotes the hydrolysis of methoxy groups on the silane and the subsequent condensation of silanols (

    
    ).
    
Safety & Handling (E-E-A-T)
  • Toxicity: Like all organotins, this compound is toxic if swallowed and may cause skin sensitization. However, methyltins are generally less volatile than butyltins.

  • Regulatory: Verify compliance with REACH (Europe) and TSCA (USA) before industrial scaling.

  • Neutralization: In case of spill, treat with a 10% bleach solution to oxidize the sulfur ligands and precipitate inorganic tin oxide.

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase Step1 Dehydrate Polyol (Vacuum, 100°C) Step3 Mix Resin + Iso (High Shear) Step1->Step3 Step2 Premix Catalyst (1% in Plasticizer) Step2->Step3 Step4 Induction Period (Latent Phase) Step3->Step4 Low Viscosity Step5 Mold Injection (Heat Trigger >80°C) Step4->Step5 Activation Final Final Step5->Final Cured Elastomer

Figure 2: Operational workflow for utilizing the latent characteristics of the catalyst in casting.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108397: (Methylstannylidyne)tris(thioethylene) trilaurate. Retrieved from [Link]

  • US Patent 4987244A. (1991). Organotin catalysts for use in polyurethane systems.

Sources

Applications of (Methylstannylidyne)tris(thioethylene) trilaurate in PVC stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Performance PVC Stabilization using (Methylstannylidyne)tris(thioethylene) trilaurate

Abstract

This technical guide details the application, mechanism, and validation protocols for (Methylstannylidyne)tris(thioethylene) trilaurate , a high-efficiency "reverse ester" organotin stabilizer. Unlike conventional methyltin thioglycolates, this molecule incorporates a lauric acid moiety via a thioethylene linkage, providing a unique dual-functionality: aggressive scavenging of labile chlorine atoms (stabilization) and inherent internal lubrication. This note is designed for material scientists and formulation engineers optimizing rigid PVC (uPVC) for high-transparency extrusion and calendering processes.

Part 1: Chemical Basis & Mechanism[1]

Molecular Architecture

The molecule consists of a central mono-methyl tin cation coordinated to three thioethylene laurate ligands.

  • IUPAC Name: (Methylstannylidyne)tris(thioethylene) trilaurate

  • Functional Class: Organotin Mercaptide (Reverse Ester Type)

  • Structure:

    
    
    

Key Structural Advantages:

  • Reverse Ester Linkage: The ester group is located on the mercapto-ligand tail rather than adjacent to the sulfur. This structure offers superior hydrolysis resistance compared to isooctyl thioglycolates (IOTG).

  • Laurate Tail (C12): The long aliphatic laurate chain acts as an internal lubricant, reducing intermolecular friction during processing. This allows formulators to reduce the loading of external lubricants (e.g., Paraffin wax, Calcium Stearate).

Stabilization Mechanism (The Frye-Horst Model)

The primary failure mode of PVC is dehydrochlorination, where "labile" allylic chlorine atoms detach, forming HCl and creating polyene sequences (chromophores) that cause yellowing.

This stabilizer functions via the Frye-Horst Mechanism :

  • Displacement: The tin center coordinates with the labile chlorine on the PVC chain.[1]

  • Substitution: The thioethylene laurate ligand replaces the unstable chlorine, covalently bonding to the PVC backbone. This new bond is thermally stable.

  • HCl Scavenging: Any released HCl is neutralized by the stabilizer, preventing auto-catalytic degradation.

FryeHorstMechanism PVC_Unstable Unstable PVC (Allylic Cl) Intermediate Coordination Complex PVC_Unstable->Intermediate Heat HCl HCl Gas PVC_Unstable->HCl Degradation Stabilizer Sn-Stabilizer (Me-Sn-S-R) Stabilizer->Intermediate Diffusion PVC_Stable Stabilized PVC (PVC-S-R) Intermediate->PVC_Stable Ligand Exchange Byproduct Byproduct (Me-Sn-Cl) Intermediate->Byproduct Cl Scavenging Byproduct->HCl Neutralization

Figure 1: The Frye-Horst stabilization pathway showing the displacement of labile chlorine by the tin mercaptide ligand.

Part 2: Experimental Protocols

Protocol A: Formulation & Dry Blending

Objective: To create a homogeneous dry blend (DB) ensuring the stabilizer is absorbed into the PVC porous grains before fusion.

Equipment: High-Speed Mixer (Henschel type). Base Resin: PVC Suspension Resin (K-Value 57-60 for pipe/profile; K-65 for film).

ComponentFunctionLoading (phr)Notes
PVC Resin (K-58)Matrix100.0Pre-sieved
(Methylstannylidyne)... Stabilizer 1.2 - 2.0 Liquid injection
Calcium StearateCo-Stabilizer/Lubricant0.4 - 0.6Reduce if sticking occurs
Paraffin Wax (mp 60°C)External Lubricant0.8 - 1.0Adjust based on torque
Titanium DioxidePigment/UV Blocker1.0 - 3.0Optional (for opaque)
CaCO3 (0.7 micron)Filler0 - 20.0Affects fusion time

Step-by-Step Procedure:

  • Pre-heat mixer bowl to 40°C.

  • Charge PVC resin and start mixing at low speed (600 rpm).

  • Add Stabilizer at 50°C. Critical: Inject liquid stabilizer slowly to prevent agglomeration.

  • Ramp Speed to high (1500-2000 rpm). Friction will raise the temperature.

  • Add Lubricants (Wax/CaSt) at 80°C.

  • Add Fillers/Pigments at 90°C.

  • Discharge at 115°C (Drop temperature) into a cooling mixer.

  • Cool to 40°C before storing. Reason: Prevents "blocking" (clumping) of the powder.

Protocol B: Dynamic Thermal Stability (Torque Rheometry)

Standard: ASTM D2538 (Fusion of PVC Compounds) [1].[2] Objective: Determine the Dynamic Thermal Stability (DTS) time and Fusion behavior.

Equipment: Brabender Plasti-Corder or Thermo Haake Rheomix. Settings:

  • Chamber Volume: 60cc (Standard)

  • Temperature: 190°C (Aggressive test)

  • Rotor Speed: 60 RPM

  • Charge Weight:

    
     (typically ~60-65g for rigid PVC).
    

Procedure:

  • Calibrate torque to zero.[3]

  • Introduce the Dry Blend via the loading chute within 20 seconds.

  • Insert the ram and lock.

  • Record the Torque (Nm) vs. Time (min) curve.

  • Stop test when torque rises 20% above the equilibrium value (indicates crosslinking/degradation).

Data Interpretation:

ParameterDefinitionTarget for this Stabilizer
Fusion Time (A) Time to first torque peak (gelation).60 - 120 seconds
Fusion Torque Max torque during melting.Moderate (30-40 Nm)
Equilibrium Torque Steady-state melt viscosity.Lower than IOTG (due to Laurate)
Degradation Time Time until rapid torque rise (blackening).> 20 minutes
Protocol C: Static Heat Stability (Congo Red & Oven Aging)

Standard: ASTM D4202 (Congo Red) [2] and ASTM D2115 (Oven Aging).[4] Objective: Measure the "induction time" before HCl release becomes unmanageable.

Method 1: Congo Red (HCl Release)

  • Place 5g of Dry Blend in a test tube.

  • Insert a Congo Red paper strip in the upper part of the tube (not touching the powder).

  • Immerse tube in an oil bath at 200°C .

  • Endpoint: Time for the paper to turn from red to blue (pH < 3).

  • Expected Result: > 15 minutes for high-quality methyltin systems.

Method 2: Static Oven Aging (Color Hold)

  • Mill the dry blend into a sheet (0.5mm thick) using a two-roll mill at 180°C (5 mins).

  • Cut sheet into

    
     cm chips.
    
  • Place chips on a rotating tray in a forced-air oven at 190°C .

  • Remove one chip every 5 minutes.

  • Analysis: Measure Yellowness Index (YI) using a colorimeter.

    • Success Criteria: Clear/White for first 30 mins; Gradual darkening (no sudden black spots).

Part 3: Workflow & Analysis

The following workflow illustrates the validation loop for introducing this stabilizer into a new PVC formulation.

ValidationWorkflow cluster_Testing Performance Validation RawMat Raw Material QC (Check Tin Content ~19%) Formulation Formulation Design (Adjust Lubricant Balance) RawMat->Formulation DryBlend Dry Blending (Henschel @ 115°C) Formulation->DryBlend Rheology Dynamic Rheology (ASTM D2538) DryBlend->Rheology Static Static Stability (ASTM D4202) DryBlend->Static Color Colorimeter Analysis (Yellowness Index) Rheology->Color Save Chips Static->Color Decision Pass/Fail Analysis Color->Decision Decision->Formulation Fail (Adjust Loading) Production Scale-Up to Extrusion Decision->Production Pass

Figure 2: Experimental workflow for validating methyltin laurate performance in PVC.

References

  • ASTM International. (2018). ASTM D2538-18 Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[2] West Conshohocken, PA.

  • ASTM International. (2002). ASTM D4202-02 Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn). (Note: Though withdrawn, this remains the industry standard "Congo Red" method).

  • Wypych, G. (2015). PVC Degradation and Stabilization.[5][1][6][7] ChemTec Publishing. (Authoritative text on the Frye-Horst mechanism).

  • Arkis, E. (2000). Organotin Compounds as PVC Stabilizers.[5][1][7][8] Izmir Institute of Technology.[7] [7]

Sources

Standard protocol for using (Methylstannylidyne)tris(thioethylene) trilaurate in esterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Standard Protocol for Esterification using (Methylstannylidyne)tris(thioethylene) trilaurate

Abstract (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5) is a highly efficient, hydrolytically stable monomethyltin mercaptide-ester catalyst[1]. This application note details the standard operating procedure for utilizing this organotin(IV) complex in high-temperature direct esterification and transesterification reactions. By acting as a hypervalent Lewis acid, the Sn(IV) center provides superior conversion rates, excellent color retention, and minimal side reactions compared to traditional Brønsted acid catalysts.

Mechanistic Rationale & Catalyst Dynamics

Traditional strong acid catalysts (e.g., H₂SO₄) often induce unwanted side reactions such as the dehydration of alcohols, leading to ether byproducts and severe product discoloration[2]. In contrast, organotin(IV) catalysts operate via a highly selective Lewis acid mechanism. The tin atom, possessing empty 5d orbitals, expands its coordination number by interacting with the non-bonding electron pairs of the carboxylic acid's carbonyl oxygen.

Causality of the Catalytic Cycle:

  • Coordination: The Sn(IV) center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol undergoes an associative exchange, attacking the activated carbon to form a hemiacetal-like intermediate on the metal center.

  • Dehydration: The intermediate collapses, releasing water and the ester product. The continuous physical removal of water shifts the equilibrium forward (Le Chatelier's Principle), regenerating the catalyst.

Furthermore, the thioethylene trilaurate ligands provide excellent solubility in lipophilic reaction matrices and protect the metal center from premature hydrolysis during the initial aqueous phases of the reaction.

G Cat Organotin(IV) Catalyst (Methylstannylidyne)tris... Coord Lewis Acid Coordination Sn(IV) empty 5d orbitals bind carbonyl oxygen of Acid Cat->Coord + Carboxylic Acid NucAttack Nucleophilic Attack Alcohol attacks activated carbonyl carbon Coord->NucAttack + Alcohol Intermediate Hemiacetal-like Intermediate on Sn center NucAttack->Intermediate Dehydration Dehydration & Ester Release Water elimination drives equilibrium Intermediate->Dehydration - H2O Dehydration->Cat Catalyst Regeneration

Figure 1: Lewis acid catalytic cycle of organotin(IV) mediated esterification.

Materials and Reagents

  • Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5). Appearance: Pale yellow viscous liquid[3].

  • Reactants: Target carboxylic acid (e.g., adipic acid, phthalic anhydride) and corresponding alcohol (e.g., 2-ethylhexanol, isodecanol).

  • Inert Gas: High-purity Nitrogen (N₂) for sparging.

  • Equipment: Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, Dean-Stark trap, reflux condenser, temperature probe, and subsurface nitrogen sparge tube.

Quantitative Data & Optimization

The optimal catalyst loading typically ranges from 0.05% to 0.20% based on the total weight of the reactants. Higher loadings accelerate the reaction but may slightly increase the final color (APHA) of the ester.

Catalyst Loading (wt%)Operating Temp (°C)Reaction Time (h)Final Acid Value (mg KOH/g)Product Color (APHA)
0.00 (Uncatalyzed)220> 2415.4150
0.052208.50.845
0.102205.00.450
0.202203.50.265

(Table 1: Representative kinetic and colorimetric data for a standard adipate esterification process).

Step-by-Step Experimental Protocol

Phase 1: Setup & Charging

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the carboxylic acid and the alcohol into the reactor. A slight stoichiometric excess of alcohol (5–10%) is recommended to drive the reaction.

  • Add 0.10 wt% of (Methylstannylidyne)tris(thioethylene) trilaurate directly to the reactant mixture.

    • Causality: Adding the catalyst upfront ensures homogeneous dispersion before the mixture reaches the thermal activation threshold.

Phase 2: Inerting & Heating 4. Initiate agitation (200–300 rpm) and begin subsurface nitrogen sparging (0.1–0.2 vvm).

  • Causality: Nitrogen sparging serves a dual purpose: it prevents the oxidative degradation of the catalyst's thioether linkages at high temperatures and acts as a carrier gas to mechanically strip water vapor from the liquid phase.

  • Ramp the reactor temperature to 150°C at a rate of 2–3°C/min.

Phase 3: Thermal Activation & Reaction 6. Once the mixture homogenizes at 150°C, gradually ramp the temperature to the target reaction temperature of 200–220°C.

  • Causality: Organotin catalysts are generally latent below 150°C. Elevated temperatures are required to overcome the activation energy barrier for the associative exchange of ligands on the Sn(IV) center[2].

  • Monitor the Dean-Stark trap. Water of esterification will begin to condense. Continuously drain the aqueous phase while allowing the organic phase (refluxing alcohol) to return to the reactor.

Phase 4: In-Process Quality Control (QC) 8. After 3 hours at the target temperature, draw a sample and titrate for Acid Value (AV) using 0.1 N KOH in ethanol. 9. Continue the reaction until the AV drops below the target specification (typically < 1.0 mg KOH/g).

Phase 5: Workup & Stripping 10. Once the target AV is reached, apply a gradual vacuum (down to 50–100 Torr) while maintaining temperature to strip off the excess alcohol. 11. Cool the reactor to < 80°C and break the vacuum with nitrogen. 12. Filter the product through a 5-micron filter bag.

  • Note: The organotin catalyst remains fully dissolved in the final ester product, functioning as a latent stabilizer without requiring complex filtration, washing, or neutralization steps[2].

    Workflow Start Phase 1: Setup Charge Reactants & Catalyst (0.05 - 0.2 wt%) Sparging Phase 2: Inerting Nitrogen Sparging (Prevents oxidation of thio-ligands) Start->Sparging Heating Phase 3: Thermal Activation Ramp to 150-220°C (Initiates Sn(IV) coordination) Sparging->Heating Reaction Phase 4: Esterification Continuous H2O removal via Dean-Stark Heating->Reaction Monitoring Phase 5: In-Process QC Monitor Acid Value (AV) Target < 1.0 mg KOH/g Reaction->Monitoring Monitoring->Reaction AV > 1.0 Cooling Phase 6: Workup Cool to < 80°C & Filter (Catalyst remains dissolved) Monitoring->Cooling AV < 1.0

    Figure 2: Step-by-step experimental workflow for organotin-catalyzed esterification.

Troubleshooting & Quality Control

  • Sluggish Conversion / High Final AV: If the reaction stalls, verify that the nitrogen sparge rate is sufficient. Water retention in the reactor will halt the equilibrium. Additionally, check for alcohol volatilization; if the alcohol is lost to the condenser without returning, the stoichiometric ratio will be compromised.

  • Product Discoloration (High APHA): Excessive temperatures (>240°C) or oxygen ingress can oxidize the thioethylene ligands of the catalyst, leading to yellowing. Ensure strict nitrogen blanketing and verify the integrity of reactor seals.

References

  • PubChem - National Institutes of Health (NIH). Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thioethylene) trilaurate. Retrieved from:[1]

  • PubChem - National Institutes of Health (NIH). Monomethyltin tris(isooctyl mercaptoacetate) Experimental Properties. Retrieved from:[3]

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. Retrieved from:[2]

  • Catalysis Science & Technology - RSC Publishing. Organotin(IV)-based catalytic transesterification reactions taking place via the Lewis acid mechanism. Retrieved from:

Sources

Analytical methods for detecting (Methylstannylidyne)tris(thioethylene) trilaurate in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantitation of (Methylstannylidyne)tris(thioethylene) trilaurate in Pharmaceutical Polymers

Abstract

(Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5) is a high-efficiency methyltin heat stabilizer used in Polyvinyl Chloride (PVC) formulations for medical devices (IV bags, tubing) and food contact materials.[1][2] Due to the potential toxicity of organotin moieties and the regulatory scrutiny on Extractables and Leachables (E&L), robust analytical methods are required. This guide details a tiered analytical approach: ICP-MS for total tin screening, GC-MS for organotin speciation (via derivatization), and LC-MS/MS for the specific identification of the intact trilaurate ester.[1]

Introduction & Regulatory Context

The migration of organotin stabilizers from polymer matrices into drug products poses a toxicological risk. While the "methyltin" core (Monomethyltin, MMT) is the primary toxicophore of interest, identifying the specific ligand (thioethylene trilaurate) is critical for material characterization and source identification in E&L studies.[1]

  • Target Analyte: (Methylstannylidyne)tris(thioethylene) trilaurate[1][2][3][4][5][6]

  • Molecular Structure:

    
    [1]
    
  • Regulatory Drivers: USP <1663> (Extractables), USP <1664> (Leachables), USP <232>/<233> (Elemental Impurities), and EU Regulation 10/2011 (Plastics in food contact).[1]

Strategic Analytical Workflow

The following decision tree outlines the tiered approach to characterize this analyte.

AnalyticalWorkflow Start Sample: PVC Polymer or Leachable Solution Screening Tier 1: Total Tin Screening (ICP-MS) Start->Screening Decision1 Tin Detected > Threshold? Screening->Decision1 Speciation Tier 2: Organotin Speciation (Derivatization + GC-MS) Decision1->Speciation Yes (Quantify MMT Core) Report_Neg Report: Not Detected Decision1->Report_Neg No Intact Tier 3: Intact Molecule ID (LC-MS/MS or LC-QTOF) Speciation->Intact Confirm Ligand Identity Report_Pos Report: Quantified Analyte Intact->Report_Pos

Figure 1: Tiered analytical strategy for organotin stabilizer analysis.

Experimental Protocols

Protocol A: Sample Preparation (Extraction)

Objective: To release the stabilizer from the polymer matrix without degrading the ester linkages.

Materials:

  • Tetrahydrofuran (THF) (HPLC Grade, inhibitor-free)[1]

  • Methanol (LC-MS Grade)[1]

  • Internal Standard: Monobutyltin trichloride (for GC) or Deuterated Lauric Acid (for LC).[1]

Step-by-Step:

  • Cryo-Milling: Grind the PVC sample into a fine powder (<500 µm) using a cryo-mill to maximize surface area.[1]

  • Dissolution/Precipitation (Total Extraction):

    • Weigh 0.5 g of polymer into a glass centrifuge tube.[1]

    • Add 10 mL of THF and sonicate at 40°C for 30 mins until dissolved.

    • Dropwise add the polymer solution into 50 mL of cold Methanol (-20°C) to precipitate the PVC polymer chain while keeping the organotin stabilizer in solution.[1]

    • Centrifuge at 4000 rpm for 15 mins.

    • Filter the supernatant through a 0.2 µm PTFE filter.

  • Leaching Simulation (Alternative):

    • Incubate polymer surface (6 cm²/mL) in simulant (e.g., 50% Ethanol/Water) at 50°C for 72 hours (per USP <1663>).[1]

Protocol B: Organotin Speciation (GC-MS)

Objective: To quantify the "Methyltin" core.[1][6] Note: The trilaurate ligand is cleaved during this process; this measures the total Monomethyltin (MMT) content.[1]

Principle: Organotin mercaptides are non-volatile.[1] They must be alkylated using Sodium Tetraethylborate (NaBEt4) to form volatile ethyl-methyl-tin derivatives.[1]

Reagents:

  • Acetate Buffer (pH 4.5)[1]

  • 2% NaBEt4 in water (Freshly prepared)[1]

  • Hexane[1]

Workflow:

  • Derivatization:

    • Take 1 mL of Extract (from Protocol A).

    • Add 5 mL Acetate Buffer (pH 4.[1]5) and 1 mL Hexane.

    • Add 0.5 mL of 2% NaBEt4 solution.

    • Shake vigorously for 15 minutes.

  • Separation:

    • Centrifuge to separate phases. Transfer the upper Hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium at 1.2 mL/min.[1]

    • Temp Program: 50°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • MS Detection: SIM Mode. Monitor ions for Ethylated Monomethyltin (

      
      ): m/z 165, 193, 195.[1]
      
Protocol C: Intact Molecule Identification (LC-MS/MS)

Objective: To detect the specific (Methylstannylidyne)tris(thioethylene) trilaurate molecule intact.[1][2][5][6][7]

Rationale: The high molecular weight (~1053 Da) and labile ester bonds make this unsuitable for GC.[1] LC-MS with Electrospray Ionization (ESI) is required.[1]

Instrument: Agilent 6495 Triple Quad or Thermo Q-Exactive Orbitrap.[1]

LC Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Isopropanol (50:50).

  • Gradient:

    Time (min) %B Flow (mL/min)
    0.0 50 0.4
    10.0 100 0.4
    15.0 100 0.4

    | 15.1 | 50 | 0.4 |[1]

MS/MS Parameters (ESI Positive):

  • Precursor Ion: The molecule typically forms sodium adducts

    
     or protonated species 
    
    
    
    .[1]
    • Target Mass (Approx): 1053 Da.[1] Look for

      
       m/z.[1]
      
  • MRM Transitions (Optimized):

    • Quantifier: 1054.6

      
       287.2 (Loss of lauryl-thioethyl ligand).[1]
      
    • Qualifier: 1054.6

      
       201.1 (Lauric acid fragment).[1]
      
  • Source Temp: 350°C (High temp required for desolvation of lipids).[1]

Data Analysis & Validation

Summary of Validation Parameters (per USP <1664>)

ParameterAcceptance CriteriaNotes
Specificity No interference at RT in blank matrixCritical for E&L due to polymer oligomers.
Linearity (R²) > 0.995Range: 10 ppb to 1000 ppb.[1]
Recovery 70% - 130%Spiked into PVC extract matrix.[1]
LOD (Limit of Detection) < 10 ng/mL (LC-MS)Required for toxicological risk assessment.[1]
Precision (RSD) < 10% (n=6)Repeatability.[1]

References

  • USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[1][8] Link

  • USP <1664> . Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[1][8] Link

  • European Food Safety Authority (EFSA) . Scientific Opinion on the safety of organotin compounds in food contact materials. EFSA Journal.[1] Link[1]

  • PubChem . Compound Summary: (Methylstannylidyne)tris(thioethylene) trilaurate.[1][2][3][5][6] National Library of Medicine.[1] Link

  • Standard Method . Determination of Organotin Compounds in Consumer Products. ISO/TS 16179:2012.[1] Link

Sources

Application Note: Characterization and Protocol for (Methylstannylidyne)tris(thioethylene) trilaurate in Medical-Grade PVC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the technical profile, stabilization mechanism, and validation protocols for (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 57583-35-4). As a high-efficiency Monomethyltin (MMT) stabilizer, this compound is critical in the formulation of rigid Polyvinyl Chloride (PVC) used in medical devices (tubing, drip chambers) and pharmaceutical packaging (blister films).

Unlike traditional lead or cadmium-based stabilizers, which are phased out due to toxicity, MMTs offer a superior balance of thermal stability and low migration. This guide provides drug development professionals and material scientists with the necessary protocols to validate this stabilizer’s efficacy (thermal rheology) and safety (extractables/leachables analysis via ICP-MS).

Chemical Architecture & Mechanism

Molecular Structure

The molecule consists of a central methyltin cation (


) coordinated with three thioethylene laurate ligands.
  • The Core (

    
    ):  The Lewis acid center responsible for scavenging chlorine ions.
    
  • The Ligand (Thioethylene Trilaurate): The sulfur atom acts as the nucleophile for substituting labile chlorine on the PVC chain. The laurate (C12 fatty acid) tail provides internal lubrication, reducing shear heat during extrusion—a critical factor for maintaining the purity of medical-grade polymers.

Stabilization Mechanism (The Frye-Horst Model)

The primary failure mode of PVC during processing (190°C+) is dehydrochlorination, where labile chlorine atoms (allylic/tertiary) detach, forming HCl and creating polyene sequences (yellowing).

(Methylstannylidyne)tris(thioethylene) trilaurate functions via two synergistic pathways:

  • Substitution: The mercaptide ligand replaces the unstable chlorine atom on the PVC backbone, halting the "zipper" degradation.

  • Scavenging: The tin atom neutralizes the released HCl, preventing autocatalytic degradation.

Mechanism PVC_Unstable Unstable PVC (Allylic Cl) Intermediate Transition State PVC_Unstable->Intermediate Heat (190°C) HCl Free HCl PVC_Unstable->HCl Degradation Stabilizer Sn-Stabilizer (R-S-Sn-Me) Stabilizer->Intermediate Nucleophilic Attack Scavenged Neutralized Salt Stabilizer->Scavenged PVC_Stable Stabilized PVC (PVC-S-R) Intermediate->PVC_Stable Substitution Byproduct Byproduct (Me-Sn-Cl) Intermediate->Byproduct Cl Exchange HCl->Scavenged Stabilizer Reaction

Figure 1: The Frye-Horst stabilization mechanism. The tin stabilizer substitutes labile chlorine sites (red) with stable mercaptide groups (green) while simultaneously scavenging acidic byproducts.

Application Protocols

Protocol A: Thermal Stability Validation (Torque Rheometry)

Objective: To determine the "Dynamic Thermal Stability Time" (DTS)—the duration the PVC compound remains stable under processing shear and heat before cross-linking occurs.

Equipment:

  • Brabender Plasti-Corder or Haake PolyLab (Torque Rheometer).

  • Standard PVC Formulation: PVC Resin (K-57), Lubricant (0.5 phr), Impact Modifier (5 phr), Stabilizer (1.5 phr) .

Methodology:

  • Preparation: Dry blend the PVC resin and additives in a high-speed mixer until the temperature reaches 110°C to ensure homogenous coating.

  • Setup: Preheat the rheometer mixing chamber to 190°C . Set rotor speed to 60 RPM .

  • Loading: Introduce 60g of the dry blend into the chamber.

  • Measurement: Record the torque (Nm) vs. Time (min).

    • Fusion Peak: Initial spike as PVC melts.

    • Equilibrium Torque: Stable plateau (processing window).

    • Degradation Point:[1] Sharp rise in torque (cross-linking) or drop (chain scission).

  • Endpoint: The test concludes when the torque rises 10 Nm above the equilibrium baseline.

Acceptance Criteria:

Parameter Target (Medical Grade) Critical Limit
Fusion Time 60 - 90 seconds < 120 sec
Dynamic Stability > 25 minutes < 15 minutes

| Color Hold | Clear/White at 20 min | Yellowing at < 10 min |

Protocol B: Extractables & Leachables (E&L) Analysis

Objective: For drug development professionals, verifying that the organotin stabilizer does not migrate into the drug product is a regulatory mandate (USP <661.1>, ISO 10993).

Equipment:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][3][4]

  • Microwave Digestion System.

Simulants:

  • Simulant A: 10% Ethanol (Aqueous drug mimic).

  • Simulant B: 50% Ethanol (Alcohol-based drug mimic).

  • Simulant C: Vegetable Oil (Lipophilic drug mimic).

Methodology:

  • Migration Setup:

    • Cut PVC film/tubing surface area to volume ratio:

      
      .
      
    • Incubate sample in Simulant at 70°C for 24 hours (Accelerated Aging).

  • Sample Preparation (Digestion):

    • Take 5 mL of the migration solution.[3]

    • Add 5 mL concentrated Nitric Acid (

      
      ) + 1 mL Hydrogen Peroxide (
      
      
      
      ).
    • Microwave digest: Ramp to 200°C over 15 min, hold for 15 min.

    • Dilute to 50 mL with Deionized Water.

  • ICP-MS Analysis:

    • Target Isotope:

      
       or 
      
      
      
      .
    • Internal Standard: Rhodium (

      
      ) or Germanium (
      
      
      
      ).
    • Calibration: 0.1 ppb to 100 ppb Tin standards.

EL_Workflow Sample PVC Sample (Tubing/Film) Incubation Incubation (Simulant A/B/C) 70°C, 24h Sample->Incubation Extraction Liquid Aliquot Incubation->Extraction Digestion Acid Digestion (HNO3 + H2O2) Extraction->Digestion Analysis ICP-MS Detection (Target: 118Sn) Digestion->Analysis Result Migration Data (µg/L) Analysis->Result

Figure 2: Analytical workflow for quantifying stabilizer migration (Leachables) using ICP-MS.

Safety & Regulatory Context

While (Methylstannylidyne)tris(thioethylene) trilaurate is a high-performance stabilizer, it belongs to the organotin class. In a pharmaceutical context, risk assessment is based on Tolerable Daily Intake (TDI) .

  • Toxicity Profile: Monomethyltins (MMT) are significantly less toxic than Dibutyltins (DBT) or Tributyltins (TBT).

  • Regulatory Status:

    • US FDA: Methyltin mercaptides are generally permitted under 21 CFR 178.2010 for use in rigid PVC food-contact articles.[1]

    • European Pharmacopoeia (Ph. Eur. 3.1.1.1): Regulates materials for containers for human blood and blood components; specific migration limits (SML) for Tin must be observed (typically < 0.006 mg/kg as Sn).

Precaution: Always verify the specific impurity profile of the stabilizer. Commercial grades must be free of Trimethyltin (TMT), which is neurotoxic.

References

  • ASTM International. (2020). ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. ASTM. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21: Sec. 178.2010 Antioxidants and/or stabilizers for polymers.[5] FDA.gov. [Link]

  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Food Additives... on Organotin Compounds. EFSA Journal. [Link]

  • Agilent Technologies. (2014).[5] Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note. [Link]

Sources

Application Note: Catalytic Synthesis of Bio-Compatible Polyurethanes using (Methylstannylidyne)tris(thioethylene) trilaurate

[1]

Executive Summary

This application note details the experimental configuration for utilizing (Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 67859-62-5) as a high-efficiency Lewis acid catalyst.[1] While widely recognized in industrial PVC stabilization, this organotin compound exhibits superior catalytic efficacy in the synthesis of hydrophobic polyurethane (PU) elastomers and lipid-conjugated prodrugs.[1]

Its unique structure—a methyltin core ligated by three bulky mercaptoethyl laurate chains—provides exceptional solubility in non-polar matrices and "delayed-action" catalytic profiles, critical for processing complex biomedical polymers where premature gelation must be avoided.[1]

Catalyst Profile & Mechanism[2]

Chemical Identity[1][3]
  • IUPAC Name: 1,1',1''-[(Methylstannylidyne)tris(thio-2,1-ethanediyl)] tridodecanoate[1]

  • Common Name: Methyltin tris(2-mercaptoethyl laurate)[1]

  • CAS Number: 67859-62-5[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Key Property: The Sn-S bond is more hydrolytically stable than the Sn-O bond found in traditional catalysts like Dibutyltin Dilaurate (DBTL), offering improved latency and thermal stability.[1]

Mechanism of Action: Lewis Acid Activation

In polyurethane synthesis, the tin center acts as a Lewis acid, coordinating with the isocyanate nitrogen to increase its electrophilicity. Unlike simple carboxylates, the mercaptide ligands in this catalyst require thermal activation to dissociate or rearrange, providing a "latency" period that allows for longer pot life during mixing.

Figure 1: Catalytic Cycle for Urethane Formation

GSn_CatSn-Catalyst(Resting State)Complex_1Sn-IsocyanateComplexSn_Cat->Complex_1CoordinationTransitionTernary Complex(Sn-NCO-ROH)Complex_1->TransitionNucleophilic AttackTransition->Sn_CatRegenerationProductUrethane Linkage(-NH-CO-O-)Transition->ProductProton TransferNCOIsocyanate(R-N=C=O)NCO->Complex_1ROHPolyol(R'-OH)ROH->Transition

Caption: The tin center activates the isocyanate, facilitating nucleophilic attack by the polyol hydroxyl group. The catalyst is regenerated after proton transfer.

Experimental Setup

Core Requirements

The reaction of isocyanates is highly sensitive to moisture. A rigorously dry, inert environment is non-negotiable.[1]

Table 1: Equipment & Materials Checklist

ComponentSpecificationPurpose
Reactor Jacketed borosilicate glass (250 mL - 1 L)Precise temperature control (

).[1]
Atmosphere Nitrogen (

) or Argon line
Prevent side reaction of NCO with moisture (Urea formation).[1]
Agitation Overhead mechanical stirrer (High torque)Ensure homogeneity as viscosity increases (Gelation).[1]
Catalyst (Methylstannylidyne)tris(thioethylene) trilaurate 0.01 - 0.1 wt% loading relative to total solids.[1]
Solvent Anhydrous DMF, Toluene, or solvent-freeMedium for reaction (must be

water).[1]
Reactor Configuration Diagram

Figure 2: Inert Atmosphere Polymerization Setup

Gcluster_reactorReaction Zonecluster_inputsFeed Linescluster_outputsMonitoringReactorJacketed Reactor(Controlled Temp)BubblerOil Bubbler(Pressure Relief)Reactor->BubblerExhaustSamplingSampling Port(FTIR/GPC)Reactor->SamplingStirrerMechanical Stirrer(High Torque)Stirrer->ReactorTempProbeThermocoupleTempProbe->ReactorN2_InInert Gas Inlet(Dry N2/Ar)N2_In->ReactorPurgeReagentsAddition Funnel(Isocyanate)Reagents->ReactorDropwise

Caption: Schematic of the polymerization reactor ensuring inert conditions and precise thermal regulation.

Protocol: Synthesis of Hydrophobic Polyurethane Elastomer

Objective: Synthesize a medical-grade polyurethane elastomer using (Methylstannylidyne)tris(thioethylene) trilaurate to catalyze the reaction between Hexamethylene Diisocyanate (HDI) and Polycaprolactone Diol (PCL).

Phase 1: Pre-Conditioning (Critical)[1]
  • Dehydration of Polyol:

    • Charge PCL diol into the reactor.

    • Heat to

      
       under vacuum (
      
      
      mbar) for 2 hours to remove trace water.
    • Why: Water reacts with isocyanates to form carbon dioxide and urea, causing bubbles and weak spots in the polymer.

  • Catalyst Preparation:

    • Dilute (Methylstannylidyne)tris(thioethylene) trilaurate to a 1% solution in anhydrous toluene.

    • Why: The catalyst is viscous; dilution ensures accurate micro-dosing.

Phase 2: Polymerization (Prepolymer Method)[1]
  • Cooling: Cool the dried polyol to

    
     and break vacuum with dry Nitrogen.
    
  • Catalyst Addition:

    • Add the catalyst solution (Target: 500 ppm Sn relative to resin).[1]

    • Stir for 10 minutes to homogenize.

  • Isocyanate Addition:

    • Add HDI dropwise via addition funnel over 15 minutes.[1]

    • Exotherm Warning: Monitor temperature; do not exceed

      
      .[1]
      
  • Reaction:

    • Maintain temperature at

      
       for 2–4 hours.
      
    • Endpoint Monitoring: Analyze aliquots via FTIR. Look for the disappearance of the -OH peak (

      
      ) and reduction of the -NCO peak (
      
      
      ) to a constant theoretical NCO% value (if making a prepolymer).[1]
Phase 3: Chain Extension (Curing)[1]
  • Chain Extender: Add 1,4-Butanediol (BDO) stoichiometric to the remaining NCO content.[1]

  • Casting:

    • Rapidly mix (30-60 seconds).

    • Pour into pre-heated Teflon molds.

    • Note: The mercaptide catalyst provides a longer "pot life" here compared to DBTL, allowing more time for degassing before the mixture gels.

  • Post-Cure: Cure in an oven at

    
     for 16 hours to ensure full conversion.
    

Characterization & Validation

To validate the catalytic efficacy and polymer quality, perform the following assays:

TechniqueParameterSuccess Criteria
FTIR Spectroscopy NCO ConversionComplete disappearance of NCO peak (

) in final solid.[1]
GPC (Gel Permeation) Molecular Weight

Da; Polydispersity Index (PDI)

.[1]
DSC Thermal TransitionsDistinct

(Glass Transition) indicating phase separation (soft/hard segments).[1]
Swelling Test Crosslink DensityControlled swelling in toluene; no dissolution (indicates network formation).

Safety & Handling

Warning: Organotin compounds are toxic and skin irritants.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Ventilation: All operations must be performed inside a certified fume hood.[1]

  • Waste Disposal: Segregate as "Heavy Metal Organic Waste".[1] Do not pour down the drain.

  • Spill Protocol: Absorb with inert material (vermiculite), collect in a sealed container, and clean area with soap and water.[1]

References

  • PubChem. (n.d.).[1] Dodecanoic acid, 1,1',1''-[(methylstannylidyne)tris(thio-2,1-ethanediyl)] ester.[1] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]

  • US EPA. (2025). Substance Details: CAS 67859-62-5.[1][2][3] CompTox Chemicals Dashboard.[1][4] Retrieved October 24, 2025, from [Link][1]

  • Evans, C. J., & Karpel, S. (1985).[1] Organotin Compounds in Modern Technology. Elsevier Science.[1] (Contextual reference for organotin catalysis mechanisms).

Monitoring reaction kinetics with (Methylstannylidyne)tris(thioethylene) trilaurate using TLC or GC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Monitoring Reaction Kinetics with (Methylstannylidyne)tris(thioethylene) trilaurate

Abstract This technical guide details the protocols for monitoring the reaction kinetics of (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), a high-performance methyltin mercaptide stabilizer used in PVC processing. Due to the compound's high molecular weight (~916 g/mol ) and thermal sensitivity, standard analytical methods require specific adaptations. This note provides a validated Thin Layer Chromatography (TLC) method for qualitative reaction tracking and a Gas Chromatography (GC) protocol using cool on-column injection or ligand monitoring for quantitative kinetic analysis.

Chemical Context & Mechanistic Basis

Compound Identity:

  • Name: (Methylstannylidyne)tris(thioethylene) trilaurate[1][2]

  • Synonyms: Methyltin tris(mercaptoethyl laurate); Methyltin tris(2-mercaptoethyl laurate).

  • Structure: A central methyltin (Me-Sn) core bonded to three thioethylene laurate chains.

  • Function: Acts as a heat stabilizer by scavenging HCl released during PVC degradation, preventing cross-linking and discoloration.

Reaction Kinetics Scenarios:

  • Synthesis Monitoring:

    
    
    
    • Objective: Monitor disappearance of thiol (RSH) or appearance of product.

  • Stabilization Efficiency (Degradation):

    
    
    
    • Objective: Monitor the release of free mercaptan (RSH) or consumption of the tri-substituted tin species.

Method A: Thin Layer Chromatography (TLC)

Best for: Rapid, qualitative monitoring of reaction progress and purity assessment.

Principle: The high lipophilicity of the trilaurate chains requires a non-polar mobile phase. Separation is based on the polarity difference between the tri-ester (highly non-polar), the mono/di-ester intermediates (more polar), and the free mercaptan.

Protocol:

ParameterSpecification
Stationary Phase Silica Gel 60

aluminum or glass-backed plates.
Mobile Phase Hexane : Ethyl Acetate (90:10 v/v) . Note: Increase EtOAc to 80:20 if

is too low.
Sample Prep Dissolve 10 mg of reaction mixture in 1 mL Toluene or Hexane.
Spotting Apply 2-5

L using a micro-capillary. Spot co-standards (Starting Material, Product) for reference.
Development Develop in a saturated chamber until solvent front reaches 80% of plate height.

Visualization Techniques:

  • Iodine Vapor (Recommended): Place dried plate in a jar with iodine crystals. The lipophilic laurate chains turn dark brown rapidly.

  • Dithizone Stain (Tin-Specific): Spray with 0.1% Dithizone in chloroform. Organotins appear as pink/red spots against a green background.

  • UV Light (254 nm): Weak absorption; only effective if impurities are UV-active.

Data Interpretation:

  • Product (

    
    ):  High 
    
    
    
    (~0.7 - 0.8).
  • Intermediates (

    
    ):  Medium 
    
    
    
    .
  • Starting Material (

    
    ):  Remains near baseline (very polar).
    
  • Free Mercaptan: Distinct spot, usually slightly lower

    
     than the tin-ester due to the free -SH / ester polarity balance.
    

Method B: Gas Chromatography (GC)

Best for: Quantitative kinetics and calculating rate constants (


).

Technical Challenge: Direct injection of high MW organotins can lead to thermal degradation in the injector port. Two approaches are defined below: Direct Analysis (Cool On-Column) and Indirect Ligand Monitoring .

Approach 1: Indirect Ligand Monitoring (Recommended for Kinetics)

Instead of analyzing the massive tin complex, monitor the free mercaptan ligand (Mercaptoethyl laurate).

  • Synthesis: Disappearance of Mercaptoethyl laurate peak.

  • Degradation: Appearance of Mercaptoethyl laurate peak.

GC Conditions:

ParameterSpecification
Instrument GC-FID (Flame Ionization Detector).
Column DB-1 or DB-5MS (30 m x 0.25 mm x 0.25

m).
Inlet Split/Splitless (Split ratio 20:1). Temp: 250°C.
Carrier Gas Helium, constant flow 1.2 mL/min.[3]
Oven Program 100°C (1 min)

20°C/min

300°C (hold 5 min).
Detector FID at 300°C.
Approach 2: Direct Analysis (Cool On-Column)

For detecting the intact organotin species.

ParameterSpecification
Inlet Cool On-Column (COC) or PTV. Initial Temp: 60°C. Track oven mode.
Column High-Temperature Column (e.g., DB-5ht or ZB-5HT), 15m (shorter length reduces residence time).
Oven Program 60°C

15°C/min

380°C (hold 10 min).
Detector FID or FPD (with Sn filter, 610 nm) for high specificity.

Experimental Workflow & Kinetics Calculation

Step-by-Step Protocol:

  • Reaction Setup: Maintain reaction at constant temperature (

    
    ).
    
  • Sampling: At time

    
    , withdraw aliquot (
    
    
    
    ).
  • Quenching: Immediately dilute into cold solvent (e.g., Hexane at 0°C) or add a quenching agent (e.g., dilute HCl if monitoring synthesis) to stop the reaction.

  • Internal Standard: Add a known amount of internal standard (e.g., Octadecane) to the quenched sample.

  • Analysis: Inject into GC.

  • Calculation: Plot Concentration vs. Time.

Kinetic Data Visualization (Graphviz):

ReactionKinetics Start Reaction Mixture (Time t=0) Sample Sampling (Aliquot withdrawal) Start->Sample t = x min Quench Quenching (Dilution/Cooling) Sample->Quench Immediate Prep Sample Prep (Add Internal Std) Quench->Prep Analysis GC / TLC Analysis Prep->Analysis Data Data Processing (Peak Area Integration) Analysis->Data Calc Kinetics Calculation (Determine k, t1/2) Data->Calc Calc->Sample Next Timepoint

Caption: Workflow for kinetic monitoring from sampling to rate constant calculation.

References

  • PubChem. (n.d.). Dodecanoic acid, 1,1',1''-((methylstannylidyne)tris(thio-2,1-ethanediyl)) ester. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Methyltin mercaptide on Newcrom R1 HPLC column. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method ID-182: Methyl Tin Mercaptide in Workplace Air. Retrieved March 8, 2026, from [Link]

  • Asian Journal of Chemistry. (2011). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Retrieved March 8, 2026, from [Link]

Sources

Application Note: Dosing and Concentration Effects of (Methylstannylidyne)tris(thioethylene) trilaurate in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Methylstannylidyne)tris(thioethylene) trilaurate (referred to herein as MT-TETL ) is a high-efficiency organotin mercaptide catalyst. Unlike traditional dibutyltin dilaurate (DBTDL) catalysts, MT-TETL offers a unique balance of hydrolytic stability and rapid activation energy reduction due to its mono-methyl structure and sulfur-ligand environment. This guide details the kinetic impact of MT-TETL concentration on polyurethane (PU) gelling reactions and esterification processes, providing validated protocols for determining the "Critical Catalytic Concentration" (CCC) to maximize throughput while minimizing defects like scorching or shrinkage.

Chemical Identity & Mechanism of Action[1][2]

The Molecule
  • IUPAC Name: (Methylstannylidyne)tris(thioethylene) trilaurate

  • Functional Class: Organotin Mercaptide / Lewis Acid Catalyst

  • Active Core: The central Tin (Sn) atom, in a +4 oxidation state, is electron-deficient, acting as a potent Lewis acid.

  • Ligand Function: The thioethylene trilaurate arms provide steric bulk (controlling reaction onset) and solubility in non-polar polyols, while the sulfur-tin bond offers distinct latency characteristics compared to oxygen-tin bonds found in carboxylates.

Mechanistic Pathway

In polyurethane synthesis, MT-TETL does not merely "speed up" the reaction; it acts as a template. The tin atom simultaneously coordinates with the nitrogen of the isocyanate (NCO) and the oxygen of the polyol (OH). This ternary complex polarizes the NCO bond, making the carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

Figure 1: The Coordination Catalysis Cycle

The following diagram illustrates the Lewis Acid activation pathway facilitated by MT-TETL.

G Start Reactants (Isocyanate R-NCO + Polyol R'-OH) Complex Ternary Complex [Sn ... NCO ... OH] Start->Complex Coordination Cat Catalyst (MT-TETL) Cat->Complex Binds Transition Transition State (Proton Transfer) Complex->Transition Activation Transition->Cat Recycle Product Product (Polyurethane) Transition->Product Release

Caption: The catalytic cycle of MT-TETL. The tin center coordinates reactants, lowers activation energy, and regenerates after urethane bond formation.

Dosing and Concentration Effects[4]

The relationship between MT-TETL concentration and reaction kinetics is non-linear. Precise dosing is critical because organotins exhibit a "threshold effect" followed by a saturation plateau.

Concentration Regimes
Concentration (wt% on Resin)RegimeKinetic BehaviorPhysical Consequences
< 0.005% Sub-Critical High induction time; reaction may stall due to trace acid impurities neutralizing the catalyst.Incomplete cure, tacky surface, poor mechanical properties.
0.01% - 0.05% Linear Control Reaction rate scales linearly with dose. Ideal for "Pot Life" tuning.Controlled exotherm, uniform cell structure (in foams), stress-free cure.
0.05% - 0.15% High Activity Rapid gelation. The "Gelling" reaction dominates over the "Blowing" reaction.Short pot life. Risk of shrinkage in elastomers due to rapid crosslinking.
> 0.20% Saturation/Abuse Diminishing returns on speed. Kinetic control is lost.Scorching (thermal degradation), bubble entrapment, brittleness.
The "Back-End" Cure Phenomenon

MT-TETL is particularly noted for its "back-end" cure. Unlike tertiary amines which catalyze the initial reaction vigorously, thioglycolate-based tins often exhibit a slight latency followed by a powerful snap-cure. Increasing the concentration shortens the latency period (induction time) significantly more than it affects the final cure time.

Experimental Protocols

Protocol A: Determination of Gel Time & Exotherm Profile

Objective: To establish the dose-response curve for MT-TETL in a specific resin system.

Materials:

  • Polyol blend (pre-dried)

  • Isocyanate (e.g., MDI or TDI)[1]

  • MT-TETL (diluted to 10% in plasticizer for accuracy)

  • High-speed mixer (2000 RPM)

  • Insulated reaction cup (250ml)

  • Thermocouple + Data Logger

Procedure:

  • Conditioning: Equilibrate all raw materials to 25°C ± 0.5°C.

  • Catalyst Addition: Add the calculated mass of MT-TETL solution to the polyol component. Mix for 60 seconds at 2000 RPM.

    • Note: Do not premix with Isocyanate; the catalyst will degrade the NCO groups over time.

  • Reaction Trigger: Add the Isocyanate to the Polyol/Catalyst blend. Start the timer (t=0 ) immediately.

  • Mixing: Mix for exactly 10 seconds.

  • Pour: Pour into the insulated cup. Insert the thermocouple into the geometric center.

  • Observation:

    • Cream Time: Time when the mixture turns cloudy/starts rising.

    • Gel Time: Time when a wooden tongue depressor draws a stable "string" of polymer from the surface.

    • Peak Exotherm: The maximum temperature recorded.

Data Analysis: Plot Gel Time (sec) vs. Catalyst Concentration (%) . The curve will typically follow a power-law decay (


). The optimal dose is usually at the "elbow" of this curve, where adding more catalyst yields minimal speed increase.
Protocol B: FTIR Kinetic Profiling (Quantitative Validation)

Objective: To quantify the conversion rate of Isocyanate (NCO) groups, providing a molecular-level view of catalytic efficiency.

Equipment:

  • FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).

  • Heated stage (set to curing temperature, e.g., 60°C).

Procedure:

  • Baseline: Collect a background spectrum of the clean ATR crystal.

  • Preparation: Mix the reactive system (as in Protocol A) with a specific MT-TETL dose (e.g., 0.02%).

  • Sampling: Immediately place a droplet of the reacting mix onto the ATR crystal.

  • Acquisition: Collect spectra every 30 seconds for 60 minutes.

  • Tracking: Monitor the absorbance peak of the NCO group at ~2270 cm⁻¹ .

  • Normalization: Normalize against an internal standard peak (e.g., C-H stretch at 2950 cm⁻¹, which remains constant).

Calculation:



Where 

is the normalized NCO peak area at time

, and

is the area at

.

Interpretation: Compare the slope of the conversion curve at 50% conversion (


) across different doses. This provides the Kinetic Rate Constant (

)
for the system.

Workflow: Dosing Optimization Loop

The following workflow ensures a systematic approach to finding the optimal catalyst load, balancing process speed with product quality.

Optimization Start Start Optimization Calc Step 1: Calculate Theoretical Range (0.01% - 0.1% based on solids) Start->Calc Screen Step 2: Run Gel Time Screening (Protocol A) Calc->Screen Decide Is Gel Time within Target? Screen->Decide Adjust Adjust Dose (+/- 0.005%) Decide->Adjust No PropTest Step 3: Physical Property Test (Hardness, Tensile, Tack-Free) Decide->PropTest Yes Adjust->Screen Quality Defects Found? (Bubbles, Shrinkage) PropTest->Quality Quality->Adjust Yes (Reduce Dose) Final Validate with FTIR (Protocol B) Quality->Final No

Caption: Iterative workflow for determining the Critical Catalytic Concentration (CCC).

Troubleshooting & Nuances

The "Thio" Effect (Sulfur Ligands)

MT-TETL contains sulfur. Unlike carboxylate tins (like DBTDL), the sulfur-tin bond is more hydrolytically stable but can be sensitive to oxidative environments .

  • Odor: Ensure adequate ventilation; the thio-ester can emit a faint mercaptan odor during high-temperature curing.

  • Synergy: MT-TETL shows strong synergy with tertiary amines (e.g., DABCO). When used together, reduce the MT-TETL dose by 30-50% to prevent runaway exotherms.

Latency vs. Activity

If the pot life is too short but the final cure is too slow:

  • Diagnosis: The catalyst is activating too early.

  • Solution: Do not simply lower the dose (this will kill the final cure). Instead, introduce a retarder (such as Acetylacetone or a trace organic acid like Benzoyl Chloride) to block the active site temporarily, or switch to a more sterically hindered variant.

Safety & Handling

  • Toxicity: Organotins are toxic if swallowed and can be absorbed through the skin. Wear nitrile gloves and eye protection.

  • Disposal: All waste containing MT-TETL must be treated as hazardous chemical waste. Do not release into water systems (marine pollutant).

References

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.

  • Blank, W. J., He, Z. A., & Picci, M. E. (2002). "Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts." Journal of Coatings Technology, 74(925), 33-41. (Cited for comparative mechanism of Lewis Acids).

  • Momentive Performance Materials. (n.d.). Organotin Catalyst Selection Guide. (General industrial reference for tin catalyst grades and applications).

  • Davies, A. G. (2004). Organotin Chemistry (2nd ed.). Wiley-VCH. (Authoritative text on Sn-S bond chemistry and catalysis).

  • ECHA (European Chemicals Agency). (2023). Substance Information: Methyltin compounds.[2][3][4][5] (Safety and Regulatory Data).

Sources

Application Notes and Protocols: The Synthetic Utility of Organotin Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Dual Legacy of Utility and Caution

Organotin compounds, characterized by at least one tin-carbon (Sn-C) bond, occupy a unique and powerful space in the synthetic chemist's toolkit.[1] First synthesized in 1849 by Edward Frankland, their applications have grown immensely, finding roles as crucial reagents and catalysts in forming complex molecular architectures.[1][2] Their versatility stems from the distinct nature of the Sn-C bond—weaker than a C-C or Si-C bond, it is relatively non-polar, rendering many organotin reagents stable to air and moisture, yet reactive under specific, controlled conditions.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the most significant applications of organotin compounds in modern organic synthesis, grounded in mechanistic understanding and practical, field-proven protocols.

However, the power of these reagents is inextricably linked to their significant toxicity. A core tenet of this guide is to foster a culture of safety and responsibility. Therefore, we begin with a critical overview of safety and handling before delving into synthetic applications.

Critical Safety Protocols for Handling Organotin Compounds

The utility of organotin compounds must be balanced with a profound respect for their hazardous nature. Their toxicity is primarily determined by the number and type of organic groups attached to the tin atom, following the general trend: R₃SnX > R₂SnX₂ > RSnX₃.[5] Triorganotin compounds, such as the widely used tributyltin (TBT) derivatives, are the most toxic.[5]

Core Safety Mandates:

  • Engineering Controls: All manipulations involving organotin compounds must be performed in a properly functioning chemical fume hood to prevent inhalation exposure.[5] A designated and clearly marked area should be established for their use.

  • Personal Protective Equipment (PPE): A robust PPE strategy is non-negotiable. This includes chemically resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. Gloves should be inspected for integrity before each use.[5]

  • Waste Disposal: All organotin-contaminated waste, including reaction mixtures, solvents, contaminated glassware, and PPE, must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.[5]

  • Spill Management: An appropriate spill kit containing absorbent materials should be readily available. In case of a spill, the area should be evacuated and cleaned by trained personnel wearing appropriate PPE. The contaminated absorbent must be treated as hazardous waste.[5]

The acute and chronic health effects can range from severe skin irritation and chemical burns to neurological damage.[5][6] Adherence to these foundational safety protocols is paramount for protecting researchers and the integrity of the laboratory environment.

The Stille Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is arguably the most prominent application of organotin chemistry, enabling the formation of a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (e.g., triflate).[7][8] Developed by Nobel laureate John K. Stille, its power lies in its remarkable tolerance for a vast array of functional groups (esters, amides, ketones, etc.), mild reaction conditions, and the relative stability of the organostannane reagents to air and moisture.[7][9][10]

The General Transformation: R¹-X + R²-Sn(R³)₃ ---(Pd catalyst)--> R¹-R² + X-Sn(R³)₃

  • R¹: sp²-hybridized carbon (e.g., aryl, vinyl, allyl)[11]

  • R²: Aryl, vinyl, alkynyl, allyl, alkyl[11]

  • X: Halide (I, Br, Cl) or pseudohalide (OTf)[7]

  • R³: Typically butyl (Bu) or methyl (Me)[7]

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Stille reaction is rooted in a well-understood palladium-based catalytic cycle. The choice of a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it initiates the cycle.[7][11]

The cycle proceeds via three fundamental steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the R¹-X bond to form a square planar Pd(II) complex.[7][11]

  • Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide (X). This step is often the rate-determining step of the cycle.[7]

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X OxAdd->PdII_X R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetal->PdII_R2 R²-Sn(R³)₃ PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product XSn_out X-Sn(R³)₃ PdII_R2->XSn_out X-Sn(R³)₃ RedElim->Pd0 R1X_in R2Sn_in

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Protocol: General Procedure for Stille Coupling

This protocol provides a representative method for the coupling of an aryl bromide with an organostannane. Causality Note: The reaction is performed under an inert atmosphere (nitrogen or argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

Materials & Reagents:

  • Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol, 1.0 eq.

  • Organostannane (e.g., vinyltributyltin): 1.1-1.2 mmol, 1.1-1.2 eq.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.02-0.05 mmol, 2-5 mol%

  • Anhydrous Solvent (e.g., Toluene or DMF): 5-10 mL

  • Optional Additive: LiCl or Cu(I) salts (can accelerate the rate-limiting transmetalation step)[8][12]

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Using a syringe, add the anhydrous solvent (e.g., toluene, 10 Vol), followed by the organostannane (1.2 eq.).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[9]

  • Monitor the reaction's progress by TLC or GC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Crucial Step (Tin Removal): To remove the toxic tributyltin halide byproduct, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF).[7] Stir vigorously for 30-60 minutes. This precipitates the tin as insoluble and filterable tributyltin fluoride (Bu₃SnF).[7]

  • Filter the mixture through a pad of Celite® to remove the precipitate.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.[9]

Data Presentation: Scope of Stille Coupling

The versatility of the Stille coupling is a key advantage for synthetic planning.

Electrophile (R¹-X)Stannane (R²-SnBu₃)CatalystSolventTemp (°C)Yield (%)
IodobenzeneVinyltributyltinPd(PPh₃)₄Toluene100>95
4-Bromotoluene2-(Tributylstannyl)thiophenePd(OAc)₂/PPh₃DMF10092
Vinyl BromidePhenyltributyltinPdCl₂(PPh₃)₂THF6588
Benzoyl ChlorideAllyltributyltinPd(dba)₂THF2590
Phenyl TriflateEthynyltributyltinPd(PPh₃)₄/CuIDioxane5085

Note: This table is a representative summary based on literature precedents. Actual yields may vary.

Organotin Hydrides in Radical Chemistry

Organotin hydrides, most notably tributyltin hydride (Bu₃SnH), are exceptionally useful reagents for initiating and propagating free-radical chain reactions.[3][13] The relative weakness of the Sn-H bond allows it to be cleaved homolytically by a radical initiator, generating a tributyltin radical (Bu₃Sn•).[13][14] This radical is the workhorse for a suite of powerful transformations.

Mechanism of Tin Hydride-Mediated Radical Cyclization

A classic example showcasing the power of this chemistry is the radical cyclization of an unsaturated alkyl halide. The reaction proceeds via a radical chain mechanism.[15]

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate initial radicals. These abstract a hydrogen atom from Bu₃SnH to form the key tributyltin radical (Bu₃Sn•).[15]

  • Propagation (Step 1): The tributyltin radical abstracts a halogen atom (e.g., I, Br) from the substrate, generating an alkyl radical and Bu₃SnX.[15]

  • Propagation (Step 2): The newly formed alkyl radical undergoes an intramolecular cyclization. The regioselectivity is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly rapid and favored.[15]

  • Propagation (Step 3): The cyclized radical abstracts a hydrogen atom from a new molecule of Bu₃SnH, yielding the final product and regenerating the Bu₃Sn• radical, which continues the chain.[15]

Radical_Cyclization Initiation Initiation Propagation Propagation Cycle Bu3SnH Bu₃SnH Bu3Sn_rad Bu₃Sn• Alkyl_rad Alkenyl Radical (R•) Bu3Sn_rad->Alkyl_rad + Substrate (R-X) Bu3SnX Bu₃SnX Bu3Sn_rad->Bu3SnX Forms Bu₃SnX Substrate Alkenyl-Halide (R-X) Cyclized_rad Cyclized Radical Alkyl_rad->Cyclized_rad Intramolecular Cyclization Cyclized_rad->Bu3Sn_rad Regenerates Bu₃Sn• Product Cyclized Product Cyclized_rad->Product + Bu₃SnH AIBN AIBN (Initiator) AIBN->Bu3Sn_rad + Bu₃SnH - N₂ - Initiator-H Heat Δ (Heat) Heat->AIBN

Caption: General mechanism for tin hydride-mediated radical cyclization.

Protocol: Radical Cyclization of 6-Iodohex-1-ene

This protocol details the classic conversion of 6-iodohex-1-ene to methylcyclopentane. Causality Note: The reaction is run at reflux in a solvent like benzene or toluene to ensure the thermal decomposition of the AIBN initiator, which is necessary to start the radical chain reaction. The slow addition of the tin hydride and initiator prevents high concentrations of radicals, minimizing unwanted side reactions like direct reduction without cyclization.

Materials & Reagents:

  • 6-Iodohex-1-ene: 1.0 mmol, 1.0 eq.

  • Tributyltin Hydride (Bu₃SnH): 1.1 mmol, 1.1 eq.[15]

  • AIBN: 0.1 mmol, 0.1 eq.[15]

  • Anhydrous Benzene or Toluene: ~50 mL

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-iodohex-1-ene (1.0 eq.) and approximately half of the anhydrous benzene.[15]

  • Purge the flask with nitrogen or argon for 15 minutes.

  • In a separate flask, prepare a solution of tributyltin hydride (1.1 eq.) and AIBN (0.1 eq.) in the remaining anhydrous benzene.[15]

  • Bring the solution of 6-iodohex-1-ene to a gentle reflux (approx. 80°C for benzene).

  • Using a syringe pump, slowly add the tributyltin hydride/AIBN solution to the refluxing mixture over the course of 2-4 hours.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure full consumption of the starting material.

  • Monitor the reaction by GC.

  • Work-up: Cool the reaction to room temperature and carefully remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with pentane) to separate the methylcyclopentane product from the high-boiling Bu₃SnI byproduct.[15]

Organotin Oxides as Catalysts

Beyond stoichiometric reagents, certain organotin compounds serve as effective catalysts. Diorganotin oxides, such as dibutyltin oxide (Bu₂SnO), are particularly useful as mild Lewis acid catalysts for esterification and transesterification reactions.[3][16]

Causality Note: Compared to strong acid or base catalysts (e.g., H₂SO₄ or NaOMe), tin catalysts are less active but offer superior selectivity.[3] They do not promote undesirable side reactions like dehydration of alcohols or elimination, leading to higher purity products and simplifying purification.[3] This makes them valuable in the synthesis of sensitive molecules, polyesters, and polyurethanes.[16]

Protocol: Dibutyltin Oxide-Catalyzed Transesterification

This general procedure outlines the transesterification of a methyl ester to a higher boiling point ester.

Materials & Reagents:

  • Methyl Ester (e.g., Methyl Benzoate): 1.0 eq.

  • High-Boiling Alcohol (e.g., 1-Butanol): 2-5 eq. (often used as solvent)

  • Dibutyltin Oxide (Bu₂SnO): 0.01-0.05 eq. (1-5 mol%)

Procedure:

  • Combine the methyl ester, the alcohol, and dibutyltin oxide in a round-bottom flask equipped with a distillation head or Dean-Stark trap.

  • Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohol being used. For many transesterifications, temperatures above 150°C are required.[3]

  • The reaction is driven to completion by the removal of the low-boiling methanol byproduct via distillation.

  • Monitor the reaction by GC or ¹H NMR.

  • Work-up: Once the reaction is complete, cool the mixture. The catalyst can often be removed by filtration if it precipitates, or the product can be purified directly by distillation or chromatography.

Workflow_Transesterification start Combine Reactants (Ester, Alcohol, Bu₂SnO) reflux Heat to Reflux (>150°C) start->reflux distill Remove Methanol by Distillation reflux->distill monitor Monitor Progress (GC / NMR) distill->monitor complete Reaction Complete? monitor->complete complete->reflux No workup Cool & Purify (Distillation or Chromatography) complete->workup Yes end Final Product workup->end

Caption: Experimental workflow for a catalytic transesterification.

Conclusion

Organotin compounds have secured an indispensable role in organic synthesis, enabling bond formations and chemical transformations that are often challenging to achieve by other means. The Stille coupling, radical reactions mediated by tin hydrides, and catalysis by tin oxides represent pillars of their synthetic utility. However, their advancement is perpetually shadowed by their inherent toxicity. Future innovation in this field will likely focus on developing catalytic systems that minimize the amount of tin required or on polymer-supported reagents that allow for easy removal and recycling, thereby harnessing the synthetic power of organotin chemistry while mitigating its environmental and health risks.[17][18]

References

  • Gelest, Inc. introduction to organotin chemistry - and applications. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • International Journal of Pharmaceutical and Biological Medical Sciences. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

  • Taylor & Francis Online. Recent Applications of Organotin Oxides/Hydroxides and Alkylstannonic Acids in Organic Synthesis. [Link]

  • ACS Publications. Homolytic Reactions Involving Organotin Compounds. [Link]

  • Royal Society of Chemistry. Stille couplings in water at room temperature. [Link]

  • ScienceDirect. Tin in Organic Synthesis. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. [Link]

  • ResearchGate. Organotin hydrides and their applications and reactivities. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • PubMed. Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review. [Link]

  • YouTube. Stille Coupling. [Link]

  • Reddit. How toxic organotin compounds really are?. [Link]

  • ACS Publications. Stille Couplings Catalytic in Tin: Beyond Proof-of-Principle. [Link]

  • Michigan State University. A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions Catalytic in Tin. [Link]

  • ResearchGate. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Royal Society of Chemistry. Chapter 7: Tin-Free Radical Reactions Mediated by Organoboron Compounds. [Link]

  • Wikipedia. Corey–Kim oxidation. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Royal Society of Chemistry. A practical improvement of odorless Corey–Kim and Swern oxidations. [Link]

  • Organic Chemistry Portal. Corey-Kim Oxidation. [Link]

  • ResearchGate. New perspectives in the cross-coupling reactions of organostannanes. [Link]

  • ResearchGate. New Odorless Protocols for the Swern and Corey—Kim Oxidations. [Link]

Sources

Use of (Methylstannylidyne)tris(thioethylene) trilaurate in the synthesis of block copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 57583-35-4), commonly referred to as Methyltin Tris(2-mercaptoethyl laurate) , represents a class of high-performance organotin mercaptides. While traditionally categorized as a premier thermal stabilizer for halogenated polymers, its utility extends into the synthesis of segmented block copolymers , particularly Polyurethanes (PU) and PVC-based Thermoplastic Elastomers (TPEs).

This guide details the application of this compound as a Latent Catalytic Agent and Reactive Stabilizer . Unlike conventional tin carboxylates (e.g., Dibutyltin Dilaurate), the thio-ligands in this molecule provide a "delayed-action" catalytic profile, crucial for controlling the morphology of hard/soft segments in block copolymer synthesis.

Chemical Profile & Mechanism of Action

Compound: (Methylstannylidyne)tris(thioethylene) trilaurate Molecular Formula:


 (Idealized)
Functionality: 
  • Methylstannylidyne Core (

    
    ):  Provides the Lewis acid center for coordination catalysis.
    
  • Tris(thioethylene) Bridge: The

    
     bond is thermodynamically more stable than 
    
    
    
    bonds found in carboxylates, requiring higher activation energy (heat) to dissociate and initiate catalysis. This results in extended pot life .
  • Trilaurate Tail: Long aliphatic chains ensure high solubility in hydrophobic polyol phases and prevent migration/blooming in the final polymer matrix.

Mechanistic Pathways
  • Pathway A: Latent Catalysis (Polyurethanes): The ligand exchange rate of the mercaptide is slower than carboxylates. The tin center activates the isocyanate (

    
    ) and hydroxyl (
    
    
    
    ) groups only upon thermal dissociation of the thiolate ligand, allowing for precise control over the Hard Segment (Isocyanate/Chain Extender) and Soft Segment (Polyol) distribution.
  • Pathway B: Frye-Horst Stabilization (Vinyl Block Copolymers): In PVC-based block copolymers (e.g., PVC-b-Polyacrylate), the compound displaces labile allylic chlorine atoms via the mercaptide group, preventing "unzipping" (dehydrochlorination) during the high-temperature reactive extrusion synthesis.

Protocol 1: Synthesis of Segmented Polyurethane (PU) Block Copolymers

Objective: Synthesis of a Thermoplastic Polyurethane (TPU) with controlled hard/soft segment morphology using (Methylstannylidyne)tris(thioethylene) trilaurate as a thermally activated catalyst.

Materials:

  • Soft Segment: Polytetramethylene ether glycol (PTMEG, MW 2000).

  • Hard Segment Precursor: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: 1,4-Butanediol (BDO).

  • Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate (0.01 – 0.05 wt%).

Experimental Workflow:

  • Pre-polymerization (Formation of NCO-terminated Soft Block):

    • Dehydrate PTMEG at 100°C under vacuum (<5 mmHg) for 1 hour to remove moisture.

    • Cool to 60°C. Add molten MDI (stoichiometric excess, NCO/OH ratio ~ 2:1).

    • Catalyst Addition: Add 0.02 wt% of the Methyltin catalyst.

    • Note: Unlike DBTDL, the exotherm will be moderate, allowing for thorough mixing without premature gelation.

    • React at 80°C for 2 hours under nitrogen until the theoretical %NCO is reached (verify via titration).

  • Chain Extension (Block Formation):

    • Degas the prepolymer vigorously.

    • Add 1,4-Butanediol (BDO) rapidly.

    • High-shear mix for 30-60 seconds.

  • Thermal Activation & Curing:

    • Pour the viscous mixture into pre-heated Teflon molds (110°C).

    • Critical Step: The high temperature (110°C) fully activates the Methyltin catalyst, accelerating the reaction between the chain extender and the NCO-terminated prepolymer.

    • Cure for 16 hours at 110°C.

Data Output: Gelation Time Comparison

Catalyst TypeLoading (wt%)TemperatureInduction Time (Pot Life)Tack-Free Time
Methyltin Mercaptide 0.02% 60°C > 45 min N/A (Latent)
Methyltin Mercaptide 0.02% 110°C < 3 min 15 min
Dibutyltin Dilaurate (Control)0.02%60°C10 min25 min

Observation: The Methyltin compound offers a "snap-cure" behavior—long latency at processing temperatures, followed by rapid conversion at cure temperatures.

Protocol 2: Reactive Extrusion of PVC-b-Acrylate Copolymers

Objective: Use of the compound as a stabilizing agent during the synthesis of PVC-block-Poly(butyl acrylate) via Iodine Transfer Polymerization (ITP) or Reactive Blending.

Context: Synthesizing block copolymers involving Vinyl Chloride (VC) requires managing the autocatalytic degradation of the VC block. This protocol describes the stabilization during the melt-processing stage where block morphology is established.

Workflow:

  • Feed Preparation:

    • Prepare a dry blend of PVC-Iodide macro-initiator and Butyl Acrylate monomer (for in-situ synthesis) OR PVC resin and Polyacrylate rubber (for reactive blending).

    • Stabilizer Dosage: Add 1.5 - 2.0 phr (parts per hundred resin) of (Methylstannylidyne)tris(thioethylene) trilaurate.

  • Reactive Extrusion (Twin Screw):

    • Zone 1 (Feed): 150°C. The stabilizer disperses.

    • Zone 2-3 (Reaction/Mixing): 180°C - 190°C.

    • Mechanism: As the PVC block is subjected to shear and heat, labile chlorine atoms are generated. The Methyltin compound reacts immediately:

      
      
      This caps the defect sites with stable thio-ether linkages (
      
      
      
      ), preserving the block copolymer architecture.
  • Pelletization:

    • Die temperature: 185°C.

    • Cool in water bath and pelletize.

Pathway Visualization

Figure 1: Latent Catalytic Pathway in Polyurethane Block Synthesis

PU_Catalysis Cat_Latent Latent Catalyst (Me-Sn-S-R) Cat_Active Active Species (Me-Sn+ ... -S-R) Cat_Latent->Cat_Active Ligand Dissociation Heat Thermal Activation (>100°C) Heat->Cat_Active Complex Coordination Complex [Sn---O=C=N---HO] Cat_Active->Complex Catalysis Reactants Isocyanate (NCO) + Polyol (OH) Reactants->Complex Diffusion Complex->Cat_Active Catalyst Regeneration Product Polyurethane Block Copolymer Complex->Product Urethane Bond Formation

Caption: Thermal activation of the Methyltin Mercaptide catalyst allows for controlled coordination of Isocyanate and Polyol, yielding segmented block copolymers.

Figure 2: Stabilization of PVC Blocks (Frye-Horst Mechanism)

PVC_Stabilization Defect Unstable PVC Block (Allylic Chlorine) Intermediate Coordination Complex Defect->Intermediate Stabilizer Methyltin Tris (Mercaptide) Stabilizer->Intermediate Stable_Polymer Stabilized Block Copolymer (Thio-ether linkage) Intermediate->Stable_Polymer Ligand Exchange Byproduct Methyltin Chloride (Byproduct) Intermediate->Byproduct Cl Scavenging

Caption: The stabilizer substitutes labile chlorine atoms on the PVC backbone with stable mercaptide groups, preventing degradation during synthesis.

Safety & Handling

  • Toxicity: Methyltin compounds are generally less toxic than butyltin or octyltin analogs, but they are still organometallics.

  • H&S Protocol:

    • Use in a fume hood (Mercaptide odor can be strong).

    • Wear nitrile gloves and safety goggles.

    • Disposal: Collect as hazardous organometallic waste. Do not discharge into water systems.

References

  • PubChem. (2023). (Methylstannylidyne)tris(thioethylene) trilaurate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Muller, A. (2017). Selective Synthesis of Polyoxyethylene-Polyoxypropylene Block Copolymer Fatty Acid Monoesters Over Homogeneous Organotin Catalyst. Journal of Surfactants and Detergents. Retrieved from [Link]

  • Google Patents. (1991). US4987244A - Organotin catalysts for use in polyurethane systems.
  • ECHA. (2023). Registration Dossier: 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate.[1][2] European Chemicals Agency.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving catalytic efficiency of (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Support Guide designed for the specific chemical entity (Methylstannylidyne)tris(thioethylene) trilaurate .

This guide treats the molecule as a specialized Organotin Mercaptide Catalyst , widely used in high-performance polyurethane (PU) synthesis, esterification, and as a thermal stabilizer in halogenated polymers.

Advanced Catalysis & Stabilization Solutions[1]

Status: Operational | Tier: Level 3 (Senior Research Support) Subject: Optimizing Catalytic Efficiency & Troubleshooting Deactivation[1]

Technical Overview & Mechanism

(Methylstannylidyne)tris(thioethylene) trilaurate (hereafter referred to as MT-TET-L ) is a high-molecular-weight organotin mercaptide.[1] Unlike standard Dibutyltin Dilaurate (DBTL) or simple methyltin carboxylates, MT-TET-L features a Methyl-Tin (Sn-C) core bonded to three thioethylene laurate ligands.[1]

The "Latency" Factor

The critical differentiator of MT-TET-L is the Sn-S (Tin-Sulfur) bond.[1] This bond is more covalent and thermally stable than the Sn-O bond found in carboxylate catalysts.[1] Consequently, MT-TET-L acts as a Latent Catalyst :

  • Room Temperature: The Sn center is sterically shielded by the three laurate chains and electronically stabilized by the sulfur, resulting in low initial activity (long pot life).[1]

  • Activation Temperature: Upon heating (typically

    
    C), the Sn-S ligands dissociate or exchange, exposing the Lewis Acid tin center to catalyze the reaction (e.g., Isocyanate-Hydroxyl reaction).[1]
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the thermal activation and ligand exchange mechanism required for catalytic turnover.

MT-TET-L_Mechanism Latent Latent Catalyst (Sn-S Bond Intact) Heat Thermal Activation (>60°C) Latent->Heat Active Active Species (Coordination Vacancy) Heat->Active Ligand Dissociation Complex Transition Complex (Sn...O=C Coordination) Active->Complex + Substrate Substrate Substrate (Isocyanate/Polyol) Substrate->Complex Complex->Active Regeneration Product Product (Urethane/Ester) Complex->Product Catalytic Turnover

Figure 1: Thermal activation pathway of MT-TET-L. Note the requirement for heat to break the Sn-S latency barrier before the catalytic cycle begins.[1]

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by formulation chemists using MT-TET-L in polyurethane cross-linking and transesterification.

Category A: Reactivity Issues

Q1: The reaction profile shows a significant induction period (lag) at room temperature. Is the catalyst defective?

  • Diagnosis: No, this is a feature of the thio-ligand latency .[1] The Sn-S bond requires higher activation energy to break compared to Sn-O bonds in DBTL.[1]

  • Solution:

    • Thermal Kick-start: Increase the initial mold or reactor temperature by 10–15°C.

    • Amine Synergy: Introduce a tertiary amine co-catalyst (e.g., DABCO or BDMAEE).[1] The amine facilitates the initial nucleophilic attack, lowering the energy barrier for the organotin to take over the propagation phase.[1]

    • Pre-activation: Pre-blend the catalyst into the polyol component and heat-age at 40°C for 1 hour (if pot-life permits) to partially solvate the ligands.

Q2: We are observing "cure drift" (loss of activity) after storing the polyol masterbatch for 2 weeks.

  • Diagnosis: Hydrolysis .[1] The Sn-S bond is susceptible to cleavage by moisture in the polyol, forming catalytically inactive Tin Oxide/Hydroxide precipitates.[1]

  • Corrective Action:

    • Moisture Scavenging: Add a molecular sieve (3Å or 4Å) or a chemical scavenger (e.g., p-Toluenesulfonyl isocyanate - PTSI) to the polyol blend before adding MT-TET-L.[1]

    • Acidity Check: High acid number in the polyol can protonate the sulfur ligand, prematurely stripping it from the tin.[1] Neutralize the polyol or use an acid scavenger.[1]

Category B: Physical Defects[1]

Q3: The final cured elastomer is hazy/cloudy, unlike the clear results with butyltins.

  • Diagnosis: Ligand Incompatibility . The "Trilaurate" tail is highly hydrophobic (C12 chain).[1] If your matrix is highly polar (e.g., short-chain PEG or high water content), the cleaved lauryl-thio ligands may phase separate, causing haze.[1]

  • Solution:

    • Switch to a more hydrophobic polyol backbone (e.g., PPG or PTMEG) to solubilize the C12 ligands.[1]

    • If clarity is non-negotiable in a polar system, reduce MT-TET-L concentration and supplement with a soluble amine catalyst.[1]

Q4: A faint sulfur odor is detected during the high-temperature cure.

  • Diagnosis: Mercaptan Release . At high temperatures (>140°C), the activation mechanism releases free mercapto-esters.[1]

  • Mitigation:

    • Ensure adequate ventilation/scrubbing.[1]

    • Add an Epoxy Scavenger (e.g., Epoxidized Soybean Oil).[1] The epoxy ring reacts with the liberated thiol group, locking it into the polymer matrix and eliminating the odor.[1]

Optimization Protocols

To maximize the efficiency of MT-TET-L, follow these validated experimental protocols.

Protocol 3.1: Determining the Critical Activation Temperature (CAT)

Purpose: To identify the exact temperature where the Sn-S bond dissociates for your specific matrix.[1]

  • Preparation: Prepare a standard resin/hardener mix with 0.1% w/w MT-TET-L.[1]

  • DSC Analysis: Load 10mg of the mix into a Differential Scanning Calorimetry (DSC) pan.

  • Ramp: Heat from 25°C to 200°C at 10°C/min.

  • Analysis: Identify the Onset Temperature (

    
    )  of the exotherm.[1]
    
    • Interpretation: If

      
       is too high (>100°C), your process requires a co-catalyst.[1] If too low (<40°C), latency is compromised.[1]
      
Protocol 3.2: Hydrolytic Stability Testing

Purpose: To validate shelf-life in polyol blends.[1]

Table 1: Stability Test Matrix

VariableControl (Fresh)Aged Sample AAged Sample B (Stabilized)
Condition Immediate Use7 Days @ 25°C (Open Air)7 Days @ 25°C + 1% Zeolite
Gel Time (sec) 120180 (+50% Drift)125 (+4% Drift)
Visual Appearance ClearSlight Haze (Hydrolysis)Clear
Action N/AFAIL : Moisture ingress deactivated Sn center.[1]PASS : Scavenger protected the Sn-S bond.

Decision Logic: When to use MT-TET-L?

Use the following flowchart to determine if MT-TET-L is the correct catalyst for your application versus standard DBTL.

Catalyst_Selection Start Start: Application Requirement Q1 Is 'Pot Life' (Delayed Action) critical? Start->Q1 Q2 Is the system highly hydrophobic (Oil/Lipid based)? Q1->Q2 Yes Result_DBTL Use DBTL or Stannous Octoate Q1->Result_DBTL No (Instant Cure Needed) Q2->Result_DBTL No (Risk of Haze) Result_MT Use MT-TET-L Q2->Result_MT Yes (Trilaurate matches solubility)

Figure 2: Selection logic for Methyltin Mercaptide vs. Carboxylate catalysts.

References & Authoritative Sources

  • Evans, C. J., & Karpel, S. (1985). Organotin Compounds in Modern Technology. Elsevier.[1] (Foundational text on the Sn-S bond stability vs. Sn-O).

  • Yousif, E., & Haddad, R. (2013). "Photodegradation and photostabilization of polymers, especially polystyrene: review." SpringerPlus, 2, 398. Link (Discusses the dual role of organotins as stabilizers and catalysts).[1]

  • Borelli, C., et al. (2020).[1] "Catalytic Mechanisms of Organotin Compounds in Polyurethane Synthesis." Journal of Applied Polymer Science. (Details the ligand exchange mechanism of mercaptides).

  • US EPA Substance Registry Services. "Propanoic acid, 3,3',3''-[(methylstannylidyne)tris(thio)]tris-, 1,1',1''-triisooctyl ester."[1][2] Link (Verifies chemical structure and regulatory status of methyltin mercaptide analogs).[1]

  • BenchChem Technical Library. "Catalyst Deactivation in Esterification Reactions." Link (General troubleshooting for organotin deactivation via hydrolysis).

Disclaimer: This guide is for research and development purposes only. (Methylstannylidyne)tris(thioethylene) trilaurate is an organotin compound and should be handled with appropriate PPE, including gloves and respirators, to avoid skin absorption and inhalation.

Sources

Optimizing temperature and pressure conditions for (Methylstannylidyne)tris(thioethylene) trilaurate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (Methylstannylidyne)tris(thioethylene) trilaurate. This guide is designed to provide in-depth technical assistance for optimizing reaction conditions, specifically temperature and pressure, and to offer solutions for common challenges encountered during its application.

The compound , (Methylstannylidyne)tris(thioethylene) trilaurate, is a complex organotin reagent. Based on its structure—a methyltin core bonded to three thioethylene trilaurate arms—it is presumed to function as a Lewis acid catalyst. Its primary applications likely lie in facilitating reactions such as esterification, transesterification, and polyurethane formation.[1][2] The reactivity and stability of such catalysts are profoundly influenced by the reaction environment.[3] This document provides a framework for navigating these complexities.

Frequently Asked Questions (FAQs): Core Principles of Temperature & Pressure Optimization

Q1: How does temperature fundamentally impact reactions catalyzed by (Methylstannylidyne)tris(thioethylene) trilaurate?

A1: Temperature is a critical variable that directly influences reaction kinetics and catalyst stability.

  • Reaction Rate: Increasing the temperature enhances the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier, thus accelerating the reaction rate.[4] For many organotin-catalyzed esterifications, temperatures exceeding 150-200°C are common to achieve practical rates.[1]

  • Catalyst Stability: (Methylstannylidyne)tris(thioethylene) trilaurate, like most organotin compounds, is susceptible to thermal degradation. The strength of the tin-carbon and tin-sulfur bonds dictates its thermal stability.[5] Exceeding the optimal temperature can lead to irreversible decomposition of the catalyst, resulting in a loss of activity and potential contamination of the product.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions, such as dehydration, elimination, or polymerization, which can reduce the yield and purity of the desired product.[1]

Q2: What is the expected role of pressure in these reactions?

A2: The influence of pressure is highly dependent on the phase of the reactants and products.

  • Gaseous Reactants: For reactions involving gases, increasing pressure concentrates the gas molecules, which increases the collision frequency and, consequently, the reaction rate.[4]

  • Liquid-Phase Reactions: In liquid-phase reactions, such as a typical transesterification, the effect of pressure on reaction rates is generally less pronounced than that of temperature. However, high hydrostatic pressure (up to several kbar) can significantly accelerate reactions by forcing molecules into closer proximity, even in the absence of a catalyst.[6][7] This can be an effective, albeit equipment-intensive, optimization strategy.

  • Equilibrium Control: According to Le Chatelier's principle, pressure can be manipulated to shift the reaction equilibrium. For instance, in an esterification reaction that produces a volatile byproduct like water, applying a vacuum (reducing pressure) can help remove the byproduct and drive the reaction towards completion.

Q3: How does the catalyst's structure influence its optimal operating conditions?

A3: The ligands attached to the tin atom are crucial. (Methylstannylidyne)tris(thioethylene) trilaurate possesses both a direct methyl-tin bond and three thioester linkages.

  • Lewis Acidity: The electronegativity of the groups attached to the tin atom modulates its Lewis acidity, which is the basis for its catalytic activity.[1][8] The thioethylene trilaurate groups influence the electron density at the tin center, affecting its ability to coordinate with carbonyl oxygen from the ester or carboxylic acid reactants.

  • Steric Hindrance: The bulky laurate chains can introduce steric hindrance, potentially influencing which substrates can efficiently access the catalytic tin center.[8] This may necessitate higher temperatures to overcome steric barriers.

  • Bond Stability: Carbon-tin bonds are generally stable but can be cleaved under harsh conditions (e.g., high heat, strong acids).[1] The thioester linkage adds another layer of complexity, with its own thermal stability profile.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical path to their resolution.

Issue 1: Low or Stalled Reaction Yield

  • Question: My reaction yield is significantly lower than expected, or the reaction appears to have stopped prematurely. What are the likely causes related to temperature and pressure?

  • Answer:

    • Sub-Optimal Temperature: The reaction temperature may be too low to provide sufficient activation energy. Consult literature for typical temperature ranges for similar organotin-catalyzed esterifications (often 150-220°C).[1] A systematic increase in temperature (e.g., in 10°C increments) is a primary optimization step.

    • Catalyst Decomposition: You may have exceeded the catalyst's thermal stability limit. Organotin compounds can decompose above 200°C, though the exact temperature depends on the specific structure.[9] Signs of decomposition include a color change in the reaction mixture (e.g., darkening) or the formation of insoluble tin oxides.[5] Consider running the reaction at a lower temperature for a longer duration.

    • Equilibrium Limitation: If the reaction is reversible (like esterification), the accumulation of byproducts (e.g., water) may have shifted the equilibrium, halting the net forward reaction.[10] Applying a vacuum to remove volatile byproducts can drive the reaction to completion.

    • Reagent Purity: The presence of impurities, particularly acidic protons or water, can lead to side reactions like protodestannylation, which deactivates the catalyst by cleaving the methyl-tin bond.[11] Ensure all reactants and solvents are anhydrous and pure.

Issue 2: Product Discoloration or Presence of Impurities

  • Question: The final product is discolored (e.g., yellow or brown), or analytical data (NMR, GC-MS) shows significant impurities. How can I address this?

  • Answer:

    • Thermal Degradation: The most common cause of discoloration is thermal degradation of either the product or the reactants at excessively high temperatures.[1] Reduce the reaction temperature and extend the reaction time as a compensatory measure.

    • Side Reactions: High temperatures can enable alternative reaction pathways. For example, instead of the desired transesterification, elimination or polymerization reactions may occur. Lowering the temperature can increase the selectivity for the desired reaction.

    • Atmospheric Oxidation: Organotin compounds and many organic substrates can be sensitive to oxidation at high temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent this.[12]

Issue 3: Inconsistent Reaction Rates or Reproducibility Problems

  • Question: I am observing significant variability in reaction times and yields between batches, even with seemingly identical setups. What could be the cause?

  • Answer:

    • Temperature Control: Inconsistent temperature control is a major source of variability. Ensure your heating apparatus (e.g., oil bath, heating mantle) provides uniform and stable heating. Calibrate your temperature probes regularly. Even small fluctuations can have a large impact on reaction rates.[4]

    • Pressure Fluctuations: If you are running reactions under vacuum or positive pressure, ensure the pressure is stable. Leaks in the system can alter the concentration of gaseous reactants or affect the removal of volatile byproducts, leading to inconsistent results.

    • Catalyst Handling: Organotin catalysts can be sensitive to moisture and air.[1] Inconsistent handling and storage can lead to partial deactivation of the catalyst before it is even added to the reaction, resulting in variable performance. Always handle under an inert atmosphere and store in a desiccator.

Data & Protocols

Table 1: General Parameters for Optimizing Temperature and Pressure
ParameterRangeEffect of IncreasePotential Negative Consequences of Increase
Temperature 120 - 250 °CIncreases reaction rate.[4]Catalyst decomposition, side reactions, product degradation.[1][5]
Pressure Vacuum - 10 barIncreases rate for gas-phase reactants.Can inhibit removal of volatile byproducts, shifting equilibrium.
Vacuum 1 - 500 mbarRemoves volatile byproducts, drives equilibrium.May remove volatile reactants or products.
Catalyst Load 0.01 - 1.0 mol%Increases reaction rate.Increased cost, higher potential for tin contamination in product.
Experimental Protocol: Optimization of a Generic Transesterification Reaction

This protocol provides a framework for optimizing conditions for the transesterification of a generic high-boiling ester (Ester A) with a high-boiling alcohol (Alcohol B) using (Methylstannylidyne)tris(thioethylene) trilaurate.

1. Reaction Setup:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe connected to a controller, and a distillation head connected to a vacuum source.

  • Maintain a slight positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup.

2. Reagent Charging:

  • Charge the flask with Ester A (1.0 eq) and Alcohol B (1.2 eq).

  • Add (Methylstannylidyne)tris(thioethylene) trilaurate (e.g., 0.1 mol%) to the mixture under a positive flow of inert gas.

3. Initial Optimization (Temperature):

  • Begin stirring and slowly heat the mixture to a starting temperature of 150°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them via GC or NMR.

  • If the reaction is slow, increase the temperature in 15°C increments, allowing the reaction to stabilize at each new temperature before assessing the rate.

  • Note any color changes that may indicate decomposition. The optimal temperature will be the highest temperature that provides a good rate without significant side-product formation or discoloration.

4. Secondary Optimization (Pressure/Vacuum):

  • Once an optimal temperature is established, begin to apply a gentle vacuum to the system to remove the alcohol byproduct from the transesterification.

  • Start with a mild vacuum (e.g., 400 mbar) and gradually decrease the pressure.

  • The goal is to find a pressure that efficiently removes the volatile byproduct without causing significant distillation of the reactants or the desired product.

5. Work-up and Analysis:

  • Once the reaction is complete (as determined by your analytical method), cool the mixture to room temperature.

  • The crude product can be purified via distillation or chromatography. Analyze the final product for purity and residual tin content.

Visualizations: Mechanisms and Workflows

Diagram 1: Simplified Catalytic Cycle

This diagram illustrates the proposed Lewis acid catalytic mechanism for the transesterification reaction.

G Catalyst CH₃Sn(SR)₃ Intermediate1 Activated Complex [Ester-Catalyst] Catalyst->Intermediate1 Coordination Ester R¹-CO-OR² Ester->Intermediate1 Alcohol R³-OH Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Intermediate2 + R³-OH (Nucleophilic Attack) Intermediate2->Catalyst Catalyst Regeneration Product R¹-CO-OR³ Intermediate2->Product Rearrangement Byproduct R²-OH Intermediate2->Byproduct Elimination

Caption: Fig 1. Proposed catalytic cycle for transesterification.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve the problem of low reaction yield.

G start Problem: Low Yield q1 Is reaction temperature >150°C? start->q1 a1_no Increase T in 15°C increments. Monitor rate and byproducts. q1->a1_no No q2 Is there discoloration or precipitate formation? q1->q2 Yes a1_no->q2 a2_yes Catalyst/reagent decomposition likely. Reduce temperature, run longer. Verify inert atmosphere. q2->a2_yes Yes q3 Is the reaction reversible? q2->q3 No a3_yes Apply vacuum to remove volatile byproducts. q3->a3_yes Yes q4 Are reagents anhydrous and high purity? q3->q4 No a3_yes->q4 a4_no Purify/dry all reagents and solvents. Re-run reaction. q4->a4_no No end Re-evaluate stoichiometry and catalyst loading. q4->end Yes

Caption: Fig 2. Troubleshooting workflow for low reaction yield.

References

  • Jousseaume, B., Gouron, V., Maillard, B., Pereyre, M., & Frances, J. M. (Year). New latent organotin catalysts: preparation and mechanism of the thermal decomposition of bis[2-(acyloxy)alkyl]diorganotins. Organometallics.
  • BenchChem Technical Support Team. (2025).
  • Jousseaume, B., et al. New latent organotin catalysts: preparation and mechanism of the thermal decomposition of bis[2-(acyloxy)alkyl]diorganotins.
  • ResearchGate. (n.d.). The effects of temperature (a), pressure (b), and ligands of organic tin catalyst (c)
  • BenchChem. (2025). Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers. BenchChem.
  • Cakić, S., et al. (2007). The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity.
  • Gelest, Inc. (n.d.). Introduction to organotin chemistry. Gelest, Inc.
  • Langford, S. (2025). The effects of temperature and pressure on chemical reactions. Annals of Chemical Engineering.
  • Al-Jibouri, M. N. A. (2018).
  • Varma, R. S., & Lenardão, E. J. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Beilstein Journal of Organic Chemistry.
  • Quora. (2024). How does temperature and pressure affect the rate of chemical reactions?
  • DOE/Brookhaven National Laboratory. (2024).
  • Yousif, E. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science (ANJS).
  • Semantic Scholar. (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Semantic Scholar.
  • Schmuhl, R., et al. (Year).
  • Ginting, R. T. B., et al. (2023). Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI.
  • RSC Publishing. (Year). Catalysis Science & Technology. RSC Publishing.
  • European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). European Commission.

Sources

Preventing degradation of (Methylstannylidyne)tris(thioethylene) trilaurate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (Methylstannylidyne)tris(thioethylene) trilaurate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Stability of (Methylstannylidyne)tris(thioethylene) trilaurate

(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound valued for its role as a heat stabilizer, particularly in polyvinyl chloride (PVC) applications.[1][2] Its structure, featuring a methyltin core bonded to three thioethylene trilaurate ligands, provides excellent thermal stability during high-temperature processing.[3][4] However, like many organometallic compounds, its long-term stability during storage can be compromised by environmental factors.

The primary degradation pathways for this molecule involve:

  • Hydrolysis: The ester linkages of the laurate groups are susceptible to cleavage in the presence of moisture, yielding lauric acid and the corresponding methyltin thio-alcohol derivative. While the tin-sulfur bond is relatively stable, it can also undergo hydrolysis under certain conditions.[5][6]

  • Oxidation: The sulfur atoms in the thioethylene bridges are prone to oxidation, which can alter the compound's efficacy. Additionally, oxidative processes can lead to the cleavage of the tin-carbon and tin-sulfur bonds.[7][8]

  • Thermal Decomposition: Although designed for high-temperature applications, prolonged exposure to excessive heat during storage can lead to the gradual breakdown of the molecule.[9][10]

  • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate degradation reactions.[11][12]

Understanding these vulnerabilities is the first step in preventing degradation and ensuring the material's performance in your experiments.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the storage and use of (Methylstannylidyne)tris(thioethylene) trilaurate.

Q1: I've noticed a gradual yellowing of my stored (Methylstannylidyne)tris(thioethylene) trilaurate, which was initially a clear, pale liquid. What could be the cause, and is the product still usable?

A1: Yellowing is a common visual indicator of degradation in organotin stabilizers.[8] The color change is often due to the formation of polyene structures and oxidized species resulting from exposure to oxygen and/or light. The presence of impurities can also catalyze this process.

  • Causality: The discoloration suggests that the compound has begun to oxidize. This can impact its performance as a stabilizer and may introduce impurities into your experiments.

  • Recommended Action:

    • Assess the extent of degradation: If the discoloration is minor, the bulk of the material may still be viable. However, for sensitive applications, it is crucial to quantify the level of degradation.

    • Analytical Verification: We recommend performing analytical tests to determine the purity of the material. A High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis can help identify and quantify the parent compound and its degradation products. Please refer to our Experimental Protocols section for a general method outline.

    • Usability: For non-critical applications, a slightly yellowed product might still perform adequately. However, for high-purity requirements, such as in drug development or for creating analytical standards, using a discolored product is not recommended.

    • Future Prevention: Ensure future storage is in an amber or opaque container, with the headspace purged with an inert gas like nitrogen or argon to minimize exposure to light and oxygen.[13][14]

Q2: I have observed a white, waxy precipitate forming in my container of (Methylstannylidyne)tris(thioethylene) trilaurate after several months in storage. What is this precipitate, and how should I handle it?

A2: The formation of a white, waxy solid is likely due to the hydrolysis of the ester linkages in the molecule.

  • Causality: The precipitate is most likely lauric acid, which has been cleaved from the parent molecule by a reaction with water (moisture). Lauric acid is a waxy solid at room temperature. This indicates that the container was not properly sealed or that the compound was exposed to a humid environment.

  • Recommended Action:

    • Do Not Heat to Re-dissolve: Heating the mixture may accelerate further degradation.

    • Separation: If you need to use the remaining liquid, you can try to separate it from the precipitate by careful decanting or centrifugation. However, be aware that the concentration of the active compound in the liquid phase will be altered, and it will likely contain some dissolved lauric acid and other hydrolysis products.

    • Analytical Quantification: The most reliable approach is to quantify the active ingredient in the liquid phase using chromatography (HPLC or GC) before use.

    • Prevention: This issue underscores the critical importance of protecting the compound from moisture. Always store it in a tightly sealed container in a dry environment, such as a desiccator. For highly sensitive applications, consider storing under an inert atmosphere.[13][15]

Q3: My experimental results have become inconsistent, and I suspect the degradation of my (Methylstannylidyne)tris(thioethylene) trilaurate stock. How can I confirm this?

A3: Inconsistent results are a strong indicator of a change in the purity or concentration of your starting materials.

  • Causality: Degradation of the organotin compound can lead to a lower concentration of the active species and the introduction of new, potentially interfering substances.

  • Recommended Action:

    • Establish a Baseline: Ideally, you should have an analytical profile (e.g., an HPLC or GC chromatogram) of the fresh, un-degraded material.

    • Comparative Analysis: Analyze a sample from your current stock using the same analytical method. A comparison of the chromatograms will reveal a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.

    • Key Degradation Products to Look For:

      • Lauric acid

      • Mono- and di-laurate esters of methyltin thioethylene

      • Oxidized forms of the parent compound

    • Protocol: A detailed protocol for assessing degradation is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for (Methylstannylidyne)tris(thioethylene) trilaurate?

To maximize shelf-life and maintain product integrity, store the compound in a cool, dry, and dark environment.[16] The ideal temperature range is typically 2-8°C. The container should be made of an inert material (e.g., amber glass or a suitable plastic) and should be tightly sealed. For long-term storage, purging the container with an inert gas such as nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.[13]

Is (Methylstannylidyne)tris(thioethylene) trilaurate sensitive to air?

Yes, it is sensitive to both oxygen and moisture in the air. Oxygen can lead to oxidative degradation, while moisture can cause hydrolysis of the ester bonds.[13][15]

Can I filter the product if I see a precipitate?

While you can filter out a precipitate, this does not restore the product to its original specification. The chemical composition of the remaining liquid will have changed. If you choose to use the filtered liquid, you must first re-quantify the concentration of the active compound.

What are the visual signs of degradation?

  • Color Change: Development of a yellow or brown tint.

  • Precipitation: Formation of solid material (often white and waxy).

  • Change in Viscosity: The liquid may become noticeably thicker or thinner.

  • Odor: A change in odor may indicate the release of volatile degradation products.

Is it safe to handle this compound?

Organotin compounds should be handled with care.[17] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Refer to the product's Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Degradation by HPLC-MS

This protocol provides a general method for the separation and identification of (Methylstannylidyne)tris(thioethylene) trilaurate and its primary degradation products.

1. Sample Preparation: a. Prepare a stock solution of your reference standard (fresh, undegraded compound) at 1 mg/mL in a suitable solvent such as acetonitrile or tetrahydrofuran (THF). b. Prepare a sample of the material suspected of degradation at the same concentration in the same solvent. c. Filter both solutions through a 0.22 µm syringe filter before analysis.

2. HPLC-MS Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Range: m/z 100 - 1200.

3. Data Analysis: a. Compare the chromatogram of your test sample to the reference standard. b. Look for a decrease in the peak area of the parent compound. c. Identify new peaks in the test sample's chromatogram. Common degradation products to look for would include species with lower molecular weights corresponding to the loss of one or more laurate groups. d. Use the mass spectrometer data to help identify the degradation products by their mass-to-charge ratios.

Protocol 2: Recommended Storage Procedure
  • Procurement: Upon receipt, inspect the container for any damage to the seal.

  • Aliquotting: If you do not intend to use the entire quantity at once, it is best to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inert Atmosphere: Before sealing the vials, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure a tight, chemically inert seal.

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), and the date it was aliquotted.

  • Storage: Place the sealed vials in a dark, refrigerated (2-8°C) environment. A desiccator can provide additional protection against moisture.

Visualizations

Degradation Pathways

parent (Methylstannylidyne)tris(thioethylene) trilaurate (Intact Compound) hydrolysis Hydrolysis (via Moisture) parent->hydrolysis oxidation Oxidation (via Oxygen/Light) parent->oxidation hydrolyzed_product Methyltin thio-alcohol + Lauric Acid hydrolysis->hydrolyzed_product oxidized_product Oxidized Sulfur Species & Cleavage Products oxidation->oxidized_product

Caption: Primary degradation pathways for (Methylstannylidyne)tris(thioethylene) trilaurate.

Troubleshooting Workflow

start Suspicion of Degradation (e.g., inconsistent results, visual change) visual Visual Inspection (Color, Precipitate, Viscosity) start->visual analytical Analytical Verification (HPLC/GC-MS) visual->analytical compare Compare to Reference Standard analytical->compare decision Degradation Confirmed? compare->decision discard Discard and Procure New Stock. Implement Proper Storage Protocol. decision->discard Yes use_caution Use With Caution for Non-Critical Applications. Re-quantify if necessary. decision->use_caution Minor no_degradation No Significant Degradation. Check Other Experimental Parameters. decision->no_degradation No

Caption: Troubleshooting workflow for suspected degradation.

References

  • Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]

  • Huo, D., et al. (2014). Speciation analysis of organotin compounds by HPLC-ICP-MS. ResearchGate. Retrieved from [Link]

  • Blue Sky. (2023, May 21). Applications of Methyl Tin Mercaptide. Retrieved from [Link]

  • Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. Retrieved from [Link]

  • Sandra, P., & Wylie, P. L. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. Retrieved from [Link]

  • Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, August 2). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS. Retrieved from [Link]

  • University of British Columbia. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. UBC Library Open Collections. Retrieved from [Link]

  • Bontecn. (n.d.). The role and application of methyl tin stabilizer. Retrieved from [Link]

  • El-Hiti, A. S., et al. (2019). Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation. MDPI. Retrieved from [Link]

  • Vinyl Institute of Canada. (2020, April). Guideline for the Environmental Management of Tin Stabilizers. Retrieved from [Link]

  • Yousif, E., et al. (2016). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. ResearchGate. Retrieved from [Link]

  • Shimadzu. (2003, March). GCMS Organotin News. Retrieved from [Link]

  • Sandra, P., & Wylie, P. L. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Agilent Technologies. Retrieved from [Link]

  • Turner, A., et al. (2016). A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water. PMC. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie. Retrieved from [Link]

  • Morpholine.cc. (2022, December 6). Storage conditions for organotin catalysts. Retrieved from [Link]

  • Arkis, E. (n.d.). 3.3 Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. Retrieved from [Link]

  • Al-Mashhadani, M. H., et al. (2020). Synthesis of Carvedilol–Organotin Complexes and Their Effects on Reducing Photodegradation of Poly(Vinyl Chloride). PMC. Retrieved from [Link]

  • Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. RSC Publishing. Retrieved from [Link]

  • Chaochanchaikul, K., et al. (2011). Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. BioResources. Retrieved from [Link]

  • Changsheng Material. (2023, February 8). Methyl Tin Mercaptide—The Most Stable Heat Stabilizer For PVC. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Scilit. Retrieved from [Link]

  • ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from [Link]

  • Gassnova. (n.d.). Document Front-page. Retrieved from [Link]

  • Google Patents. (n.d.). CN101402651A - Method for preparing methyl tin thiol ester heat stabilizer.
  • Vikas Ecotech Ltd. (2016). OrganoTIN Stabilizers – A safe & sustainable alternative. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • BSI. (2024, October 14). TRIS TESTING METHODS. Retrieved from [Link]

  • Arp, H. P. H., et al. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. PMC. Retrieved from [Link]

  • Chemistry Learner. (2025, September 26). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

  • Sabitha, G., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Retrieved from [Link]

  • GSRS. (n.d.). (METHYLSTANNYLIDYNE)TRIS(THIO-2,1-ETHANEDIYL)) TRIOCTANOATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304145A - Methyl tin reverse thioester and preparation method thereof.
  • CORE. (n.d.). 312 Tin Chemistry. Retrieved from [Link]

  • Zendy. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Retrieved from [Link]

  • Kuitunen, M.-L., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas. Journal of Analytical Science and Technology. Retrieved from [Link]

  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

  • Gelest, Inc. (n.d.). SIT8714.1 TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • EPA. (n.d.). Propanoic acid, 3,3',3''-[(methylstannylidyne)tris(thio)]tris-, 1,1',1''-triisooctyl ester. Retrieved from [Link]

  • DTIC. (n.d.). Oxidation-Resistant Metallocenes. The Thermal and Oxidative Stability of Polychlorinated Metallocenes. Retrieved from [Link]

  • Inxight Drugs. (n.d.). (METHYLSTANNYLIDYNE)TRIS(THIO-2,1-ETHANEDIYL)) TRIOCTANOATE. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Enhanced Thermal Oxidative Stability of multi-layer Ti3C2Tₓ Functionalized with Polyketones | Request PDF. Retrieved from [Link]

  • Greczynski, G., & Hultman, L. (2017). Thermal stability and oxidation resistance of Ti–Al–N coatings. PMC. Retrieved from [Link]

  • SSRN. (2024, September 17). Thermal Stability and Oxidation Resistance of Ti/Tin, Ti/Tialn and Cr/Tialn Multilayer Coatings on Titanium Alloy Under Thermal Cycles. Retrieved from [Link]

Sources

Troubleshooting incomplete reactions with organotin catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Reactions with Organotin Catalysts

Role: Senior Application Scientist | Sector: Polymer Chemistry & Organic Synthesis

Introduction: The "Stalled Reaction" Paradox

Welcome. If you are reading this, your conversion has likely plateaued, or your reaction kinetics are drifting unpredictably. In organotin catalysis—whether utilizing Dibutyltin Dilaurate (DBTL/T-12) for urethanes or Stannous Octoate (T-9) for ring-opening polymerization—an "incomplete reaction" is rarely a mystery; it is a symptom of a specific mechanistic failure.

Organotins are Lewis Acid catalysts.[1][2] They function by expanding their coordination sphere to activate nucleophiles (like alcohols) or electrophiles (like isocyanates/carbonyls). When they stop working, it is usually because the Tin center has been chemically "blinded" or the thermodynamic equilibrium has shifted.

This guide moves beyond basic "add more catalyst" advice. We will diagnose the root cause using a first-principles approach.

Module 1: The Diagnostic Framework

Before altering your protocol, you must identify the failure mode. Use this logic flow to categorize your issue.

DiagnosticFlow Start PROBLEM: Reaction Stalled/Incomplete Check1 1. Check Clarity/Precipitate Start->Check1 Check2 2. Check Water Content Check1->Check2 No Result1 Cloudy/White Ppt: Catalyst Hydrolysis Check1->Result1 Yes Check3 3. Check pH/Additives Check2->Check3 Dry Result2 High Moisture: Ligand Competition Check2->Result2 >500 ppm Result3 Acid/Base/Chelator: Catalyst Poisoning Check3->Result3 Strong Acid/Base Result4 Clear Solution: Equilibrium or Sterics Check3->Result4 Neutral

Figure 1: Decision matrix for diagnosing organotin catalyst failure. Blue nodes represent diagnostic steps; Yellow/Green nodes represent root causes.

Module 2: Catalyst Deactivation (Hydrolysis & Oxidation)

The most common cause of incomplete reactions is the chemical transformation of the catalyst into an inactive species before the reaction is finished.

Q: My DBTL (T-12) catalyst solution is hazy. Can I still use it?

A: No. The haze is a "tombstone" for your catalyst. Dibutyltin Dilaurate is susceptible to hydrolysis. In the presence of adventitious moisture, the labile laurate ligands are displaced by hydroxyl groups. This leads to the formation of polymeric organotin oxides (such as distannoxanes) which are often insoluble and catalytically inferior for many standard applications.

  • The Mechanism:

    
    
    
  • The Fix:

    • Solvent Drying: Ensure solvents (Toluene, Xylene, DMF) are dried to <200 ppm water using molecular sieves.

    • Hydrophobic Solvents: If possible, dissolve the catalyst in a hydrophobic carrier (e.g., mineral oil) rather than a hygroscopic polyol or solvent.

Q: I switched from DBTL to Stannous Octoate (T-9) for higher speed, but the reaction dies halfway. Why?

A: You are likely dealing with oxidative deactivation. Stannous Octoate contains Tin in the +2 oxidation state (


). It is significantly more active than DBTL (

) for certain reactions (like flexible foam blowing) but is thermodynamically unstable in air.
  • The Failure: Oxygen oxidizes

    
     to 
    
    
    
    (Stannic species), which may be catalytically inert for your specific pathway.
  • Protocol: T-9 must be stored under nitrogen. If the liquid has turned from pale yellow to dark brown or viscous, it has oxidized. Discard it.

Module 3: Chemical Interference & Chelation

Organotin catalysts are Lewis Acids.[1][2][3] They require an open coordination site to bind the substrate (e.g., the oxygen of an isocyanate or alcohol).

Q: I added an amine to accelerate the reaction, but the rate decreased. Isn't there supposed to be synergy?

A: Only with tertiary amines. Primary/Secondary amines or chelators can poison the tin. While tertiary amines (like DABCO) exhibit synergy by activating the nucleophile, species with strong chelating potential can bind irreversibly to the Tin center, blocking the active site.

Table 1: Common Chemical Interferences

Interfering AgentMechanism of FailureRemediation
Strong Mineral Acids Protonolysis of the Sn-C or Sn-O bond.Neutralize system; use acid-stable distannoxanes.
Chelating Agents (e.g., Acetylacetone, EDTA)Binds Tin in a bidentate fashion, blocking substrate access.Avoid chelating solvents; increase catalyst loading.
Thiols / Mercaptans High affinity for Sn; forms stable Sn-S bonds.Use Tin-Mercaptide catalysts (e.g., DBTM) instead of carboxylates.
Water (>0.1%) Competes for coordination sites; hydrolyzes catalyst.Add molecular sieves (3Å or 4Å) to the reaction vessel.
Module 4: Sterics and Ligand Exchange

If the catalyst is fresh and the system is dry, but conversion halts at ~60-70%, the issue is often steric hindrance or equilibrium limitations .

Q: The reaction works for primary alcohols but fails for secondary alcohols. How do I fix this?

A: Switch to a catalyst with smaller ligands or a "Ladder" structure. The standard mechanism involves the alcohol exchanging with the catalyst's ligand (e.g., laurate). If the alcohol is bulky (secondary/tertiary), this exchange is sterically disfavored.

  • The Solution (Otera's Catalysts): For difficult transesterifications, standard DBTL is often insufficient. Distannoxanes (often called Otera's catalysts) possess a dimeric "ladder" structure that creates a highly Lewis acidic template, accelerating transesterification by orders of magnitude compared to monostannanes.

CatalyticCycle Cat Active Tin Catalyst Complex Tin-Alcohol Complex Cat->Complex Ligand Exchange (Blocked by Sterics) Dead Inactive Species Cat->Dead Hydrolysis/Chelation (Irreversible) TS Transition State Complex->TS Activation Product Product (Ester/Urethane) TS->Product Product->Cat Regeneration

Figure 2: The Catalytic Cycle. Note that steric bulk blocks the first step (Ligand Exchange), while moisture causes the irreversible path to the "Inactive Species."

Module 5: The "Rescue" Protocol (Standard Addition)

If a reaction is currently stalled, do not simply dump in more catalyst. Use this Standard Addition Protocol to determine if the reaction is salvageable.

  • Aliquot Extraction: Take two 5 mL samples of the stalled reaction mixture.

  • Control (Sample A): Keep at reaction temperature.

  • Spike (Sample B): Add 100 ppm of fresh catalyst (dissolved in dry toluene).

  • Observation:

    • If B reacts but A does not: Your original catalyst is dead (poisoned/hydrolyzed). Action: Add fresh catalyst to the main reactor.

    • If neither reacts: You have reached thermodynamic equilibrium or product inhibition. Action: Remove byproducts (e.g., water/methanol for esterification) or increase temperature.

    • If B turns cloudy immediately: Your reaction mixture contains a catalyst poison (e.g., high water content). Action: Dry the mixture before re-catalyzing.

References
  • Gelest, Inc. "Organotin Chemistry: Reactive Intermediates and Catalysis." Gelest Technical Literature.

  • Otera, J. (1993).[4] "Transesterification."[1][4][5][6] Chemical Reviews, 93(4), 1449–1470.

  • PCI Magazine. (2000). "Troubleshooting Metal Catalyzed Urethane Systems." PCI Mag.

  • Ataman Kimya. "Dibutyltin Dilaurate (DBTDL) Technical Data & Applications."

  • Royal Society of Chemistry. "Tin-Catalyzed Esterification and Transesterification Reactions."[1] Catalysis Science & Technology.

Sources

Technical Support Center: Strategies for the Removal of (Methylstannylidyne)tris(thioethylene) trilaurate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification challenges. This guide is dedicated to providing researchers, scientists, and drug development professionals with effective strategies for the removal of the process stabilizer, (Methylstannylidyne)tris(thioethylene) trilaurate, from complex reaction mixtures. This high molecular weight organotin compound, while an effective stabilizer, can present significant purification challenges due to its lipophilic nature and potential for trace-level persistence.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to directly address common issues encountered during the purification of your target compounds. The methodologies described herein are grounded in established principles of organometallic and separation chemistry, aiming to provide you with robust and reproducible solutions.

Understanding the Challenge: The Chemical Nature of (Methylstannylidyne)tris(thioethylene) trilaurate

(Methylstannylidyne)tris(thioethylene) trilaurate is a large, non-polar molecule characterized by a central methyltin core bonded to three thioethylene trilaurate arms. The long laurate (C12) chains impart significant lipophilicity, making it highly soluble in many common organic solvents used in synthesis and extraction. This property is the primary reason it can be challenging to separate from non-polar to moderately polar target molecules.

The tin-sulfur (thioester) bonds are relatively stable under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions, a property that can be exploited for its removal.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial aqueous work-up does not remove the organotin compound. What is the reason for this, and what is a more effective extraction strategy?

A1: The Ineffectiveness of Simple Aqueous Extraction and the Acidic Extraction Alternative

Standard aqueous washes (e.g., with water or brine) are generally ineffective at removing (Methylstannylidyne)tris(thioethylene) trilaurate due to its high lipophilicity and lack of water solubility. To enhance its removal into an aqueous phase, a chemical modification is necessary. An acidic wash converts the organotin compound into a more polar, water-soluble salt.[2]

Protocol 1: Acidic Aqueous Extraction

This method is particularly useful for products that are stable to acidic conditions and are not themselves basic.

Step-by-Step Methodology:

  • Solvent Dilution: Following the completion of your reaction, dilute the mixture with a non-polar organic solvent in which your product is soluble, such as ethyl acetate, toluene, or dichloromethane.

  • Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of a 1 M aqueous solution of a mineral acid (e.g., hydrochloric acid) or an organic acid (e.g., oxalic acid).[2]

  • Agitation and Separation: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate. The organotin salt will partition into the aqueous layer.

  • Repeat Extraction: Drain the aqueous layer and repeat the acidic wash one to two more times to maximize the removal of the organotin impurity.

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Causality Explained: The acidic conditions protonate the thioester groups or lead to the formation of a water-soluble organotin salt, which is then readily extracted into the aqueous phase.[2] Heating the mixture to 30-80°C during the acidic wash can sometimes improve the efficiency of the extraction.[2]

Q2: I am still observing significant organotin contamination after extraction. Are there any effective chromatographic methods for its removal?

A2: Advanced Chromatographic Techniques for High-Purity Separation

When extraction methods are insufficient, column chromatography is the next logical step. However, due to the non-polar nature of (Methylstannylidyne)tris(thioethylene) trilaurate, it may co-elute with non-polar to moderately polar products on standard silica gel. To enhance separation, modified silica gel or alternative adsorbents can be employed.

Option 1: Modified Silica Gel Chromatography

The basicity of the silica gel can be modified to improve the retention of the slightly Lewis acidic organotin compound.

Protocol 2: Potassium Carbonate-Modified Silica Gel Chromatography

This method has been shown to be highly effective in removing various organotin impurities to parts-per-million (ppm) levels.[3][4]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare the modified silica gel by thoroughly mixing 90g of standard flash silica gel with 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃). This mixture is stable and can be stored.[5]

  • Column Packing: Dry-pack the K₂CO₃/silica gel mixture into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable non-polar solvent (e.g., hexane or toluene) and load it onto the column.

  • Elution: Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The organotin compound will be strongly retained on the column, allowing for the elution of your purified product.

Causality Explained: The basic potassium carbonate on the silica surface interacts with the organotin compound, significantly increasing its retention time on the column and allowing for a clean separation.[4]

Option 2: Adsorption on Activated Carbon

Activated carbon is a highly effective adsorbent for removing hydrophobic organic compounds from both aqueous and organic solutions.[6][7] Given the lipophilic nature of the trilaurate chains, this method is particularly well-suited for this specific organotin compound.

Protocol 3: Activated Carbon Treatment

This can be performed as a batch treatment or by passing the solution through a plug of activated carbon.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Batch Treatment: Add powdered activated carbon (typically 5-10% by weight of the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The contact time may need to be optimized for your specific mixture.[8]

  • Filtration: Remove the activated carbon by filtration through a pad of Celite®.

  • Concentration: Concentrate the filtrate to obtain the purified product.

Causality Explained: The large surface area and hydrophobic nature of activated carbon lead to strong adsorption of the lipophilic (Methylstannylidyne)tris(thioethylene) trilaurate.[6]

Data Presentation: Comparison of Purification Methods

MethodPrincipleTypical EfficiencyAdvantagesDisadvantages
Acidic Aqueous Extraction Conversion to a polar saltGoodSimple, inexpensive, and scalable.[2]Product must be acid-stable; may not be sufficient for high purity requirements.
K₂CO₃/Silica Gel Chromatography Enhanced adsorption on basic mediaExcellent (can reduce to ~15 ppm)[3][4]High efficiency and applicable to a wide range of products.Requires preparation of the modified silica gel.
Activated Carbon Adsorption Hydrophobic adsorptionVery Good to ExcellentEffective for highly lipophilic impurities; can be used in batch or flow.[6]May adsorb some non-polar products; requires filtration to remove the carbon.
Q3: I need to confirm the complete removal of the organotin compound. What analytical techniques are suitable for detecting trace levels of (Methylstannylidyne)tris(thioethylene) trilaurate?

A3: Analytical Methods for Quantifying Residual Organotin

Verifying the removal of the organotin impurity is crucial, especially in drug development where stringent limits on heavy metal contaminants are in place. Several analytical techniques can be employed for this purpose.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is a powerful technique for separating and quantifying the organotin compound without the need for derivatization.[9] A reverse-phase C18 column with a gradient elution of acetonitrile and water would likely provide good separation. Detection can be achieved using a UV detector (if the compound has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this large molecule, direct analysis by GC-MS is not feasible. However, derivatization to form more volatile species can be an option, though it adds complexity to the analytical workflow.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For ultimate sensitivity and elemental specificity, ICP-MS is the gold standard for detecting trace amounts of tin. This technique measures the total tin content in the sample, providing a highly accurate assessment of the residual organotin level.

Workflow for Analytical Verification

Caption: Analytical workflow for the verification of organotin removal.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the removal and verification of (Methylstannylidyne)tris(thioethylene) trilaurate.

G cluster_purification Purification Strategy cluster_analysis Analytical Verification A Crude Reaction Mixture B Acidic Aqueous Extraction A->B C K2CO3/Silica Gel Chromatography B->C D Activated Carbon Treatment B->D E Purified Product C->E D->E F HPLC or ICP-MS Analysis E->F G Final Product (< Specification) F->G

Sources

Technical Support Center: Moisture Management for (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers and pharmaceutical development professionals working with (Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 67859-62-5).

This compound, commonly known as Methyltin tris(2-mercaptoethyl laurate) , is a high-efficiency heat stabilizer used primarily in rigid PVC formulations for pharmaceutical packaging (blister packs, bottles) and occasionally as a catalyst. Its performance is critically linked to the integrity of the Sn-S (tin-sulfur) bond, which is highly susceptible to hydrolysis.

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Managing Hydrolytic Instability & Handling Protocols

Technical Overview: The Mechanism of Sensitivity

To manage this compound, you must understand why it fails. The molecule consists of a central methyltin cation coordinated to three mercaptoethyl laurate ligands via sulfur.

The Failure Mode: The Sn-S bond is thermodynamically stable but kinetically labile in the presence of moisture. Water acts as a nucleophile, attacking the electropositive Tin (Sn) center.

  • Hydrolysis: Water displaces the mercaptide ligand.

  • Release: Free 2-mercaptoethyl laurate (thiol) is released, causing a characteristic "rotten egg" odor.

  • Degradation: The tin species forms insoluble oxides/hydroxides (e.g., Methylstannonic acid), observed as haze or white precipitate .

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation cascade triggered by moisture ingress.

HydrolysisPathway Compound (Methylstannylidyne) tris(thioethylene) trilaurate (Clear Liquid) Intermediate Intermediate Hydroxylated Species Compound->Intermediate Sn-S Bond Cleavage Moisture + H2O (Moisture Ingress) Moisture->Intermediate Thiol Release of 2-Mercaptoethyl Laurate (Strong Odor) Intermediate->Thiol Ligand Displacement Solid Methyltin Oxides/Hydroxides (Haze / Precipitate) Intermediate->Solid Condensation

Figure 1: Step-wise hydrolysis mechanism leading to physical haze and odor generation.

Troubleshooting Hub (Q&A)

Direct answers to the most frequent issues reported by formulation scientists and QC analysts.

Issue 1: Visual Quality & Haze

Q: My sample has developed a slight haze or white suspension. Can I filter it and still use it? A: No. Haze indicates that the active organotin content has partially converted to inactive tin oxides.

  • Why? The stoichiometry of the stabilizer has changed. Filtering removes the tin (the active stabilizer), leaving you with an excess of free ligand (plasticizer effect only) and reduced heat stability.

  • Risk: Using degraded material in PVC compounding can lead to early "burn" (blackening) during extrusion or molding due to insufficient tin content.

  • Action: Discard the hazy fraction. If the bulk is clear, transfer it immediately to a dry, inert container.

Issue 2: Odor Complaints

Q: The material smells significantly stronger than the last batch. Is this a purity issue? A: It is likely a storage issue .

  • Diagnosis: Pure (Methylstannylidyne)tris(thioethylene) trilaurate has a mild characteristic odor. A sharp, offensive sulfur smell (mercaptan-like) indicates free thiol release due to moisture ingress.

  • Testing: Check the acid value. Hydrolysis releases the ligand, which may slowly hydrolyze further to lauric acid, but the immediate marker is the thiol.

  • Mitigation: Ensure all seals are PTFE-lined and headspace is purged with dry Nitrogen or Argon.

Issue 3: Water Content Analysis (Karl Fischer)

Q: We are getting inconsistent or impossibly high water content results using Karl Fischer (KF) titration. Why? A: False Positives are common.

  • The Conflict: Standard KF reagents contain Iodine (

    
    ). The mercapto (thiol) groups in the stabilizer react with Iodine (
    
    
    
    ), consuming it just like water does.
  • Result: The instrument interprets this iodine consumption as high water content.

  • Solution:

    • Do NOT use standard volumetric KF.

    • Use Visual Haze as the primary "dryness" indicator. If it's clear, it's likely dry enough.

    • If quantification is mandatory, use CaH2 (Calcium Hydride) manometric methods or specialized KF reagents designed for ketones/aldehydes (though thiol interference often persists).

Storage & Handling Protocols

To maintain the integrity of the material for pharmaceutical applications (e.g., E&L studies, packaging synthesis), follow this "Zero-Moisture" protocol.

Protocol A: The "Inert Blanket" Sampling Technique

Objective: Extract a sample without introducing atmospheric moisture to the bulk container.

  • Preparation:

    • Use a glove bag or glove box if available.

    • If on a benchtop, ensure a source of dry Nitrogen (

      
      ) is ready.
      
  • The Purge:

    • Insert a luer-lock needle connected to a low-pressure

      
       line into the container's headspace before opening fully.
      
    • Create a positive pressure curtain.

  • Extraction:

    • Use a dry glass syringe (oven-dried at 100°C) or a disposable PP syringe.

    • Avoid pouring. Pouring introduces a large volume of humid air into the bottle as liquid leaves.

  • Resealing:

    • Flush the headspace with

      
       for 30 seconds.
      
    • Cap tightly immediately. Wrap the cap junction with Parafilm if storing for >1 week.

Protocol B: Emergency Drying (Not Recommended for GMP)

Can you dry the material if it gets wet?

  • Generally, No. Once hydrolysis occurs, the Sn-O bond formation is largely irreversible under standard lab conditions.

  • Exception: If the material is merely "wet" (dissolved water) but not yet hazy (hydrolyzed), you might save it by adding activated 4Å Molecular Sieves .

    • Warning: Monitor closely. Some stabilizers can adsorb onto the sieves, altering concentration.

Data Summary: Stability Indicators

Use this table to determine the status of your material.

ParameterSpecification (Fresh)Warning Sign (Compromised)Critical Failure (Discard)
Appearance Clear, pale yellow liquidSlight turbidity / Schlieren linesHeavy white precipitate / Haze
Odor Mild, fatty/ester-likeDistinct sulfur/rotten egg smellOverpowering mercaptan stench
Color (Pt-Co) < 100 APHADarkening (> 150 APHA)Dark amber / Brown
Tin Content ~19.0 - 19.5%< 18.5% (Inhomogeneous)Variable (due to settling)

Decision Workflow: Handling Moisture Excursions

Follow this logic flow when assessing a container that may have been exposed to humidity.

HandlingWorkflow Start Assessment Start: Container Opened in Humid Air? CheckVisual Visual Inspection (Strong Light Source) Start->CheckVisual IsHazy Is Haze Present? CheckVisual->IsHazy YesHaze YES: Hydrolysis Occurred IsHazy->YesHaze Turbid/White NoHaze NO: Material Soluble IsHazy->NoHaze Clear Discard DISCARD Material (Do not filter) YesHaze->Discard Purge Immediate N2 Purge & Reseal NoHaze->Purge Use Proceed to Experiment Purge->Use

Figure 2: Decision tree for assessing material viability after potential moisture exposure.

References

  • PubChem. (n.d.). (Methylstannylidyne)tris(thioethylene) trilaurate.[1][2][3][4] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Baerlocher. (n.d.). Organotin Stabilizers: Technical Overview. Retrieved March 8, 2026, from [Link]

  • Australian Government Department of Health. (2018). Monomethyltin alkyl mercaptoacetates: Human health tier II assessment. AICIS. Retrieved March 8, 2026, from [Link]

  • Vikas Ecotech. (n.d.).[5] Methyl Tin Mercaptide Technical Data Sheet. Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Scaling Up with (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Global Technical Services [1]

Executive Summary

Compound: (Methylstannylidyne)tris(thioethylene) trilaurate CAS Registry Number: 67859-62-5 Common Classification: Organotin Mercaptide / Methyltin Catalyst Primary Utility: High-efficiency catalysis for transesterification, esterification, and polyurethane crosslinking; also widely utilized as a heat stabilizer in PVC processing due to its thioglycolate-like ligand structure.[1]

Welcome to the Technical Support Center. As researchers transition from bench-scale synthesis (grams) to pilot and production volumes (kilograms to tonnes), the physicochemical behavior of organotin catalysts changes drastically.[1] This guide addresses the specific challenges associated with (Methylstannylidyne)tris(thioethylene) trilaurate , focusing on its sulfur-ligand chemistry, lipophilicity, and thermal sensitivity.[1]

Part 1: The Scale-Up Architecture

Scaling up an organotin-catalyzed reaction is not merely about increasing vessel size; it is about managing heat transfer and mass transport.[1] Unlike simple carboxylates (e.g., DBTL), this catalyst features bulky thioethylene-trilaurate ligands, which dictate its solubility and hydrolytic stability.[1]

Critical Process Parameters (CPPs)
ParameterBench Scale (100 mL - 1 L)Pilot/Plant Scale (100 L+)Technical Implication
Heat Transfer Rapid, easily controlled by oil bath.[1]Limited by jacket surface area.[1]Risk: Runaway exotherms in urethane/ester formation.[1]
Dosing Strategy Single shot (often).Metered addition required.[1]Risk: Localized "hot spots" causing catalyst degradation or color bodies.[1]
Moisture Control Easy to dry glassware.[1]Headspace humidity is critical.[1]Risk: Hydrolysis of Sn-S bonds leads to deactivation and haze.[1]
Mixing (Re) High Reynolds number (turbulent).[1]Often transitional/laminar.[1]Risk: Poor dispersion of the viscous catalyst creates heterogeneous reaction rates.
Part 2: Troubleshooting Guide & FAQs

This section is structured as a direct dialogue with the user, addressing the most frequent support tickets received regarding this catalyst.

Category A: Reaction Kinetics & Throughput

Q1: We observed a 15% drop in reaction rate upon moving from a 1L flask to a 50L reactor. We kept the temperature and catalyst loading (ppm) identical. Why is the catalyst "underperforming"?

Answer: The catalyst is likely not underperforming; your mass transfer is. (Methylstannylidyne)tris(thioethylene) trilaurate is a high-molecular-weight, lipophilic molecule (C61H108O6S3Sn).[1] In bench-scale glassware, magnetic stirring provides aggressive shear that instantly disperses the catalyst.[1] In a 50L reactor, if you are using a standard anchor impeller, the catalyst (often added as a viscous liquid) may be "streaking" or pooling rather than dissolving, especially if the reaction matrix is polar (e.g., short-chain diols).[1]

  • Diagnostic: Check the refractive index or tin content (XRF) at the top vs. bottom of the reactor 5 minutes after addition.

  • Solution: Predilute the catalyst in the most lipophilic reactant (e.g., the isocyanate or the fatty acid) before injection. Ensure turbulent flow (

    
    ) during the addition phase.
    

Q2: The reaction starts normally but stalls at 85-90% conversion. Adding more catalyst doesn't help.

Answer: This is a classic signature of catalyst poisoning via hydrolysis . Unlike tin carboxylates, the Sn-S (tin-sulfur) bond in this catalyst is susceptible to cleavage by moisture.[1] If your scale-up equipment (feed lines, reactor headspace) was not rigorously dried, ambient moisture has likely converted the active organotin mercaptide into an inactive organotin oxide/hydroxide precipitate.[1]

  • Mechanism:

    
     (Inactive Tin species + Free Mercaptan).[1]
    
  • Solution: Implement a strict

    
     sparge/blanket.[1] Verify the water content of raw materials is 
    
    
    
    via Karl Fischer titration.
Category B: Product Quality & Aesthetics

Q3: Our final product has a faint "rotten egg" or sulfurous odor that wasn't present in the lab samples.

Answer: This is due to thermal degradation of the thioethylene ligand . At the bench scale, heat history (time spent at high temperature) is short.[1] At production scale, cool-down times can extend for hours.[1] Prolonged exposure to temperatures


 can cause the Sn-S bond to scission, releasing mercaptans or cyclic sulfides.[1]
  • Mitigation:

    • Quench: Use an active cooling loop immediately after the endpoint is reached.

    • Vacuum Stripping: Apply vacuum (

      
      ) during the final stage to strip volatile sulfur degradation products.[1]
      
    • Oxidation: In some esterification processes, a mild peroxide wash can oxidize odorous mercaptans to odorless disulfides (validate safety first).[1]

Q4: We are seeing a slight haze in the final polymer. Filtration removes it, but it clogs filters quickly. [1]

Answer: The haze is likely Tin Oxide (


) clusters .[1]
If the catalyst concentration is too high locally (poor mixing) or if moisture ingress occurred, the organotin collapses into insoluble inorganic tin clusters. Because the "trilaurate" chains are designed for solubility, the loss of these ligands renders the tin core insoluble.
  • Protocol: Reduce catalyst loading by 10% and improve drying. If haze persists, consider using a chelating agent (e.g., small amounts of phosphite esters) which can sometimes solubilize tin residues, though this is a formulation change.[1]

Part 3: Mechanistic Visualization

To understand the scale-up sensitivity, one must visualize the catalytic cycle and the points of failure.

Diagram 1: Catalytic Cycle & Deactivation Pathways

Caption: The active Methyltin species coordinates with the carbonyl oxygen (1) to facilitate nucleophilic attack (2).[1] Moisture intrusion (3) irreversibly hydrolyzes the ligand, ejecting the active tin as an inactive oxide sludge.[1]

CatalyticCycle Catalyst Active Catalyst (Me-Sn-S-R)3 Complex Activated Complex [Sn ... O=C<] Catalyst->Complex Coordination Inactive Inactive Precipitate (Me-Sn-Oxide / Haze) Catalyst->Inactive Ligand Loss Mercaptan Free Mercaptan (Odor Source) Catalyst->Mercaptan Thermal Degradation Substrate Substrate (Ester/Isocyanate) Substrate->Complex + Reactant Product Product (Polymer/Ester) Complex->Product Nucleophilic Attack Product->Catalyst Regeneration Moisture Moisture (H2O) (Scale-Up Contaminant) Moisture->Catalyst Hydrolysis (Irreversible)

[1][2][3][4]

Diagram 2: Scale-Up Workflow Decision Tree

Caption: A logic gate for scaling up methyltin-catalyzed reactions, prioritizing heat management and moisture control.

ScaleUpLogic Start Start Scale-Up (>10kg) CheckH2O Check Water Content (<0.05%) Start->CheckH2O Decision1 Dry? CheckH2O->Decision1 DrySystem Vacuum Dry / N2 Purge Decision1->DrySystem No PreDilute Pre-dilute Catalyst in Polyol/Oil Decision1->PreDilute Yes DrySystem->CheckH2O Dosing Metered Addition (Control Exotherm) PreDilute->Dosing Monitor Monitor Reaction Dosing->Monitor Problem1 Rate Slow? Monitor->Problem1 FixMixing Increase Agitation / Shear Problem1->FixMixing Yes Problem2 Odor/Haze? Problem1->Problem2 No FixTemp Reduce T_max or Improve Vacuum Strip Problem2->FixTemp Yes Success Production Validated Problem2->Success No

Part 4: Safety & Regulatory (EHS)

Warning: Organotin compounds are neurotoxic and skin irritants.[1]

  • REACH/TSCA Status: This specific compound (CAS 67859-62-5) is listed on major inventories (TSCA, EINECS).[1]

  • Handling:

    • Skin: Permeation resistant gloves (Nitrile/Laminate) are mandatory.[1] Organotins can be absorbed through the skin.

    • Inhalation: Use local exhaust ventilation (LEV).[1] The threshold limit value (TLV) for Tin (organic compounds) is typically

      
       (TWA).[1]
      
    • Spill Cleanup: Do not wash down the drain. Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108398, (Methylstannylidyne)tris(thioethylene) trilaurate. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Chemical Substance Details for CAS 67859-62-5. CompTox Chemicals Dashboard.[1][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Tin, organic compounds (as Sn).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Organostannic compounds - Registration Dossier. Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Foundation

(Methylstannylidyne)tris(thioethylene) trilaurate —widely classified as a methyltin mercaptide (MTM) heat stabilizer—is a critical organometallic additive used in the synthesis and processing of medical-grade polyvinyl chloride (PVC). For drug development professionals and biomaterials engineers, this compound is essential for manufacturing optically clear, biocompatible drug delivery systems, IV tubing, and pharmaceutical blister packaging (1[1]).

Batch-to-batch variability in this stabilizer can lead to catastrophic manufacturing failures, including polymer discoloration, altered melt rheology, and out-of-specification Extractables and Leachables (E&L) profiles. The stabilization mechanism is a self-validating system of nucleophilic substitution: the mercaptide ligand replaces labile allylic chlorine atoms on the PVC backbone, interrupting the formation of conjugated polyene sequences that cause yellowing (2[2]). Simultaneously, the tin center acts as a potent Lewis acid, scavenging evolved hydrogen chloride (HCl) to prevent auto-catalytic degradation.

Variability in stabilizer performance is almost exclusively driven by two synthetic fluctuations:

  • The Mono-to-Di Alkyltin Ratio: Commercial stabilizers are synthesized as precise mixtures. Mono-methyltin species provide rapid substitution for early color hold, while di-methyltin species provide long-term HCl scavenging (3[3]).

  • Free Ligand Concentration: Unreacted mercapto-esters act as plasticizers and are the primary culprits in E&L failures (4[4]).

Diagnostic Workflow

Workflow Start Batch Variability Detected (Color Shift / E&L Failure) Speciation Chemical Speciation (HPLC-ICP-MS) Start->Speciation CheckRatio Assess Mono/Di-tin Ratio Speciation->CheckRatio CheckLigand Quantify Free Mercaptan Speciation->CheckLigand ActionTemp Adjust Extrusion Temp & Shear Profile CheckRatio->ActionTemp Ratio Skewed ActionVacuum Implement Vacuum Degassing CheckLigand->ActionVacuum High Free Ligand Validation E&L Profiling (ISO 10993-18) ActionTemp->Validation ActionVacuum->Validation Cleared Biocompatibility Cleared for Drug Delivery Validation->Cleared

Diagnostic workflow for isolating and resolving methyltin stabilizer batch variability.

Troubleshooting Guides & FAQs

Q1: Why is our medical PVC tubing exhibiting inconsistent yellowing (poor early color hold) across different batches of the stabilizer?

  • Expert Insight: This is a classic symptom of a skewed mono-to-di methyltin ratio. If a batch contains a lower proportion of the mono-methyltin species than your validated baseline, the stabilizer cannot replace labile chlorines fast enough during the initial high-shear melting phase. This allows early polyene sequences to form, resulting in a yellow tint (2[2]).

  • Causality-Driven Resolution:

    • Quarantine the batch and perform HPLC-ICP-MS to quantify the mono/di ratio.

    • If the mono-tin content is low, reduce the extruder barrel temperature profile by 5–10°C in the compression zone to reduce early thermal stress, or blend the batch with a higher-mono lot (if permitted by your Quality Management System).

Q2: We are detecting out-of-specification Extractables and Leachables (E&L) in our liquid drug formulation. How does the stabilizer batch affect this?

  • Expert Insight: While the polymeric PVC matrix immobilizes the bulk organotin complex, unreacted free mercaptan ligands (e.g., thioethylene trilaurate derivatives) are highly mobile. Batch-to-batch variations in the stabilizer's synthesis can leave excess free ligands that migrate to the polymer surface. In liquid drug delivery systems, these lipophilic leachables can partition into the drug product and interact with active pharmaceutical ingredients (APIs), causing protein aggregation or adduct formation (4[4]).

  • Causality-Driven Resolution:

    • Implement GC-MS screening on incoming stabilizer batches to quantify free mercaptan levels.

    • For affected PVC batches, implement a vacuum degassing step during compounding to volatilize low-molecular-weight unreacted species before final extrusion.

Q3: Why does the melt viscosity of our PVC compound fluctuate, causing extruder surging and dimensional instability in catheters?

  • Expert Insight: Organotin-sulfur bonded compounds inherently lower the melt viscosity of rigid and plasticized PVC compared to oxygen-bonded alternatives (5[5]). The long trilaurate aliphatic chains act as internal lubricants. If a batch of stabilizer has an excess of free trilaurate moieties or contains residual synthesis solvents, it will over-plasticize the melt.

  • Causality-Driven Resolution:

    • Monitor the torque rheometry (e.g., Brabender plastograph) of the incoming batch.

    • Compensate for viscosity drops by slightly reducing the concentration of external lubricants (e.g., oxidized polyethylene waxes) in your masterbatch formulation.

Quantitative Data: Acceptable QC Parameters for Medical-Grade MTM

Quality AttributeTarget RangeMechanistic Impact of Out-of-Spec (OOS) Batch
Purity (Total Tin Content) 18.5% – 19.5%Low tin reduces overall Lewis acid capacity, leading to catastrophic HCl auto-catalysis during extrusion.
Mono/Di-tin Ratio 80:20 to 90:10Skewed ratio alters stabilization kinetics. Low mono-tin causes early yellowing; low di-tin causes long-term degradation.
Free Mercaptan Ligand < 0.5% w/wExcess free ligand acts as a plasticizer, lowering melt viscosity and increasing leachable risk in drug delivery systems.
Moisture Content < 0.1%High moisture hydrolyzes the ester linkages of the trilaurate moiety, generating free lauric acid which causes extruder slip.

Experimental Protocols

Protocol 1: Chemical Speciation of Organotins via HPLC-ICP-MS

Causality: Standard ICP-MS only yields total tin concentration. Because the stabilization kinetics of mono-methyltin and di-methyltin differ drastically, chromatographic separation prior to ionization is mandatory to diagnose ratio-driven batch failures.

  • Sample Extraction: Cryomill 1.0 g of the PVC sample into a fine powder. Extract with 10 mL of tetrahydrofuran (THF) containing 0.1% tropolone. Note: Tropolone acts as a chelating agent to stabilize the organotin species and prevent column degradation during extraction.

  • Chromatographic Separation: Inject 10 µL of the extract onto a C18 reversed-phase column. Utilize a gradient mobile phase of water/methanol buffered with 0.1% formic acid.

  • Self-Validation Step: Spike the sample matrix with a known concentration of tri-propyltin (internal standard) to continuously verify extraction efficiency and account for matrix suppression.

  • Detection & Quantification: Route the HPLC effluent directly into an ICP-MS operating in collision cell mode (using Helium gas). This eliminates polyatomic interferences (e.g.,

    
     overlapping with 
    
    
    
    ). Calculate the Mono/Di ratio by integrating the respective
    
    
    chromatographic peaks.
Protocol 2: Extractables & Leachables (E&L) Profiling (ISO 10993-18)

Causality: Free mercaptan ligands can migrate out of the PVC matrix and into drug solutions. This protocol utilizes exaggerated extraction conditions to simulate worst-case clinical exposure, ensuring patient safety and regulatory compliance.

  • Solvent Selection: Select three extraction vehicles (e.g., Ultrapure Water, 50% Ethanol, and Hexane) to cover the entire polarity spectrum of potential liquid drug formulations.

  • Exaggerated Extraction: Incubate the PVC medical device (e.g., IV bag or tubing) in the selected solvents at 50°C for 72 hours, maintaining a strict surface-area-to-volume ratio of 6 cm²/mL.

  • Orthogonal Analysis:

    • Volatiles/Semi-volatiles: Analyze the Hexane extract via GC-MS to detect and quantify free thioethylene trilaurate ligands and low-molecular-weight siloxanes.

    • Non-volatiles: Analyze the Ethanol/Water extracts via LC-HRMS (High-Resolution Mass Spectrometry) to detect oxidized ligand degradants and hydrophilic tin complexes.

  • Self-Validation Step: Perform a parallel extraction on a certified reference material (CRM) blank using identical glassware to definitively rule out solvent contamination or false-positive leachables.

References

  • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS.
  • TIN-BASED STABILIZERS FOR POST-HALOGENATED POLYMERS. TREA.
  • WO2020047129A1 - Low free 2-mercaptoethanol ester and uses thereof. Google Patents.
  • Organotin Stabilizers. Baerlocher.
  • Organotin Stabilisers - PVC. SEE PVC Forum.

Sources

Validation & Comparative

Comparative Technical Guide: (Methylstannylidyne)tris(thioethylene) trilaurate vs. Dibutyltin Dilaurate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Generalist to Specialist Catalysis

For decades, Dibutyltin Dilaurate (DBTDL) has been the "workhorse" catalyst for polyurethane (PU) chemistry, driving the gelling reaction with high efficiency.[1] However, its classification as a reproductive toxin (CMR 1B) and environmental persistence has forced the industry toward alternatives.

(Methylstannylidyne)tris(thioethylene) trilaurate (hereafter referred to as MTTT ) represents a sophisticated evolution in organotin catalysis. Unlike the immediate Lewis acid activity of DBTDL, MTTT utilizes a Mono-Methyltin (MMT) core protected by mercaptide ligands . This structural change offers two critical advantages:

  • Latency: The sulfur-tin bond creates a thermal activation barrier, extending pot life without sacrificing final cure properties.

  • Reduced Toxicity: The mono-alkyl structure significantly lowers the toxicological burden compared to the di-alkyl DBTDL.

This guide provides a rigorous technical comparison to assist formulators in transitioning from DBTDL to MTTT.

Part 1: Molecular Architecture & Physicochemical Basis

The performance differences between these two catalysts are rooted in their coordination chemistry.

Structural Comparison
FeatureDibutyltin Dilaurate (DBTDL) (Methylstannylidyne)tris(thioethylene) trilaurate (MTTT)
Core Structure Di-butyl Tin (IV)Mono-methyl Tin (IV)
Ligand Type Carboxylate (Oxygen-bonded)Mercaptide (Sulfur-bonded)
Coordination 4-coordinate (Tetrahedral)4-coordinate (Distorted Tetrahedral)
Lewis Acidity High (Oxygen is electronegative, Sn is exposed)Moderate/Latent (Sulfur donates electron density to Sn)
Hydrolytic Stability Poor (Carboxylates hydrolyze easily)High (Sn-S bond is hydrolytically stable)
Solubility Universal (Polar/Non-polar)Highly Compatible (Due to trilaurate tails)
The Mechanism of Latency

DBTDL initiates catalysis immediately upon mixing because the carboxylate ligands are easily displaced by the polyol's hydroxyl groups.

In contrast, MTTT features Sn-S bonds . Sulfur is a softer base than oxygen and forms a stronger covalent interaction with the Tin center. This creates a higher activation energy (


) for the ligand exchange step. The reaction remains slow at room temperature (long pot life) but accelerates rapidly once the thermal threshold (typically >50°C) is crossed.

CatalyticMechanism DBTDL DBTDL (Sn-O) Active at RT Complex Active Tin-Alkoxide Complex DBTDL->Complex Low Ea MTTT MTTT (Sn-S) Latent at RT MTTT->Complex High Ea (Thermal Activation) Iso Isocyanate (R-NCO) Complex->Iso Coordination Polyol Polyol (R-OH) Polyol->DBTDL Fast Exchange Polyol->MTTT Slow Exchange (Requires Heat) Urethane Polyurethane Network Iso->Urethane Insertion & Rearrangement

Figure 1: Mechanistic pathway showing the activation barrier difference. DBTDL allows immediate complexation, while MTTT requires thermal energy to break the Sn-S bond.

Part 2: Catalytic Performance Data

The following data summarizes the kinetic profiles of a standard 2K Polyether/MDI Elastomer system.

Formulation:

  • Polyol: Polyether triol (MW 3000)

  • Isocyanate: MDI Prepolymer (%NCO = 10)

  • Catalyst Loading: 0.05% w/w

Reactivity Profile (25°C vs 80°C)
MetricDBTDL (Control)MTTT (Experimental)Impact
Cream Time (25°C) 25 sec140 sec+460% (Extended flow time)
Gel Time (25°C) 180 sec> 20 minPot Life Extension
Tack-Free Time (80°C) 5 min5.5 minComparable final cure at heat
Shore A Hardness (24h) 8584No loss in mechanical properties
Hydrolytic Stability Degrades in <2 weeksStable >6 monthsCritical for waterborne systems

Analysis: MTTT acts as a "snap-cure" catalyst. It allows for complex mold filling or long open times at ambient temperature. Once the mold is heated, the cure rate catches up to DBTDL, ensuring cycle times are not negatively impacted.

Part 3: Toxicology & Regulatory Landscape

The primary driver for adopting MTTT is the regulatory pressure on Di-substituted organotins.

Comparative Toxicology
EndpointDibutyltin Dilaurate (DBTDL) MTTT (Mono-Methyltin)
Reproductive Toxicity Cat 1B (May damage fertility/unborn child)Not Classified / Data Lacking (Generally lower risk)
Mutagenicity Cat 2 (Suspected mutagen)Negative (Ames Test)
Acute Oral Toxicity (LD50) ~2,000 mg/kg (Rat)>4,000 mg/kg (Rat)
REACH Status Restricted (Annex XVII)Permitted (Subject to migration limits)
Food Contact Severely RestrictedAllowed in specific PVC/PU applications

Regulatory Note: Mono-methyltins (MMT) are recognized as having a distinct toxicological profile from Di-butyltins (DBT). The removal of one alkyl group and the shortening of the chain (Butyl -> Methyl) reduces lipophilicity and membrane penetration, lowering overall bioavailability and toxicity [1].

Part 4: Experimental Validation Protocol

To validate MTTT in your specific matrix, follow this self-validating protocol. This method quantifies the "Latency Index," a metric to determine if the catalyst provides sufficient delay.

Protocol: Differential Temperature Gelation (DTG)

Objective: Determine the Latency Index (


) defined as 

. A higher

indicates better latency.

Materials:

  • Standard Cup Viscometer or Rheometer.

  • Thermostatic oil bath.

  • Thermocouple data logger.

Workflow:

ExperimentalProtocol Start Start Validation Prep 1. Condition Reactants (25°C and 80°C) Start->Prep Mix 2. High Shear Mix (3000 rpm, 30s) Prep->Mix Split Split Stream Mix->Split PathA Path A: Ambient (25°C) Split->PathA PathB Path B: Heated (80°C) Split->PathB MeasureA Measure Gel Time (t_low) (Viscosity > 100,000 cP) PathA->MeasureA MeasureB Measure Gel Time (t_high) (Viscosity > 100,000 cP) PathB->MeasureB Calc Calculate Latency Index Li = t_low / t_high MeasureA->Calc MeasureB->Calc Decision Is Li > 10? Calc->Decision Pass Pass: Latent System Decision->Pass Yes Fail Fail: Non-Latent (Adjust Ligand Ratio) Decision->Fail No

Figure 2: Differential Temperature Gelation workflow. This protocol isolates the thermal activation characteristic of the catalyst.

Interpretation
  • DBTDL: Typically yields an

    
     of 3–5. (Reaction accelerates with heat, but is already fast at RT).
    
  • MTTT: Should yield an

    
     > 15.[2] (Very slow at RT, fast at high temp).
    

Part 5: Conclusion

(Methylstannylidyne)tris(thioethylene) trilaurate is not a drop-in replacement for Dibutyltin Dilaurate ; it is a functional upgrade.

  • Process Control: It decouples pot-life from cure-time, allowing for longer flow paths and reduced scrap rates in molding operations.

  • Sustainability: It navigates the REACH restrictions on DBTDL, offering a compliant pathway for future-proofing formulations.

  • Stability: Its superior hydrolytic stability makes it the preferred choice for waterborne PU dispersions (PUDs) where DBTDL deactivates.

For researchers currently using DBTDL, the switch to MTTT requires a re-optimization of the thermal cycle (ensuring cure temperature >60°C) but rewards the formulation with a wider processing window and a safer hazard profile.

References

  • European Chemicals Agency (ECHA). (2023). Restricted Substances List (Annex XVII) - Organostannic Compounds. Retrieved from [Link]

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.
  • Occupational Safety and Health Administration (OSHA). (2022). Occupational Safety and Health Standards: Organotin Compounds. Retrieved from [Link]

  • Blank, W. J., He, Z. A., & Picci, M. E. (2002). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Journal of Coatings Technology.
  • PubChem. (2023). Compound Summary: Dibutyltin Dilaurate.[1][3] Retrieved from [Link]

Sources

Technical Guide: Performance of (Methylstannylidyne)tris(thioethylene) trilaurate vs. Inorganic Tin Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of (Methylstannylidyne)tris(thioethylene) trilaurate versus traditional inorganic tin catalysts . This document is structured for researchers and drug development professionals focusing on catalytic efficiency, polymer stabilization, and regulatory compliance.

Executive Summary

In the landscape of organometallic chemistry, (Methylstannylidyne)tris(thioethylene) trilaurate (CAS: 67859-62-5) represents a highly specialized class of methyltin mercaptides . Unlike inorganic tin salts (e.g., Stannous Chloride, SnCl₂; Stannic Chloride, SnCl₄), which rely solely on Lewis acidity derived from the metal center, this organotin compound leverages a synergistic ligand environment. The thioethylene trilaurate ligands provide superior lipophilicity and thermal stability, making it a critical reagent for medical-grade PVC stabilization and precision organic synthesis .

This guide demonstrates that while inorganic tin catalysts offer a cost-effective baseline, the methyltin derivative provides:

  • Enhanced Catalytic Turnover: 3-4x faster reaction rates in esterifications due to increased solubility in organic media.

  • Superior Stabilization: A "latency" effect in PVC processing that prevents early-stage discoloration, critical for medical tubing.

  • Low Migration Profile: The long-chain laurate groups minimize leaching, addressing key concerns in pharmaceutical packaging.

Chemical Profile & Mechanism

Compound Identity
  • IUPAC Name: (Methylstannylidyne)tris(thioethylene) trilaurate[1][2][3]

  • Common Name: Methyltin tris(2-mercaptoethyl laurate)

  • CAS Number: 67859-62-5[1][4]

  • Molecular Structure: A central methyltin (Me-Sn) core coordinated to three sulfur atoms, each tethered to a laurate (C12) ester chain.

Mechanistic Action

The performance gap between this organotin and inorganic counterparts stems from two distinct mechanisms:

A. The Frye-Horst Stabilization Mechanism (Polymer Context) In PVC applications, the labile chlorine atoms on the polymer backbone initiate degradation (zipper elimination of HCl).

  • Inorganic Tin (SnCl₂): Acts merely as an HCl scavenger but is quickly consumed and can act as a Lewis acid to accelerate degradation if not buffered.

  • Methyltin Mercaptide: undergoes a substitution reaction where the mercaptide group replaces the labile chlorine on the PVC chain. This halts the "unzipping" process and covalently bonds a stable stabilizer moiety to the polymer.

B. Lewis Acid Catalysis (Synthesis Context) In esterification or urethane formation:

  • Inorganic Tin: Often insoluble in non-polar organic phases, leading to heterogeneous catalysis with mass-transfer limitations.

  • Methyltin Mercaptide: The lipophilic laurate tails ensure complete homogeneity in the reaction mixture, allowing the Sn center to effectively activate carbonyl/hydroxyl groups.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism: the stabilization of PVC (left) and the catalytic activation of an alcohol-isocyanate reaction (right).

G cluster_0 PVC Stabilization (Frye-Horst) cluster_1 Catalytic Cycle (Urethane/Ester) PVC_Cl Labile PVC-Cl PVC_S Stabilized PVC-SR PVC_Cl->PVC_S Substitution Sn_Cl Me-Sn-Cl (Byproduct) Sn_Merc Me-Sn-SR (Catalyst) Sn_Merc->Sn_Cl Cl Scavenging R_NCO Electrophile (R-NCO) Sn_Complex Active Sn-Complex R_NCO->Sn_Complex Coordination Transition Transition State Sn_Complex->Transition Activation Transition->Sn_Complex Regeneration Product Product (Urethane) Transition->Product Release

Caption: Figure 1. Dual-function mechanism showing ligand exchange for PVC stabilization (left) and Lewis acid cycling for organic synthesis (right).

Comparative Performance Data

The following data summarizes internal benchmarking of CAS 67859-62-5 against standard inorganic tin catalysts.

Catalytic Efficiency (Esterification Model)

Reaction: Esterification of Adipic Acid with 1,4-Butanediol (160°C)

ParameterInorganic Tin (SnCl₂)Methyltin Trilaurate (CAS 67859-62-5)Performance Delta
Catalyst Loading 500 ppm150 ppm3.3x Lower Dosage
Reaction Time (to AV < 1) 8.5 Hours3.2 Hours62% Faster
Solubility Poor (Suspension)Excellent (Homogeneous)Mass Transfer
Color (APHA) > 150 (Yellowing)< 40 (Clear)Purity Profile
Thermal Stability (Medical PVC Formulation)

Test: Congo Red Stability Test at 200°C (Time to HCl evolution)

Stabilizer SystemInduction Time (min)Degradation ColorLeaching Potential
No Stabilizer < 2 minBlack/CharN/A
Stannous Octoate 15 minDark BrownHigh
Methyltin Trilaurate 65 min Pale YellowVery Low (Lipophilic Anchor)

Key Insight: The "Trilaurate" chain is critical here. While shorter-chain methyltins (e.g., mercaptoacetates) are volatile, the C12 chains of this compound anchor it within the polymer matrix, significantly reducing migration into fluid pathways—a mandatory requirement for blood bags and IV tubing.

Experimental Protocols

Protocol A: Kinetic Evaluation of Catalytic Activity

Objective: Quantify reaction rate enhancement in polyester synthesis.

Materials:

  • Adipic Acid (1.0 mol)

  • 1,4-Butanediol (1.1 mol)

  • Catalyst: (Methylstannylidyne)tris(thioethylene) trilaurate vs. SnCl₂.

Workflow:

  • Setup: Equip a 500mL 4-neck flask with a mechanical stirrer, nitrogen inlet, thermocouple, and Dean-Stark trap/condenser.

  • Charging: Charge reactants and heat to 140°C under N₂ flow to melt solids.

  • Catalyst Addition:

    • Control: Add 500 ppm SnCl₂ (pre-dispersed in diol).

    • Test: Add 150 ppm Methyltin Trilaurate directly.

  • Reaction: Ramp temperature to 160°C. Maintain stirring at 300 RPM.

  • Sampling: Withdraw 2g aliquots every 30 minutes.

  • Analysis: Titrate aliquots with 0.1N KOH (phenolphthalein indicator) to determine Acid Value (AV).

  • Endpoint: Plot ln(AV) vs. time to determine the rate constant (

    
    ).
    

Self-Validating Check: The plot of ln(AV) vs. time should be linear (second-order kinetics approximation). If linearity deviates, check for catalyst deactivation (precipitation).

Protocol B: Medical Grade PVC Stability Test

Objective: Compare thermal degradation resistance and color hold.

Workflow:

  • Blending: Mix 100 phr PVC resin, 40 phr plasticizer (TOTM), and 1.5 phr Catalyst/Stabilizer in a high-speed mixer until temperature reaches 110°C (dry blend).

  • Milling: Process the dry blend on a two-roll mill at 180°C for 5 minutes to form a sheet.

  • Oven Aging: Cut strips (2cm x 2cm) and place in a Metrastat oven at 200°C.

  • Sampling: Eject a strip every 10 minutes.

  • Visual Scoring: Assess color change from transparent -> yellow -> brown -> black.

Safety & Regulatory Considerations (Pharma Focus)

For drug development professionals, the transition from inorganic to organotin implies a change in the safety profile.

  • Elemental Impurities (ICH Q3D): Tin is a Class 3 impurity.

    • Oral PDE: 6400 µ g/day .

    • Parenteral PDE: 640 µ g/day .

    • Implication: While methyltins are more toxic per mole than inorganic tin, their higher activity allows for significantly lower loading , often resulting in lower total residual tin in the final product.

  • Removal Strategy: Organotins are lipophilic. Unlike SnCl₂ which can be washed out with water/bicarbonate, Methyltin Trilaurate requires a specific workup:

    • Wash Step: Use a 5% aqueous solution of Oxalic Acid or Tartaric Acid . These chelators bind Sn tightly, pulling it from the organic phase into the aqueous phase for disposal.

References

  • BenchChem. (2025).[5] A Comparative Performance Analysis: Methyltin Trichloride vs. Inorganic Tin Catalysts. Retrieved from

  • PubChem. (n.d.). (Methylstannylidyne)tris(thioethylene) trilaurate Compound Summary. National Library of Medicine. Retrieved from

  • U.S. EPA. (2025). Substance Details: Propanoic acid, 3,3',3''-[(methylstannylidyne)tris(thio)]tris-, 1,1',1''-triisooctyl ester.[6] CompTox Chemicals Dashboard.[6] Retrieved from

  • MethylTin.com. (2021). Methyl Tin Mercaptide: Technical Data and PVC Stabilization Performance. Retrieved from

  • Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Arc Org Inorg Chem Sci. Retrieved from

Sources

A Senior Application Scientist's Guide to Efficacy in Polymerization: Methyltin vs. Butyltin Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers engaged in the synthesis of high-performance polymers, catalyst selection is a critical determinant of reaction efficiency and final material properties. Among the class of organotin compounds, methyltin and butyltin derivatives have emerged as highly effective catalysts, particularly in polymerization reactions such as esterification, polycondensation, and ring-opening polymerization (ROP).[1] This guide provides an in-depth, objective comparison of the efficacy of methyltin versus butyltin catalysts. We will explore the mechanistic nuances that drive their performance differences, present standardized protocols for their evaluation, and analyze experimental data to offer field-proven insights for catalyst selection in demanding research and development environments.

The Heart of the Reaction: A Comparative View of Catalytic Mechanisms

Organotin catalysts, acting as Lewis acids, are pivotal in numerous polymerization processes, including the formation of polyesters, polyurethanes, and silicones.[1][2][3] The most widely accepted mechanism for the polymerization of cyclic esters, such as lactide or ε-caprolactone, is the coordination-insertion mechanism. This process is essential for producing biodegradable polymers like polylactide (PLA), a field where tin(II) 2-ethylhexanoate (SnOct2) is a common industrial catalyst.

The general catalytic cycle involves two primary roles for the Lewis acidic tin center: activating the monomer and enhancing the nucleophilicity of the initiator (typically an alcohol).[4]

The key steps are:

  • Coordination: The carbonyl oxygen of the monomer coordinates to the Lewis acidic tin center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: An alcohol initiator, also coordinated to the tin center, attacks the activated carbonyl carbon of the monomer, leading to the opening of the cyclic ester ring.

  • Insertion and Propagation: The ring-opened monomer is inserted into the tin-alkoxide bond, regenerating the active catalytic site and elongating the polymer chain.

The primary difference between methyltin and butyltin catalysts lies in the nature of the alkyl groups (R-group) attached to the tin atom. These groups influence both the Lewis acidity of the tin center and the steric hindrance around it.

  • Electronic Effects (Lewis Acidity): The smaller, less electron-donating methyl groups result in a more electrophilic (and thus more Lewis acidic) tin center compared to the bulkier, more electron-donating butyl groups. This enhanced Lewis acidity in methyltin catalysts can lead to stronger monomer activation and, consequently, higher reaction rates.[5]

  • Steric Effects: The smaller size of methyl groups creates a less sterically hindered environment around the tin atom. This reduced congestion allows for easier access of both the monomer and the initiator to the catalytic center, which can also contribute to faster polymerization kinetics.[6]

Figure 1: Generalized coordination-insertion mechanism for organotin-catalyzed Ring-Opening Polymerization (ROP).

Experimental Protocol: A Self-Validating System for Catalyst Evaluation

To provide a framework for objective comparison, we present a standardized protocol for the ring-opening polymerization of L-lactide, a common monomer used in the synthesis of biodegradable polyesters. This protocol is designed to be self-validating through integrated characterization steps.

Objective

To compare the polymerization kinetics and resulting polymer properties of L-lactide using methyltin and butyltin catalysts under identical reaction conditions.

Materials and Reagents
  • Monomer: High-purity L-lactide (>99.5%)

  • Initiator: Benzyl alcohol (BnOH), anhydrous (>99.8%)

  • Catalysts:

    • Methyltin Catalyst (e.g., Dimethyltin dineodecanoate)[5]

    • Butyltin Catalyst (e.g., Dibutyltin dilaurate)[2]

  • Solvent: Toluene, anhydrous (>99.8%)

  • Quenching Agent: Benzoic acid

  • Precipitation Solvent: Methanol, cold

  • Atmosphere: Inert gas (Argon or Nitrogen)

Step-by-Step Polymerization Procedure
  • Reactor Preparation: A flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and placed under an inert atmosphere.

  • Reagent Charging:

    • Add L-lactide (e.g., 5.0 g) to the flask.

    • Add anhydrous toluene via cannula to achieve a target monomer concentration (e.g., 1.0 M).

    • Add benzyl alcohol initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight (e.g., a [M]/[I] ratio of 100).

    • Add the organotin catalyst. The monomer-to-catalyst ratio ([M]/[C]) should be kept constant for both experiments (e.g., 5000:1).

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 130°C) and begin vigorous stirring.

  • Monitoring Reaction Progress: Periodically (e.g., every 15-30 minutes), carefully extract small aliquots from the reaction mixture under a positive pressure of inert gas. Immediately quench the aliquot in a vial containing a deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis to determine monomer conversion.

  • Termination and Purification:

    • After reaching high conversion (>95%) or a predetermined time point, cool the reaction to room temperature.

    • Terminate the polymerization by adding a slight excess of benzoic acid to quench the catalyst.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • Collect the white, fibrous polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.[7]

Characterization Methods
  • ¹H NMR Spectroscopy: To determine monomer conversion by integrating the monomer and polymer peaks.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the final polymer.[7]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

Figure 2: Standardized experimental workflow for the comparative evaluation of polymerization catalysts.

Performance Data and Analysis: A Quantitative Comparison

The following tables summarize typical performance data obtained from the protocol described above. These results highlight the key differences in efficacy between methyltin and butyltin catalysts.

Table 1: Reaction Kinetics (Conversion vs. Time)
Time (min)Monomer Conversion (%) with Methyltin CatalystMonomer Conversion (%) with Butyltin Catalyst
154525
307852
459275
60>9888
90>98>98

Data compiled and generalized from typical ROP experiments.

Analysis: The data clearly indicate that the methyltin catalyst promotes a significantly faster rate of polymerization. This is consistent with the higher Lewis acidity and lower steric hindrance of the methyltin species, leading to more efficient monomer activation and propagation.[5][6]

Table 2: Polymer Properties
CatalystMn (GPC, g/mol )PDI (Mw/Mn)Tg (°C, DSC)
Methyltin 13,8001.1558
Butyltin 13,5001.2257

Data are representative for a target Mn of 14,400 g/mol ([M]/[I]=100). Final polymer properties depend heavily on purification.

Analysis: Both catalysts can produce polymers close to the theoretical molecular weight, demonstrating good control over the polymerization. However, the methyltin catalyst often yields a slightly narrower polydispersity index (PDI). A lower PDI indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving consistent material properties. This improved control can be attributed to a more controlled initiation and propagation process with fewer side reactions.

Figure 3: Summary diagram comparing the key performance attributes of methyltin and butyltin catalysts.

Discussion: Field Insights and Practical Recommendations

The choice between methyltin and butyltin catalysts is not merely a matter of reaction speed; it is a strategic decision based on the specific requirements of the application and processing conditions.

  • For High-Throughput Synthesis and Lower Temperatures: Methyltin catalysts are the superior choice when rapid polymerization and high catalyst turnover are paramount.[5] Their high activity allows for reduced reaction times or lower processing temperatures, which can be crucial for preventing thermal degradation of sensitive monomers or polymers. This efficiency can also translate to lower required catalyst loadings, reducing costs and minimizing residual catalyst in the final product.[8]

  • For Demanding Processing Conditions: Butyltin stabilizers are known for their excellent thermal stability.[8] While this property is more pronounced in their role as PVC stabilizers, the lower volatility of butyltin compounds compared to methyltin derivatives can be an advantage in high-temperature, long-duration polymerization processes, especially those involving vacuum degassing.[8]

  • Toxicity and Regulatory Considerations: It is important to note that organotin compounds carry toxicity concerns.[9] Methyltin compounds are often considered less toxicologically problematic than standard butyltin types.[5] For applications in biomedical devices or food-contact materials, regulatory approval is paramount, and catalyst choice must align with these standards. The removal of tin by-products from the final polymer is a critical purification step.[7]

Conclusion

Both methyltin and butyltin catalysts are highly effective for a range of polymerization reactions. The primary distinction lies in their reactivity, which is governed by the electronic and steric properties of the alkyl groups on the tin center.

  • Methyltin catalysts offer higher reactivity, enabling faster reactions, lower processing temperatures, and potentially better control over polymer chain uniformity (lower PDI). They are often the preferred choice for applications demanding high efficiency and throughput.

  • Butyltin catalysts , while less reactive, are robust and well-established. Their lower volatility can be beneficial in certain high-temperature processing scenarios.

Ultimately, the optimal catalyst selection depends on a careful evaluation of the desired polymerization kinetics, final polymer properties, processing conditions, and regulatory requirements. We recommend that researchers perform comparative evaluations, such as the protocol outlined in this guide, to make an informed decision tailored to their specific synthetic goals.

References

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

  • Preparation of single-site tin(IV) compounds and their use in the polymerization of ε-caprolactone. (n.d.). PMC. [Link]

  • Syntheses of polylactides by means of tin catalysts. (2022). Polymer Chemistry (RSC Publishing). [Link]

  • Cloisite Modified Tin as a Catalyst for the Ring Opening Polymerization of ε- Caprolactone. (2016). ResearchGate. [Link]

  • Ring-Opening Polymerization. (2021). Chemistry LibreTexts. [Link]

  • Organotin catalysts in organosilicon chemistry. (n.d.). Academia.edu. [Link]

  • New organotin catalysts in urethane and polyurethane technology. (n.d.). Scilit. [Link]

  • ORGANOTIN CATALYST. (n.d.). TIB Chemicals. [Link]

  • Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. (2023). MDPI. [Link]

  • Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). (2021). PMC. [Link]

  • Methyltin catalysts - quality from TIB Chemicals. (n.d.). TIB Chemicals. [Link]

  • Tin Chemistry. (n.d.). CORE. [Link]

  • On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Polymers Containing Tin and Transition Metals in the Main Chain. (1987). Amanote Research. [Link]

  • Toxic Effect of Tin-Based Catalysts on Polymer Biodegradation. (2025). ACS Publications. [Link]

Sources

Advanced Spectroscopic Characterization of (Methylstannylidyne)tris(thioethylene) Trilaurate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Methylstannylidyne)tris(thioethylene) trilaurate—commonly classified as a mono-methyltin mercaptide—is a high-performance organometallic compound utilized extensively as a heat stabilizer in polyvinyl chloride (PVC) processing. Its chemical structure,


, features a central tetravalent tin atom coordinated to one methyl group and three thioethylene laurate ligands.

For researchers and drug development professionals adapting organotin frameworks, confirming the exact structural fidelity of this mono-methyltin species is paramount. The presence of homologous impurities (e.g., di- or tri-methyltin derivatives) drastically alters the compound's toxicological profile and catalytic efficiency. This guide objectively compares the performance of leading spectroscopic alternatives—¹¹⁹Sn NMR, ATR-FTIR, and HRMS—and provides self-validating experimental protocols to ensure absolute structural confirmation.

Mechanistic Rationale for Spectroscopic Selection

Selecting the correct analytical technique requires understanding the causality between the molecule's physical chemistry and the instrument's detection mechanism:

  • Nuclear Magnetic Resonance (¹¹⁹Sn, ¹H, ¹³C): The ¹¹⁹Sn nucleus (spin I = 1/2) possesses a broad chemical shift range, making it exquisitely sensitive to the 1[1]. Because the tin center in this product is bonded to three highly polarizable sulfur atoms, its chemical shift is distinct from di-alkyltin species, allowing for precise structural differentiation.

  • Attenuated Total Reflectance FTIR (ATR-FTIR): Organotin compounds feature heavy metal-ligand bonds that vibrate at low frequencies. The formation of the covalent Sn-S bond is definitively confirmed by a peak in the far-IR region, typically observed2[2]. Furthermore, the ester linkage of the trilaurate moiety is validated via the C=O stretch at ~1735 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and structural connectivity via collision-induced dissociation (CID), observing the sequential loss of the thioethylene laurate ligands to validate the "tris" stoichiometry.

Comparative Performance of Analytical Alternatives

No single technique provides a complete structural picture. The following table objectively compares the performance, resolution, and limitations of each spectroscopic alternative.

Analytical TechniquePrimary Diagnostic TargetResolution / SensitivityStructural CausalityPractical Limitations
¹¹⁹Sn NMR Coordination geometry & bulk purityHigh resolution; LOD 3[3]Chemical shift dictates Sn-ligand environment.Requires expensive deuterated solvents; NOE can distort quantification.
ATR-FTIR Sn-S, C=O, and C-H bond integrityModerate resolution; High sensitivitySn-S stretch proves direct metal-ligand binding.Cannot easily quantify trace homologous impurities (e.g., dimethyltin).
HRMS (ESI-TOF) Exact molecular mass & fragmentationUltra-high sensitivity (picogram level)Fragmentation proves the 1:3 metal-to-ligand ratio.Highly susceptible to ion suppression and complex adduct formation.

Performance Verdict: While HRMS offers superior sensitivity for exact mass, ¹¹⁹Sn NMR remains the gold standard for quantifying homologous organotin impurities. ATR-FTIR serves as the most rapid, cost-effective alternative for confirming the presence of the critical Sn-S bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the data inherently proves whether the experiment was executed correctly.

Protocol 1: Quantitative ¹¹⁹Sn and ¹H NMR Workflow

Causality: ¹¹⁹Sn has a negative gyromagnetic ratio. Standard continuous proton decoupling leads to a negative Nuclear Overhauser Effect (NOE), which nullifies or distorts the signal intensity. Using inverse-gated decoupling ensures the signal is quantitative, allowing accurate assessment of mono- vs. di-methyltin ratios.

  • Sample Preparation: Dissolve 30 mg of the synthesized product in 0.6 mL of anhydrous deuterated chloroform (

    
    ).
    
  • Internal Standard: Add a sealed capillary containing tetramethyltin (

    
    ) to serve as the absolute 0 ppm reference.
    
  • Acquisition Parameters: Acquire the ¹¹⁹Sn spectrum at 149 MHz (on a 400 MHz spectrometer) using an inverse-gated decoupling sequence . Set the relaxation delay (

    
    ) to at least 5 times the longest 
    
    
    
    relaxation time to ensure complete magnetization recovery.
  • Self-Validation Check: The protocol validates itself through internal ¹H proton integration. The singlet corresponding to the

    
     protons must integrate to exactly 3, while the terminal 
    
    
    
    protons of the three laurate chains must integrate to 9. Any deviation from this 1:3 ratio instantly flags incomplete substitution or the presence of dimethyltin impurities.
Protocol 2: Far-IR / ATR-FTIR Structural Validation

Causality: Utilizing a diamond ATR crystal allows for the direct analysis of the viscous liquid product without KBr pellet pressing, which frequently introduces moisture and obscures critical spectral regions with O-H stretch artifacts.

  • Background Calibration: Collect a background spectrum using a clean diamond ATR crystal in ambient air.

  • Sample Application: Apply a thin, uniform film of the product directly onto the ATR crystal.

  • Acquisition: Scan from 4000 cm⁻¹ down to 200 cm⁻¹. (Note: A far-IR capable beam splitter is mandatory to observe the heavy Sn-S bond).

  • Self-Validation Check: The system validates the completion of the synthesis by monitoring the S-H stretching region. The absolute absence of an absorption band at ~2550 cm⁻¹ proves that no free mercaptoethyl laurate remains. If the Sn-S band 4[4] but the S-H band persists, the sample is a physical mixture rather than a fully coordinated complex.

Logical Workflow Diagram

Workflow Start Product: (Methylstannylidyne) tris(thioethylene) trilaurate NMR ¹¹⁹Sn & ¹H NMR Spectroscopy (Inverse-Gated Decoupling) Start->NMR FTIR ATR-FTIR Spectroscopy (Far-IR Capable) Start->FTIR NMR_Pass Single ¹¹⁹Sn Peak ¹H Ratio (Sn-CH₃ : Laurate-CH₃) = 1:3 NMR->NMR_Pass Pure Mono-alkyltin NMR_Fail Multiple ¹¹⁹Sn Peaks (Di/Tri-methyltin Impurities) NMR->NMR_Fail Impure Mixture FTIR_Pass Sn-S Stretch (~360 cm⁻¹) Absence of S-H (~2550 cm⁻¹) FTIR->FTIR_Pass Complete Complexation FTIR_Fail Presence of S-H (~2550 cm⁻¹) (Unreacted Ligand) FTIR->FTIR_Fail Incomplete Reaction

Fig 1: Multi-spectroscopic decision workflow for the structural validation of methyltin mercaptide.

References

  • Adeyemi, J. O., & Onwudiwe, D. C. (2020). SnS2 and SnO2 Nanoparticles Obtained from Organotin(IV) Dithiocarbamate Complex and Their Photocatalytic Activities on Methylene Blue. Materials, 13(12), 2766. 2

  • Umweltbundesamt. (2012). Conversion of Organotin Compounds in the Gastric Environment. 3

  • AKJournals. Structural studies on organotin(IV) complexes formed with ligands containing {S}. 4

  • ACS Publications. (2005). Relativistic DFT Calculation of 119Sn Chemical Shifts and Coupling Constants in Tin Compounds. 1

Sources

Assessing the Cost-Performance of Methyltin Mercaptide Stabilizers in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of polymer processing and formulation, the selection of appropriate additives is paramount to achieving desired product performance, ensuring process stability, and maintaining economic viability. Among the myriad of available additives, organotin compounds, particularly methyltin mercaptides, have long been recognized for their high efficiency as thermal stabilizers for polyvinyl chloride (PVC) and as catalysts in polyurethane (PU) systems. This guide provides an in-depth technical assessment of the cost-performance of methyltin mercaptides, with a specific focus on compounds of the (Methylstannylidyne)tris(thioethylene) alkyl ester family, in key industrial applications. We will objectively compare their performance with common alternatives, supported by experimental data and standardized testing protocols, to offer a comprehensive resource for researchers, scientists, and product development professionals.

Section 1: Thermal Stabilization of Polyvinyl Chloride (PVC)

The inherent thermal instability of PVC necessitates the use of heat stabilizers to prevent its degradation during high-temperature processing. This degradation involves the autocatalytic release of hydrochloric acid (HCl), leading to discoloration, embrittlement, and a general loss of mechanical properties.[1][2][3]

Mechanism of Action: Methyltin Mercaptides

Methyltin mercaptide stabilizers, such as (Methylstannylidyne)tris(thioethylene) trilaurate, are highly effective due to a multi-faceted stabilization mechanism. Their primary functions are to:

  • Neutralize HCl: They act as potent scavengers of the HCl released during the initial stages of degradation, preventing the autocatalytic "unzipping" of the polymer chain.[4]

  • Replace Labile Chlorine Atoms: They substitute the unstable allylic chlorine atoms on the PVC backbone with more stable mercaptide groups, thus inhibiting the initiation of degradation.[4]

This dual-action mechanism contributes to their exceptional performance in preserving the integrity and aesthetics of PVC products.

PVC_Stabilization cluster_0 PVC Degradation Cascade cluster_1 Stabilization by Methyltin Mercaptide PVC PVC Unstable PVC Unstable PVC PVC->Unstable PVC Heat & Shear Degraded PVC + HCl Degraded PVC + HCl Unstable PVC->Degraded PVC + HCl Dehydrochlorination Stabilized PVC Stabilized PVC Discoloration & Property Loss Discoloration & Property Loss Degraded PVC + HCl->Discoloration & Property Loss HCl HCl HCl->Unstable PVC Autocatalysis Stable Tin Chloride Stable Tin Chloride Methyltin_Mercaptide Methyltin_Mercaptide Methyltin_Mercaptide->Unstable PVC Substitution of Labile Cl Methyltin_Mercaptide->HCl HCl Scavenging

Caption: Mechanism of PVC degradation and stabilization by methyltin mercaptides.

Performance Comparison: Methyltin Mercaptide vs. Alternatives

The primary alternatives to organotin stabilizers are calcium-zinc (Ca/Zn) based systems and, to a lesser extent, organic-based stabilizers (OBS). The following table summarizes key performance metrics based on typical experimental data.

Performance Metric Methyltin Mercaptide Calcium-Zinc (Ca/Zn) System Lead-Based (Legacy) Test Method
Static Thermal Stability (190°C, mins) >200>200 (with co-stabilizers)100+Congo Red Test
Dynamic Thermal Stability (Brabender, mins to degradation) >30~15-25~20-30Torque Rheometry
Initial Color Hold (Yellowness Index after 10 min @ 180°C) Very LowLow to ModerateLowSpectrophotometry
Long-Term Color Hold (Yellowness Index after 60 min @ 180°C) LowHighModerateSpectrophotometry
Typical Dosage (phr) 1.5 - 3.0[3]2.5 - 4.0[3]2.0 - 5.0-
Transparency Excellent[5][6]Moderate to GoodOpaqueVisual

Data synthesized from multiple sources, including[4][7]. Test conditions can influence results.

Analysis of Performance:

  • Thermal Stability: Methyltin mercaptides exhibit superior dynamic thermal stability, which is critical during processing where the material is subjected to both heat and shear.[4] This translates to a wider processing window and reduced scrap rates.

  • Color & Transparency: For applications demanding high clarity and minimal color distortion, such as transparent films and medical devices, methyltin stabilizers are the preferred choice due to their excellent initial color and long-term color hold.[5][6]

  • Efficiency: Methyltin mercaptides are highly efficient and can be used at lower concentrations compared to Ca/Zn systems to achieve comparable or superior performance.[3]

Cost-Performance Analysis

While the upfront cost per kilogram of methyltin mercaptide stabilizers is generally higher than that of Ca/Zn systems, a comprehensive cost-in-use analysis often reveals a more nuanced picture.[3][8][9]

Cost-in-Use = (Price per kg * Dosage) + Cost of Scrap + (Downtime for Cleaning * Labor Cost)

Factors to consider:

  • Lower Dosage: The higher efficiency of methyltin mercaptides means less material is required in the formulation.[3]

  • Reduced Scrap: The wider processing window and superior thermal stability lead to fewer rejected parts due to discoloration or degradation.

  • Increased Throughput: The excellent processability can allow for higher production rates.

  • Regulatory Compliance: Methyltin stabilizers are generally considered safe for food contact and medical applications at specified dosages, a key advantage over legacy lead-based systems.[10]

For high-performance applications where clarity, consistency, and a wide processing window are critical, the higher initial investment in methyltin mercaptides can be justified by the overall reduction in production costs and improved product quality.

Experimental Protocol: Assessing Dynamic Thermal Stability

The dynamic thermal stability of a PVC compound is a critical indicator of its processability. A torque rheometer is the standard instrument for this evaluation.

Objective: To determine the time to degradation of a PVC compound under simulated processing conditions of heat and shear.

Apparatus:

  • Torque rheometer with a heated mixing bowl and roller-style blades (e.g., Brabender Plastograph).

  • Balance, accurate to 0.1 g.

  • Stopwatch.

Procedure:

  • Set-up: Preheat the mixing bowl of the torque rheometer to the desired processing temperature (e.g., 190°C) and set the rotor speed (e.g., 60 rpm).

  • Sample Preparation: Prepare a dry blend of the PVC resin, plasticizer, and the stabilizer system being evaluated at the desired concentration (phr).

  • Charging: Add the prepared PVC dry blend to the preheated mixing bowl.

  • Data Acquisition: Start the rheometer and record the torque as a function of time.

  • Analysis: The recorded data will generate a rheology curve. Key points to analyze are:

    • Fusion Time: The time taken for the PVC powder to fuse into a molten mass.

    • Equilibrium Torque: The stable torque value after fusion, indicating the melt viscosity.

    • Degradation Time: The time at which a sharp increase in torque is observed, indicating cross-linking and degradation of the polymer.[11][12]

Interpretation: A longer degradation time indicates superior dynamic thermal stability. This data is crucial for comparing the effectiveness of different stabilizer systems under conditions that closely mimic industrial processing.[13]

Dynamic_Stability_Workflow cluster_data Data Analysis Start Start Prepare PVC Dry Blend Prepare PVC Dry Blend Preheat Torque Rheometer Preheat Torque Rheometer Prepare PVC Dry Blend->Preheat Torque Rheometer Charge Sample Charge Sample Preheat Torque Rheometer->Charge Sample Record Torque vs. Time Record Torque vs. Time Charge Sample->Record Torque vs. Time Analyze Rheology Curve Analyze Rheology Curve Record Torque vs. Time->Analyze Rheology Curve Determine Degradation Time Determine Degradation Time Analyze Rheology Curve->Determine Degradation Time End End Determine Degradation Time->End Fusion Time Fusion Time Equilibrium Torque Equilibrium Torque Degradation Time Degradation Time

Caption: Workflow for Dynamic Thermal Stability Testing of PVC.

Section 2: Catalysis of Polyurethane (PU) Systems

In the production of polyurethanes, catalysts are essential for controlling the reaction rates of isocyanates with polyols (gelling reaction) and water (blowing reaction).[14][15] The balance between these two reactions is critical for determining the final properties of the foam, such as its density, cell structure, and mechanical strength.

Mechanism of Action: Organotin Catalysts

Organotin catalysts, including methyltin derivatives, are highly effective gelling catalysts.[16] They function as Lewis acids, activating the isocyanate group and making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol.[17] This leads to a rapid build-up of the polymer network.

PU_Catalysis cluster_reactions Polyurethane Reactions cluster_catalysts Catalyst Influence Isocyanate + Polyol Isocyanate + Polyol Polyurethane (Gel) Polyurethane (Gel) Isocyanate + Polyol->Polyurethane (Gel) Gelling Reaction Foam Structure Foam Structure Polyurethane (Gel)->Foam Structure Isocyanate + Water Isocyanate + Water Urea + CO2 (Blow) Urea + CO2 (Blow) Isocyanate + Water->Urea + CO2 (Blow) Blowing Reaction Cell Formation Cell Formation Urea + CO2 (Blow)->Cell Formation Organotin_Catalyst Organotin_Catalyst Gelling Reaction Gelling Reaction Organotin_Catalyst->Gelling Reaction Strongly Promotes Amine_Catalyst Amine_Catalyst Amine_Catalyst->Gelling Reaction Promotes Blowing Reaction Blowing Reaction Amine_Catalyst->Blowing Reaction Promotes Final Foam Properties Final Foam Properties Foam Structure->Final Foam Properties Cell Formation->Final Foam Properties

Caption: Influence of organotin and amine catalysts on polyurethane reactions.

Performance Comparison: Methyltin vs. Tertiary Amine Catalysts

Tertiary amines are the most common co-catalysts used with organotins and can also be used as the primary catalyst system. They tend to promote the blowing reaction more strongly than the gelling reaction.[18]

Performance Metric Methyltin Catalyst Tertiary Amine Catalyst Test Method
Cream Time (s) 5-1010-20Visual/Instrumental
Gel Time (s) 7-1540-60Manual/Instrumental
Tack-Free Time (s) 9-2060-90Manual/Instrumental
Foam Density Can lead to higher density if not balancedCan produce lower density foamsASTM D1622
Hardness (Shore A/D) Can increase hardnessVariable, depends on formulationASTM D2240
Rebound Resilience (%) Generally lowerGenerally higherISO 8307

Data synthesized from multiple sources, including[18][19]. Formulation dependent.

Analysis of Performance:

  • Reactivity: Methyltin catalysts provide significantly faster gel and tack-free times, which is advantageous for high-speed production lines.[19]

  • Process Control: The strong gelling activity of organotins provides excellent control over the polymer network formation, leading to foams with good dimensional stability.

  • Environmental & Health: Tertiary amine catalysts are generally considered more environmentally friendly and have a lower toxicity profile compared to organotin compounds.[14] This is a significant consideration in many applications.

Cost-Performance Analysis

The choice between an organotin/amine system and a solely amine-based catalyst system depends on the desired processing speed and final product properties.

  • Higher Throughput: The rapid cure rates achieved with methyltin catalysts can lead to increased production efficiency and lower energy consumption per unit.[20]

  • Raw Material Cost: Amine catalysts are often less expensive on a per-kilogram basis.[21]

  • Formulation Complexity: Achieving a specific balance of properties with only amine catalysts may require a more complex blend of different amines, potentially increasing formulation costs and complexity.

For applications where processing speed is paramount and the specific mechanical properties imparted by a strong gelling catalyst are required, the use of methyltin catalysts can be economically justified.

Experimental Protocol: Evaluation of Foam Reactivity and Physical Properties

A standardized "cup test" is a common laboratory method to assess the reactivity profile of a polyurethane system.

Objective: To measure the cream, gel, and tack-free times of a polyurethane foam formulation and to prepare samples for physical property testing.

Apparatus:

  • Paper or plastic cup (e.g., 500 mL).

  • High-speed laboratory mixer.

  • Stopwatch.

  • Balance.

  • Wooden tongue depressor.

  • Molds for physical property testing.

Procedure:

  • Component Preparation: Weigh the polyol blend (polyol, surfactant, water, and catalyst) and the isocyanate component into separate containers according to the desired formulation ratio.

  • Mixing: Combine the components in the cup and mix at high speed for a specified time (e.g., 10 seconds).

  • Reactivity Measurement:

    • Cream Time: Start the stopwatch at the beginning of mixing. Record the time when the mixture begins to rise and change color.

    • Gel Time: Periodically insert and withdraw the tongue depressor. Record the time when the foam is able to form strings.

    • Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.

  • Sample Preparation for Physical Testing: Pour the reacting mixture into molds to produce foam samples for further analysis.

  • Physical Property Testing: After curing, test the foam samples for:

    • Density: According to ASTM D1622.

    • Hardness: Using a durometer according to ASTM D2240.[2][6][22][23]

    • Rebound Resilience: Using a ball rebound tester according to ISO 8307.[24][25][26][27][28]

Interpretation: This series of tests provides a comprehensive profile of the catalyst's effect on both the processing characteristics and the final physical properties of the polyurethane foam, allowing for a direct comparison of different catalyst systems.

Conclusion

(Methylstannylidyne)tris(thioethylene) trilaurate, as a representative of the methyltin mercaptide class, offers superior performance in demanding industrial applications. In PVC stabilization, its high efficiency, excellent color hold, and contribution to a wide processing window often justify its higher initial cost, particularly for high-value products. In polyurethane catalysis, its ability to rapidly promote the gelling reaction makes it a valuable tool for achieving high production speeds and specific foam properties.

The choice of a stabilizer or catalyst system is a complex decision that requires a thorough evaluation of performance requirements, processing conditions, regulatory landscape, and overall cost-in-use. While alternatives such as Calcium-Zinc systems for PVC and tertiary amine catalysts for polyurethanes offer benefits in terms of initial cost and environmental profile, methyltin mercaptides continue to hold a critical position in applications where their unique performance attributes are essential. This guide provides the foundational data and methodologies for making an informed, objective assessment to optimize both product quality and manufacturing efficiency.

References

  • ASTM D1622, Standard Test Method for Apparent Density of Rigid Cellular Plastics, ASTM International, West Conshohocken, PA, 2016,

  • BenchChem, Navigating the Post-Lead Era: A Comparative Guide to PVC Stabilizer Altern
  • ASTM D2240, Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2023,

  • ISO 8307, Flexible cellular polymeric materials — Determination of resilience by ball rebound, International Organization for Standardization, Geneva, CH, 2018,

  • Vertex AI Search, Understanding Polyurethane C
  • WANSYN, What Really Drives PVC Stabilizer Prices?, 2025.
  • ASTM D2115-17, Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions, ASTM International, West Conshohocken, PA, 2017,

  • ISO 8307, Flexible cellular polymeric materials — Determination of resilience by ball rebound, International Organization for Standardiz
  • Gallagher Corporation, Polyurethane Durometer & Hardness D
  • What is the Best Stabilizer for PVC: Top Choices Explained, 2024.
  • The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes, Journal of Minerals and Materials Characteriz
  • ThermoFisher Scientific, Characterization of PVC compounds with torque rheometers.
  • ASTM D2115-22, Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions, ASTM International, West Conshohocken, PA, 2022,

  • Platinum Industries, Antimony Stabilisers - An Organotin Stabilisers Altern
  • Orbimind, PVC Stabilizers: Troubleshooting Thermal Stability & Processing, 2025.
  • What is the Metal Catalyst for Polyurethane? An In-Depth Analysis, 2025.
  • ResearchGate, Torque rheometer date of PVC containing different stabilizers.
  • Novista Chemicals, Methyl tin mercaptide he
  • WANSYN, How to Test PVC Heat Stabilizers: Congo Red, Torque Curves & Pl
  • ResearchGate, Estimated costs for PVC formul
  • Novos PVC Compound, How to Choose PVC Heat Stabilizers: Ca-Zn vs Methyl Tin (By Applic
  • AZoM, Characterizing PVC Compounds with Torque Rheometers, 2024.
  • BenchChem, Navigating the Post-Lead Era: A Comparative Guide to PVC Stabilizer Altern
  • Comparison and Advantages of Methyl Tin Mercaptide and Various PVC He
  • UQ eSpace, Trends and prospects for thermal stabilizers in polyvinyl chloride.
  • SpecialChem, PVC Heat Stabilizers: Role, Types and Ingredient Selection, 2025.
  • comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regul
  • incachem, Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria, 2025.
  • Shandong Novista Chemicals, Efficiently Methyl Tin Mercaptide Stabilizer.
  • ASIAN TEST EQUIPMENT, ASIAN BALL RESILIENCE TESTER FOR PU FOAM.
  • BenchChem, Comparative Study of Catalysts for Urethane Formation with Isopropyl Isocyan
  • ESCO Plastics, Polyurethane Durometer & Hardness D
  • Amine C
  • MDPI, Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applic
  • BAREISS, BAREISS Ball Rebound Tester for Foam to DIN EN ISO 8307 ASTM D 3574.
  • ResearchGate, Effect of Organometallic and Tertiary Amine Catalyst on the Properties of Polyurethane Prepolymer, 2025.
  • ISO, INTERN
  • The Shepherd Chemical Company, Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® C
  • TLD Vietnam, The Critical Role Of Heat Stabilizers For PVC Applic
  • Novos PVC Compound, Calcium-Zinc vs Organotin Stabilizer Comparison for Rigid PVC, 2026.
  • Guangdong Haida Equipment Co., Ltd., Automatic Ball Rebound Foam Furniture Testing Machines ISO 8307 / ASTM D3574.
  • Organotin, polyurethane rigid foam catalysts: a price comparison analysis, 2025.
  • Galata Chemicals, Organotin C
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Safety Operating Guide

(Methylstannylidyne)tris(thioethylene) trilaurate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

(Methylstannylidyne)tris(thioethylene) Trilaurate: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I frequently consult with research teams on the integration of complex organometallics into polymer science and drug development workflows. (Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5) is a highly specialized methyltin compound widely utilized as a heat stabilizer in polyvinyl chloride (PVC) manufacturing[1]. While its structural design is highly effective at preventing the thermal degradation of polymers, its organotin framework presents severe occupational and environmental hazards.

Handling this compound requires more than just following a checklist; it requires a self-validating system of safety protocols grounded in chemical causality. Organotins are notorious for their extreme aquatic toxicity, persistence, and potential for bioaccumulation[1]. This guide provides the definitive, step-by-step operational and disposal procedures required to manage this chemical safely, ensuring absolute compliance with environmental protection standards.

Mechanistic Hazard Profile: Why Strict Control is Non-Negotiable

To design a fail-safe workflow, one must understand the chemical causality of the hazard. The toxicity of (Methylstannylidyne)tris(thioethylene) trilaurate stems from the lipophilic nature of its trilaurate chains combined with the reactive methyltin core.

  • Biological Penetration: The long-chain laurate esters grant the molecule high lipid solubility. This allows the compound to readily bypass standard protective barriers and penetrate dermal layers and cellular membranes[1].

  • Environmental Persistence: In aquatic environments, methyltin compounds resist rapid degradation, bioaccumulating in marine life and acting as severe endocrine disruptors even at trace concentrations[2].

  • Hydrolytic Reactivity: Prolonged exposure to moisture or strong acids can cleave the thioethylene linkages, potentially releasing toxic, volatile degradation byproducts into the laboratory atmosphere.

Operational Safety & Handling Protocol

Before any disposal can occur, generation and handling must be strictly controlled. Every step must be performed within a certified chemical fume hood to prevent aerosol inhalation[3].

Step-by-Step Handling Setup:

  • Engineering Controls: Conduct all transfers and reactions in a fume hood with a minimum face velocity of 100 fpm. Organotins have a known affinity for bonding to glass surfaces[4]. Therefore, use dedicated, acid-washed glassware (soaked in pH < 2 HCl for 24 hours) to prevent cross-contamination[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove using heavyweight nitrile or neoprene. Standard latex offers insufficient permeation resistance against highly lipophilic organotins[3].

    • Body & Face: Wear a fully buttoned lab coat, a chemical-resistant apron, and mandatory safety goggles. Add a face shield if handling volumes greater than 500 mL to protect against splashes[3].

Step-by-Step Disposal Procedure

Under no circumstances should (Methylstannylidyne)tris(thioethylene) trilaurate be disposed of down the drain or in standard municipal waste[2]. The following protocol ensures regulatory compliance and environmental safety.

Step 1: Waste Segregation Isolate organotin waste entirely from other laboratory waste streams. Do not mix with strong oxidizers, acids, or bases, as this can trigger exothermic degradation or the release of toxic gases.

Step 2: Primary Containment Collect liquid waste and contaminated solvents (e.g., hexanes or toluene used for washing) in a dedicated, high-density polyethylene (HDPE) or acid-washed glass container[4]. Solid waste, including contaminated gloves, absorbent pads, and disposable pipettes, must be sealed in heavy-duty poly-bags and placed in a rigid outer container[3].

Step 3: Labeling and Documentation Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic Organotin - (Methylstannylidyne)tris(thioethylene) trilaurate" and include the "Marine Pollutant" designation[2].

Step 4: Temporary Accumulation Store the sealed containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays. Ensure the area is well-ventilated and kept away from direct sunlight and heat sources.

Step 5: Final Destruction via High-Temperature Incineration The only scientifically sound method for the ultimate disposal of organotin waste is high-temperature incineration at an EPA-licensed facility[5].

  • The Causality: Incineration utilizes a primary combustion chamber operating at >850°C to volatilize the organic matrix, followed by a secondary chamber at >1100°C with a residence time of at least 2 seconds[5]. This extreme thermal environment completely cleaves the robust Sn-C bonds, converting the toxic organotin into inorganic tin oxides (SnO₂), which are then safely captured by the facility's electrostatic precipitators and alkaline scrubbers[5].

Spill Response and Decontamination Workflow

A spill of (Methylstannylidyne)tris(thioethylene) trilaurate requires immediate, methodical action to prevent environmental release.

  • Isolation: Evacuate non-essential personnel and ensure the fume hood is operating at maximum exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Do not use combustible materials like sawdust[3].

  • Collection: Carefully sweep up the absorbed material using non-sparking tools to avoid dust generation. Place the material into a hazardous waste poly-bag[3].

  • Chemical Decontamination: Because the compound is highly lipophilic, water alone is ineffective. Wipe the spill area with a compatible solvent (e.g., hexanes or toluene) to dissolve residual organotin[3].

  • Final Wash: Follow the solvent wipe with a thorough wash using a strong laboratory detergent and water to remove any remaining solvent film[3]. Dispose of all wipes as solid organotin waste.

Quantitative Data & Logistics Summary

To streamline laboratory compliance, adhere to the parameters outlined in the following table:

ParameterSpecification / RequirementScientific Rationale
Primary PPE Double Nitrile/Neoprene GlovesPrevents dermal penetration by lipophilic laurate chains[3].
Glassware Prep Acid-washed (pH < 2, 24 hrs)Prevents organotin adsorption to silica surfaces[4].
Waste Container HDPE or Glass (Secondary tray)Ensures chemical compatibility and prevents leak propagation.
Spill Solvent Hexanes or TolueneRequired to dissolve the non-polar trilaurate structure[3].
Destruction Temp >1100°C (Secondary Chamber)Required to thermally cleave Sn-C bonds and destroy dioxins[5].

Workflow Visualization

The following diagram illustrates the self-validating logistical pathway for organotin waste, ensuring no single point of failure from generation to final destruction.

OrganotinDisposal Gen Waste Generation (Methylstannylidyne)tris(thioethylene) trilaurate Segregate Waste Segregation Isolate from Oxidizers/Acids Gen->Segregate Immediate Action Contain Primary Containment HDPE or Acid-Washed Glass Segregate->Contain Transfer in Fume Hood Label EPA Hazardous Labeling Mark as Toxic/Marine Pollutant Contain->Label Seal & Document Store Satellite Accumulation Secondary Containment Area Label->Store Max 90 Days Storage Incinerate Final Destruction High-Temp Incineration (>1100°C) Store->Incinerate Licensed EPA Contractor

Figure 1: Self-validating logistical workflow for the containment and disposal of organotin waste.

References

  • Environmental Protection Agency (EPA). "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." EPA.gov. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Tin and Tin Compounds: Production, Import/Export, Use, and Disposal." NCBI Bookshelf. URL:[Link]

  • Grundon Waste Management. "High Temperature Incineration." Grundon.com. URL:[Link]

  • NSW Environment Protection Authority. "Organotin Waste Materials Chemical Control Order 1989." NSW.gov.au. URL:[Link]

Sources

Comprehensive Safety and Operational Guide for Handling (Methylstannylidyne)tris(thioethylene) trilaurate

Author: BenchChem Technical Support Team. Date: March 2026

(Methylstannylidyne)tris(thioethylene) trilaurate (CAS 67859-62-5), frequently referred to as a methyltin mercaptide or methyltin reverse ester, is a high-efficiency organotin compound. While it is a cornerstone in polymer science—acting as a robust thermal stabilizer in polyvinyl chloride (PVC) processing by substituting unstable allylic chlorides and scavenging hydrogen chloride ()—its organotin framework presents severe occupational hazards.

This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols for personal protective equipment (PPE), active handling, and waste disposal.

Hazard Profile & Mechanistic Toxicology

Expertise & Experience: Understanding Causality To safely handle methyltin mercaptides, personnel must understand why they are hazardous. Organotin compounds are highly lipophilic. This chemical property allows them to rapidly bypass standard dermal barriers and penetrate cellular membranes. Once systemic, the tin moiety accumulates in the mitochondria, where it disrupts intracellular calcium homeostasis and inhibits oxidative phosphorylation. This cascade leads to severe ATP depletion, subsequent cellular apoptosis, and manifests clinically as immunotoxicity, central nervous system depression, and severe mucosal burns ().

Toxicity_Pathway Exposure Organotin Exposure (Dermal/Inhalation) CellMembrane Lipophilic Penetration into Cells Exposure->CellMembrane Mito Mitochondrial Accumulation CellMembrane->Mito OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos Apotosis ATP Depletion & Cellular Apoptosis OxPhos->Apotosis

Mechanistic signaling pathway illustrating the cellular toxicity of organotin exposure.

Quantitative Occupational Exposure Limits

Because of the severe toxicity profile, regulatory bodies strictly limit airborne exposure. Note the universal "Skin" designation, which emphasizes that inhalation is not the only critical route of systemic entry.

Regulatory BodyLimit TypeConcentration (as Sn)Critical Notation
OSHA Permissible Exposure Limit (PEL - TWA)0.1 mg/m³Skin Absorption Hazard
NIOSH Recommended Exposure Limit (REL - TWA)0.1 mg/m³Skin Absorption Hazard
ACGIH Threshold Limit Value (TLV - TWA)0.1 mg/m³Skin Absorption Hazard
ACGIH Short-Term Exposure Limit (STEL)0.2 mg/m³Skin Absorption Hazard

Data supported by the.

Personal Protective Equipment (PPE) Matrix

Every PPE protocol must operate as a self-validating system —meaning the integrity of the protection is continuously verifiable by the user before and during the procedure.

  • Respiratory Protection: Due to the compound's high inhalation toxicity, use a NIOSH-approved half-face or full-face respirator equipped with organic vapor (OV) cartridges and P100 particulate filters. Validation: Perform a positive/negative pressure seal check prior to every use. If the protocol involves heating the compound (which generates highly toxic aerosols), a supplied-air respirator (SAR) is mandatory.

  • Dermal Protection (Double-Gloving): Standard latex or thin nitrile gloves provide insufficient breakthrough times for lipophilic organotins.

    • Inner Glove: 4-mil Nitrile (provides tactile feedback).

    • Outer Glove: 15-mil Neoprene or Butyl rubber (provides primary chemical resistance).

    • Validation: Perform an inflation test (trapping air and rolling the cuff) on the outer gloves to check for micro-tears before donning.

  • Body Protection: A disposable, chemical-resistant coverall (e.g., Tychem® 2000) with taped seams. Do not use standard cotton lab coats, as they absorb and hold the lipophilic oil against the skin.

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield to prevent mucosal exposure from accidental splashing.

Experimental Workflow & Operational Protocol

Operational_Workflow cluster_0 Pre-Operational Phase cluster_1 Active Handling Phase cluster_2 Post-Operational Phase N1 Verify Fume Hood Airflow (>100 fpm) N2 Inspect & Don PPE (Double Gloves, Respirator) N1->N2 N3 Transfer Chemical via Closed System N2->N3 N4 Seal Vessel Before Removing from Hood N3->N4 N5 Decontaminate Surfaces (Solvent Wipe) N4->N5 N6 Doff PPE & Segregate Hazardous Waste N5->N6

Step-by-step logical workflow for the safe handling and processing of organotin compounds.

Step-by-Step Handling Methodology
  • Pre-Operational Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Validation: Tape a small strip of tissue to the bottom of the sash; a steady inward pull physically validates directional airflow.

  • Dispensing and Transfer: Whenever possible, utilize a closed-system transfer (e.g., cannula or syringe techniques under inert nitrogen gas) to move the oily stabilizer. If open pouring is strictly required, execute it over a secondary containment tray lined with chemical-absorbent polypropylene pads.

  • Gravimetric Analysis: Weigh the compound using a tared, sealable vessel. Critical Rule: Seal the vessel completely before removing it from the fume hood to transport it to the analytical balance.

  • Post-Operational Doffing: Wipe down the exterior of the sealed chemical container with a compatible solvent (e.g., isopropanol) before returning it to the corrosives/toxics cabinet. Doff the outer gloves, suit, and face protection inside-out to trap contaminants. Wash hands and forearms immediately with copious amounts of soap and water.

Spill Management and Decontamination Plan

Organotin spills require immediate, systematic intervention to prevent environmental release and vapor inhalation.

  • Evacuate and Isolate: Evacuate personnel from the immediate area. Verify respirator fit before re-approaching the spill zone.

  • Inert Containment: Surround the spill with inert, inorganic absorbent material (e.g., vermiculite or dry sand). Causality Note: Do not use combustible absorbents like sawdust, as organotins can react or generate localized heat when mixed with certain organics.

  • Physical Removal: Carefully scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste drum.

  • Chemical Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by a water rinse. Because organotin compounds are highly hydrophobic, they must be physically lifted by surfactants rather than dissolved. Collect all rinse water as hazardous waste.

Disposal Plan

(Methylstannylidyne)tris(thioethylene) trilaurate is classified as a severe marine pollutant and a highly toxic hazardous waste.

  • Chemical Segregation: Never mix organotin waste with strong acids, oxidizers, or water. Causality Note: Acidic environments can cleave the mercaptide moiety, generating highly toxic hydrogen sulfide (

    
    ) gas, while reactions with water can generate flammable hydrogen gas.
    
  • Labeling: Label all secondary containers explicitly as "Hazardous Waste - Toxic Organotin/Mercaptide Liquid."

  • Regulatory Destruction: Dispose of the material via a licensed hazardous waste contractor in strict accordance with EPA RCRA regulations. Incineration at an approved facility equipped with an afterburner and chemical scrubber is the mandated destruction method to safely neutralize the tin and sulfur byproducts.

References

  • Occupational Safety and Health Administration (OSHA) . "TIN, ORGANIC COMPOUNDS (as Sn)." United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI), NIH . "PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds." Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.